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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Potential Significance of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

Executive Summary: The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of isox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The isoxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of isoxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth exploration of a specific, novel derivative, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide. We present a detailed analysis of its molecular structure, a plausible and robust synthetic strategy, a comprehensive workflow for structural elucidation and quality control, and a discussion of its potential biological significance based on analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Molecular Structure Analysis

The target molecule, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, is a complex heterocyclic system comprising three key pharmacophores:

  • Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring system serves as a stable, bioisosteric replacement for other functionalities and is crucial for the molecule's overall conformation and electronic properties.[1][2]

  • N-Phenyl Carboxamide Linker: This group provides a rigid link between the isoxazole core and a phenyl substituent. The amide bond is a critical hydrogen bonding motif, often involved in target-ligand interactions.[5]

  • Piperidin-2-yl Substituent: A saturated six-membered nitrogen-containing ring attached at its second position. Crucially, this attachment point (C2) is a stereogenic center, meaning the molecule exists as a pair of enantiomers, (R)- and (S)-N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide. The specific stereochemistry can have profound implications for biological activity and receptor binding.

The unique combination of a planar, aromatic isoxazole-carboxamide system with a flexible, chiral piperidine ring presents a compelling scaffold for exploring structure-activity relationships in drug design.

Caption: Chemical Structure of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.

Proposed Synthetic Strategy

The synthesis of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide can be logically approached via a convergent synthesis. The key steps involve the formation of a core intermediate, 3-(N-protected-piperidin-2-yl)isoxazole-4-carboxylic acid, followed by an amide coupling reaction with aniline and final deprotection. This strategy allows for modularity and efficient purification.

G start1 N-Boc-Piperidine-2-carbaldehyde intermediate1 Aldehyde Oxime start1->intermediate1 NH2OH·HCl start2 Ethyl Propiolate intermediate3 Isoxazole Ethyl Ester start2->intermediate3 [3+2] Cycloaddition start3 Aniline product_protected Protected Final Product start3->product_protected Amide Coupling (EDC, DMAP) intermediate2 Nitrile Oxide (in situ) intermediate1->intermediate2 NCS or similar intermediate2->intermediate3 [3+2] Cycloaddition intermediate4 Isoxazole Carboxylic Acid intermediate3->intermediate4 Saponification (LiOH) intermediate4->product_protected Amide Coupling (EDC, DMAP) product_final N-Phenyl-3-(piperidin-2-yl) isoxazole-4-carboxamide product_protected->product_final Deprotection (TFA)

Caption: Proposed Synthetic Workflow.

Protocol 1: Synthesis of Ethyl 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylate

This protocol is based on the well-established 1,3-dipolar cycloaddition reaction, a versatile method for constructing the isoxazole ring.[6][7]

  • Oxime Formation: To a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Heat the mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, concentrate under reduced pressure, and partition between ethyl acetate and water. Dry the organic layer and concentrate to yield the crude oxime, which can be used without further purification.

  • Nitrile Oxide Generation and Cycloaddition: Dissolve the crude oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, followed by the dropwise addition of triethylamine (1.2 eq).

    • Causality: NCS chlorinates the oxime, which is then eliminated by the base (triethylamine) to generate a transient, highly reactive nitrile oxide intermediate. This immediately undergoes a [3+2] cycloaddition with the alkyne (ethyl propiolate) to form the isoxazole ring with high regioselectivity.[8]

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ethyl ester.

Protocol 2: Amide Coupling and Deprotection

This final stage utilizes a standard and highly reliable peptide coupling method to form the robust amide bond.[9]

  • Saponification: Dissolve the purified ethyl ester (1.0 eq) from Protocol 1 in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material. Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in dry DCM. Add N,N'-dicyclohexylcarbodiimide (EDC) (1.2 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and aniline (1.1 eq). Stir the mixture at room temperature for 12-24 hours.

    • Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline nitrogen. DMAP acts as a catalyst to accelerate this process, ensuring high conversion.[9]

  • Purification of Protected Product: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify by flash column chromatography to yield the N-Boc protected final product.

  • Boc Deprotection: Dissolve the purified protected product in DCM and add trifluoroacetic acid (TFA) (10-20 eq). Stir at room temperature for 1-2 hours.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess TFA. Dry the organic layer, concentrate, and purify by recrystallization or a final chromatographic step to yield the title compound, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. A multi-technique analytical approach forms a self-validating system, ensuring the integrity of the synthesized material.

G cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_results Confirmation FinalCompound Final Compound (Crude Product) LCMS LC-MS Analysis FinalCompound->LCMS NMR NMR Spectroscopy (¹H, ¹³C, COSY) FinalCompound->NMR FTIR FT-IR Spectroscopy FinalCompound->FTIR Purity Purity & MW Confirmation LCMS->Purity Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups HRMS HRMS (ESI-TOF) Formula Elemental Formula HRMS->Formula Chiral Chiral HPLC Enantiomers Enantiomeric Purity Chiral->Enantiomers Structure->HRMS Confirm Structure Formula->Chiral Confirm Formula

Caption: Workflow for Structural Verification.

Data Interpretation

The following table summarizes the expected analytical data for the verification of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.

Analytical TechniqueExpected Observations and Rationale
¹H NMR ~9.5-10.5 ppm (s, 1H): Amide N-H . ~7.0-7.8 ppm (m, 5H): Phenyl ring protons. ~8.5-9.0 ppm (s, 1H): Isoxazole C5-H . ~3.0-4.0 ppm (m, 1H): Piperidine C2-H (chiral proton). ~1.5-3.0 ppm (m, 8H): Remaining piperidine CH₂ protons. ~2.0-3.0 ppm (br s, 1H): Piperidine N-H .
¹³C NMR ~160-165 ppm: Amide C =O. ~160-175 ppm: Isoxazole ring carbons (C3, C5). ~110-140 ppm: Phenyl ring carbons and Isoxazole C4. ~45-60 ppm: Piperidine carbons adjacent to nitrogen (C2, C6). ~20-35 ppm: Remaining piperidine carbons (C3, C4, C5).
FT-IR ~3300 cm⁻¹: N-H stretch (amide and piperidine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1670 cm⁻¹: Amide I band (C=O stretch).[9] ~1600, 1450 cm⁻¹: C=C and C=N ring stretches (aromatic/isoxazole).
High-Resolution Mass Spectrometry (HRMS) Calculated Mass: C₁₅H₁₇N₃O₂. Expected [M+H]⁺: ~272.1399. HRMS provides the exact mass, confirming the elemental composition with high confidence.
Chiral HPLC Using a suitable chiral stationary phase (e.g., polysaccharide-based), two distinct peaks corresponding to the (R) and (S) enantiomers should be resolved, allowing for the determination of enantiomeric excess (ee%).

Potential Biological Significance

While the specific biological profile of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is not yet reported, the activities of structurally related compounds provide a strong basis for hypothesis-driven research. The isoxazole-carboxamide scaffold is a recurring motif in compounds with significant therapeutic potential.

  • Anticancer Activity: Numerous isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including melanoma, colon, and breast cancer.[2][9][10] The mechanism often involves the inhibition of key signaling kinases or cell cycle disruption.

  • Anti-inflammatory Properties: The isoxazole ring is present in the COX-2 inhibitor valdecoxib, highlighting the scaffold's potential in designing anti-inflammatory agents.[2] Other derivatives have also shown the ability to reduce inflammation in preclinical models.[3]

  • Antimicrobial and Antiviral Effects: The isoxazole core is a component of the antibiotic Cloxacillin and has been incorporated into a wide range of compounds with activity against bacteria, fungi, and viruses like HIV and HCV.[1][3]

The introduction of the piperidin-2-yl group adds a three-dimensional character and a basic nitrogen center, which can be pivotal for interacting with biological targets like G-protein coupled receptors (GPCRs) or ion channels, expanding the potential therapeutic applications into neuroscience and beyond.

Conclusion

This guide outlines a comprehensive framework for the synthesis and characterization of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide. By leveraging established synthetic methodologies such as 1,3-dipolar cycloaddition and standard amide coupling, the target molecule can be produced in a controlled and verifiable manner. The detailed analytical workflow ensures the production of material with high purity and confirmed structural identity, including its critical stereochemical nature. Based on extensive literature precedent, this novel compound represents a promising scaffold for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases.

References

  • Naina Kuey, et al. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. International Journal of Advanced Research in Science, Communication and Technology.[3]

  • Yadav, M., et al. (2022). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 8.[5][11]

  • Yadav, M., et al. (2022). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. Available at: [Link]11]

  • Gollapalli Naga Raju, et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142.[4]

  • Pawar, S. D., & Shingare, M. S. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]1]

  • Synthesis of 3-phenyl-5-(2-pyridylcarbonylmethyl)-N-methyl-isoxazole-4-carboxamide. (n.d.). Molbase. Available at: [Link]]

  • Krasnokutskaya, E. A., et al. (2007). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Chemistry of Heterocyclic Compounds, 43(3), 332-340.[6]

  • Sharma, V., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]10]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47.[9][12][13]

  • Chikkula, K. V., & S, V. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(7-S), 213-231.[2]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents. Available at: ]

  • Hussein, B. H., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(2), 220-230.[7]

  • Gollapalli Naga Raju, et al. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 35-42.[14]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]8]

  • S, A., & K, S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(2), 113-118.

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[15]

  • Sharma, V., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 291-301.[16]

Sources

Exploratory

3-(Piperidin-2-yl)isoxazole-4-carboxamide: Scaffold Analysis & Synthetic Guide

This guide details the physicochemical properties, synthetic pathways, and biological applications of the 3-(piperidin-2-yl)isoxazole-4-carboxamide scaffold. Executive Summary The 3-(piperidin-2-yl)isoxazole-4-carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthetic pathways, and biological applications of the 3-(piperidin-2-yl)isoxazole-4-carboxamide scaffold.

Executive Summary

The 3-(piperidin-2-yl)isoxazole-4-carboxamide scaffold represents a specialized heterocyclic core in medicinal chemistry. Unlike its more common 3-(piperidin-4-yl) isomer (often found in PI3K and GlyT1 inhibitors), the 2-yl isomer introduces a critical chiral center adjacent to the isoxazole ring. This specific topology creates a conformationally restricted pharmacophore that mimics proline and glutamate derivatives, making it a high-value scaffold for CNS targets (AMPA/NMDA receptor modulation) and fragment-based drug discovery (FBDD).

Physicochemical & Structural Properties[1][2]

Structural Topology

The scaffold consists of three distinct domains:

  • The Core: An isoxazole ring acting as a bioisostere for an amide or ester, providing a planar linker.

  • The Basic Head: A piperidine ring attached at the C2 position. This creates a chiral center (

    
     or 
    
    
    
    ), allowing for stereoselective interactions. The C2-attachment brings the basic nitrogen into closer proximity to the isoxazole oxygen compared to the 4-yl isomer, influencing intramolecular H-bonding.
  • The Effector Tail: A carboxamide group at the C4 position, serving as a hydrogen bond donor/acceptor pair.

Quantitative Properties (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight ~195.22 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.2 – 0.8Highly hydrophilic; excellent aqueous solubility.
pKa (Piperidine NH) 9.5 – 10.2Protonated at physiological pH; drives electrostatic interactions.
pKa (Isoxazole) Weakly basicThe isoxazole O/N are poor acceptors compared to pyridine.
TPSA ~85 ŲGood permeability; potential for CNS penetration if lipophilicity is tuned.
Rotatable Bonds 2 (C-C bond between rings, C-C bond to amide)Low entropic penalty upon binding.

Synthetic Methodology

The synthesis of the 3-(piperidin-2-yl) isomer requires precise control over regiochemistry to prevent the formation of the 5-isomer. The most robust route utilizes 1,3-dipolar cycloaddition of a nitrile oxide.

Retrosynthetic Analysis
  • Disconnection: The isoxazole ring is formed via a [3+2] cycloaddition.

  • Key Intermediates:

    • Dipole: Piperidine-2-nitrile oxide (generated in situ).

    • Dipolarophile: Enamino ester or propiolate derivative.

Detailed Protocol: Nitrile Oxide Route

This protocol yields the 5-methyl-isoxazole-4-carboxamide derivative (common variation) or the unsubstituted core depending on the dipolarophile.

Step 1: Preparation of the Oxime
  • Starting Material:

    
    -Boc-piperidine-2-carboxaldehyde (commercially available or reduced from 
    
    
    
    -Boc-pipecolic acid).
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ), Ethanol/Water.
  • Procedure: Dissolve aldehyde in EtOH. Add aqueous NaOAc and

    
    . Stir at RT for 4 hours.
    
  • Workup: Concentrate, extract with EtOAc, wash with brine.

  • Product:

    
    -Boc-piperidine-2-carbaldehyde oxime.
    
Step 2: Generation of Nitrile Oxide & Cycloaddition

Note: The nitrile oxide is unstable and must be trapped immediately.

  • Reagents:

    
    -Chlorosuccinimide (NCS), Triethylamine (
    
    
    
    ), Ethyl 3-(dimethylamino)acrylate (for 4-ester formation) or Ethyl acetoacetate (for 5-methyl-4-ester).
  • Procedure:

    • Dissolve oxime in DMF/Chloroform. Add NCS (1.1 eq) and stir at RT for 1h to form the hydroximoyl chloride .

    • Cool to 0°C. Add the dipolarophile (Ethyl 3-(dimethylamino)acrylate).

    • Add

      
       dropwise (generates the nitrile oxide in situ).
      
    • Allow to warm to RT and stir overnight.

  • Mechanism: The nitrile oxide undergoes [3+2] cycloaddition with the acrylate. The dimethylamine is eliminated, aromatizing the ring to the isoxazole ester.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Amidation & Deprotection
  • Amidation: React the ethyl ester with Ammonia (7N in MeOH) or a specific amine

    
     in a sealed tube at 60-80°C.
    
  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

  • Final Product: 3-(Piperidin-2-yl)isoxazole-4-carboxamide (TFA salt).

Visual Synthesis Workflow

Synthesis Start N-Boc-Pipecolic Acid Aldehyde N-Boc-Piperidine-2-CHO Start->Aldehyde Reduction Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Dipole Nitrile Oxide (In Situ) Oxime->Dipole NCS, Et3N Cyclo [3+2] Cycloaddition Dipole->Cyclo + Enamino Ester Isoxazole Isoxazole-4-Ester Cyclo->Isoxazole - HNMe2 Final 3-(Piperidin-2-yl) isoxazole-4-carboxamide Isoxazole->Final 1. NH3/MeOH 2. TFA

Caption: Synthetic pathway via 1,3-dipolar cycloaddition ensuring regioselective 3-substitution.

Biological Applications & Mechanism

Glutamate Receptor Modulation (AMPA/NMDA)

The 3-(piperidin-2-yl)isoxazole moiety is a structural mimic of AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Ibotenic Acid .
  • Mechanism: The isoxazole ring mimics the distal carboxylate of glutamate, while the piperidine amine mimics the

    
    -amino group. The 4-carboxamide provides an additional H-bond donor site, potentially increasing affinity for the flip/flop region of the receptor.
    
  • Utility: Development of cognitive enhancers (kines) or analgesics.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and high solubility, this scaffold is an ideal fragment .

  • Vector Analysis: The piperidine nitrogen allows growth in one vector (solubility/basicity), while the amide nitrogen allows growth in a perpendicular vector (hydrophobic interactions).

  • Target Classes: Kinases (ATP hinge binder mimic), Proteases (S1 pocket binder).

Antimicrobial Activity

Derivatives where the 5-position is substituted (e.g., with a phenyl ring) or the amide nitrogen is functionalized have shown activity against bacterial proteases (e.g., D1 protease) and fungal pathogens.

References

  • Isoxazole Scaffold Review: Advances in isoxazole chemistry and their role in drug discovery. (2025).[1][2][3][4] ResearchGate. Link

  • Synthesis of 3-Substituted Isoxazoles: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. (2016). RHHZ. Link

  • AMPA Receptor Modulation: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives. (2025).[1][2][3][4] NIH PubMed. Link

  • General Isoxazole Synthesis: A review of isoxazole biological activity and present synthetic techniques. (2024). IJPCA. Link

  • Related Scaffold (Piperidin-4-yl): Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives. (2015).[2][5] RSC Advances. Link

Sources

Foundational

Isoxazole-4-Carboxamide Derivatives as AMPA Receptor Modulators

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitato...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission, represents a premier target for therapeutic intervention in a host of central nervous system (CNS) disorders. Modulating AMPA receptor function, rather than employing simple agonism or antagonism, offers a nuanced approach to fine-tuning synaptic activity. Within this landscape, the isoxazole-4-carboxamide scaffold has emerged as a privileged chemotype, yielding potent and selective allosteric modulators. This guide provides a comprehensive overview of these derivatives, synthesizing insights into their mechanism of action, structure-activity relationships (SAR), and therapeutic potential. We detail field-proven experimental protocols, including whole-cell patch-clamp electrophysiology and radioligand binding assays, to provide a practical framework for their characterization. The discussion navigates the dual potential of this chemical class to produce both negative allosteric modulators (NAMs) for conditions of hyperexcitability like chronic pain, and positive allosteric modulators (PAMs) for cognitive and mood disorders, thereby equipping researchers with the foundational knowledge to drive forward the development of next-generation CNS therapeutics.

Introduction: The Central Role of AMPA Receptors in Synaptic Transmission

Ionotropic glutamate receptors (iGluRs) are fundamental to excitatory signaling in the CNS, with AMPA receptors (AMPARs) mediating the majority of fast synaptic transmission.[1] These receptors are tetrameric ion channels assembled from a combination of four subunits (GluA1-4). Their activation by glutamate leads to a rapid influx of cations, primarily Na+, resulting in neuronal depolarization. This process is not merely an on/off switch; the biophysical properties of AMPARs, including their rates of activation, deactivation (channel closing after glutamate unbinding), and desensitization (channel closure in the continued presence of glutamate), are tightly regulated and dictate the strength and fidelity of synaptic communication.[1][2][3]

The central role of AMPARs in synaptic plasticity—long-term potentiation (LTP) and long-term depression (LTD)—underpins their importance in cognitive functions like learning and memory.[1][4] Consequently, dysregulation of AMPAR-mediated signaling is implicated in numerous neurological and psychiatric disorders.[4][5] Allosteric modulation presents a sophisticated therapeutic strategy. Unlike orthosteric agonists or antagonists that compete with the endogenous ligand glutamate, positive and negative allosteric modulators (PAMs and NAMs) bind to distinct sites on the receptor. This allows them to fine-tune the receptor's response to glutamate, enhancing or dampening the signal without directly activating the channel, which can offer a superior therapeutic window and side-effect profile.[1]

The Emergence of Isoxazole-4-Carboxamides as a Privileged Scaffold

The isoxazole ring is a cornerstone of AMPAR pharmacology, most famously as part of the canonical agonist, AMPA, for which the receptor is named.[6] This historical significance has inspired medicinal chemists to explore the isoxazole scaffold further, leading to the discovery of isoxazole-4-carboxamide derivatives as potent AMPAR modulators. This chemical class is remarkably versatile, with subtle structural modifications giving rise to compounds with profoundly different pharmacological effects, ranging from potent inhibitors (NAMs) to powerful potentiators (PAMs).[2][3][6][7] This versatility makes the isoxazole-4-carboxamide core an ideal starting point for developing targeted therapies for a wide array of CNS disorders. Recent studies have highlighted derivatives that act as potent inhibitors of AMPAR activity, suggesting their use in treating conditions of neuronal hyperexcitability such as chronic pain and epilepsy.[2][3][8]

Mechanism of Action: How Isoxazole-4-Carboxamides Modulate AMPAR Function

Isoxazole-4-carboxamide derivatives exert their effects by altering the intricate gating kinetics of the AMPA receptor. Rather than blocking the pore, these allosteric modulators influence the conformational transitions between the receptor's resting, open, and desensitized states.

  • Negative Allosteric Modulators (NAMs): Many characterized isoxazole-4-carboxamides act as inhibitors. For instance, the derivatives CIC-1 and CIC-2 have been shown to be potent inhibitors, causing an 8-fold and 7.8-fold reduction in AMPAR peak current amplitudes, respectively.[2][3][9] Their mechanism involves profoundly altering the receptor's biophysical properties. These compounds can significantly slow deactivation while simultaneously accelerating desensitization.[2][9] This dual effect means that while the channel may stay open slightly longer after a single glutamate pulse, it becomes non-responsive much more quickly during sustained glutamate exposure, ultimately leading to a net reduction in excitatory signaling. This profile is particularly relevant for pathologies involving excessive glutamate release.

  • Positive Allosteric Modulators (PAMs): In contrast, AMPAR PAMs work by stabilizing the activated state of the receptor. Low-impact PAMs typically decrease the rate of deactivation, while high-impact PAMs decrease both deactivation and desensitization, leading to a more prolonged and robust synaptic current.[10] While specific isoxazole-4-carboxamide PAMs are less detailed in the provided context, related bis(isoxazoles) have shown potent positive modulatory activity by interacting with validated PAM binding sites.[6]

The binding site for these modulators is distinct from the glutamate-binding "clamshell" domain. Structural studies of other PAMs like aniracetam show they bind at the dimer interface of the ligand-binding domains, a region critical for the conformational changes that govern channel gating.[11] By binding here, isoxazole-4-carboxamide derivatives can stabilize or destabilize specific conformations, thereby influencing the kinetic properties of the receptor.

AMPAR_Gating_Cycle cluster_legend Legend Resting Resting (Glutamate Unbound) Open Open (Glutamate Bound) Resting->Open Activation (Glutamate Binding) Open->Resting Deactivation (Glutamate Unbinding) Desensitized Desensitized (Glutamate Bound) Open->Desensitized Desensitization PAM_node Open->PAM_node NAM_node Open->NAM_node Desensitized->Resting Resensitization Modulators Modulator Intervention Points PAM_node->Resting Inhibited by PAMs PAM_node->Desensitized Inhibited by PAMs NAM_node->Desensitized Promoted by NAMs PAM_leg PAMs Stabilize Open State (Slow Deactivation/Desensitization) NAM_leg NAMs Favor Desensitized State (Accelerate Desensitization) PAM_node_leg NAM_node_leg

Caption: AMPA Receptor Gating and Modulator Intervention.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of isoxazole-4-carboxamide derivatives is generally achieved through a straightforward amide coupling reaction. The core methodology involves reacting a substituted 3-phenyl-5-methylisoxazole-4-carboxylic acid with a desired aniline derivative.[12] This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[13]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions CarboxylicAcid Isoxazole-4-Carboxylic Acid (R1-substituted) Reaction Amide Coupling Reaction CarboxylicAcid->Reaction Aniline Aniline Derivative (R2-substituted) Aniline->Reaction Coupling EDC (Coupling Agent) Coupling->Reaction Catalyst DMAP (Catalyst) Catalyst->Reaction Solvent DCM (Solvent) Solvent->Reaction Conditions Inert Atmosphere, 48h Stirring Conditions->Reaction Product Final Product: Isoxazole-4-Carboxamide Derivative Reaction->Product

Caption: General Synthesis Workflow for Isoxazole-4-Carboxamides.

Structure-Activity Relationship (SAR):

The pharmacological activity of these derivatives is highly dependent on the nature and position of substituents on the phenyl rings.

  • Inhibitory Activity (NAMs): Studies on series of fluorophenyl-isoxazole-carboxamide (ISX) and related (CIC) derivatives have provided key SAR insights for inhibitory modulation, particularly at GluA2-containing receptors.[14][15][16]

    • High Potency Substituents: Compounds with fluorophenyl, methoxy, and tert-butyl groups have been shown to possess excellent pharmacodynamic properties.[14][15][16]

    • Key Examples: ISX-11 and ISX-8 are potent inhibitors of GluA2 and GluA2/3 currents, with IC50 values in the low micromolar range.[14][15][16] Similarly, CIC-1 and CIC-2 are highly effective inhibitors.[2][3] The specific arrangement of these functional groups is critical for potent receptor modulation.

Table 1: Inhibitory Activity of Selected Isoxazole-4-Carboxamide Derivatives

Compound Target Subunit(s) IC50 Value (µM) Key Effect Reference
ISX-11 GluA2 4.4 Potent Inhibition [14][15][16]
GluA2/3 4.62 Increased Deactivation
ISX-8 GluA2 4.6 Potent Inhibition [14][15][16]
GluA2/3 4.79 Increased Deactivation
CIC-1 GluA2, GluA2/3 Not specified (8-fold inhibition at 16µM) Potent Inhibition, Slowed Deactivation [2][3]

| CIC-2 | GluA2, GluA2/3 | Not specified (7.8-fold inhibition at 16µM) | Potent Inhibition, Slowed Deactivation |[2][3] |

Experimental Protocols for Characterization

Characterizing the effects of novel modulators requires robust and validated experimental systems. The following protocols represent the gold standard for assessing the activity of isoxazole-4-carboxamide derivatives at AMPA receptors.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct, real-time measurement of ion channel function, making it indispensable for studying the kinetics of AMPAR modulation.

Objective: To measure the effect of isoxazole-4-carboxamide derivatives on AMPAR-mediated currents, deactivation, and desensitization kinetics.

System: Human Embryonic Kidney (HEK293T) cells transiently transfected with cDNAs encoding the desired AMPAR subunits (e.g., homomeric GluA2 or heteromeric GluA2/3).[2][17]

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells in standard DMEM supplemented with 10% FBS. Co-transfect cells with plasmids for the AMPAR subunit(s) and a reporter plasmid (e.g., GFP) using a suitable transfection reagent. Incubate for 24-48 hours before recording.

  • Preparation of Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

    • Agonist/Modulator Solutions: Prepare a high-concentration stock of glutamate (e.g., 1 M) and the test compound (e.g., 10-50 mM in DMSO). Dilute to final working concentrations (e.g., 10 mM glutamate, 1-100 µM test compound) in the external solution.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Identify transfected cells via GFP fluorescence.

    • Establish a whole-cell configuration with a seal resistance >1 GΩ. Clamp the cell at a holding potential of -60 mV.[17][18]

    • Use a rapid solution exchange system to apply drugs.

  • Data Acquisition Protocols:

    • Peak Current Inhibition: Apply a 1 ms pulse of 10 mM glutamate to establish a baseline current. Then, co-apply the test compound (e.g., 16 µM) with 10 mM glutamate and measure the reduction in peak current amplitude.[2][17]

    • Deactivation Kinetics: Apply a short (1 ms) pulse of glutamate ± the test compound. Fit the decaying portion of the current to a single exponential function to determine the deactivation time constant (τdeac).[2]

    • Desensitization Kinetics: Apply a prolonged (500 ms) pulse of glutamate ± the test compound. Fit the current decay during the application to determine the desensitization rate.[11]

  • Data Analysis: Analyze data using software like pCLAMP or PatchMaster. Perform statistical analysis (e.g., ANOVA or t-tests) to determine significance.[17] Generate dose-response curves to calculate IC50 or EC50 values.[2]

Causality and Self-Validation: Using a heterologous expression system allows for precise control over the subunit composition of the receptor being studied. Comparing effects on homomeric vs. heteromeric receptors provides insights into subunit selectivity. The rapid perfusion system is critical to accurately resolve the fast kinetics of AMPARs. Each cell acts as its own control (baseline vs. drug application), ensuring the observed effects are due to the compound.

Patch_Clamp_Workflow Start Start Step1 1. Cell Culture & Transfection (HEK293T + AMPAR cDNA) Start->Step1 Step2 2. Prepare Solutions (Internal, External, Drugs) Step1->Step2 Step5 5. Establish Whole-Cell Configuration (V-clamp at -60mV) Step2->Step5 Step3 3. Fabricate Pipettes Step3->Step5 Step4 4. Identify Transfected Cell Step4->Step5 Step6 6. Apply Drug Protocols (Rapid Perfusion System) Step5->Step6 Step7 7. Record Currents Step6->Step7 Step8 8. Analyze Data (Kinetics, Dose-Response) Step7->Step8 End End Step8->End

Caption: Experimental Workflow for Whole-Cell Patch-Clamp.
Protocol 2: Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a test compound to the AMPA receptor, complementing the functional data from electrophysiology.

Objective: To determine the affinity (IC50/Ki) of isoxazole-4-carboxamide derivatives for the AMPA receptor.

System: Synaptic membranes prepared from rat brain tissue or membranes from HEK293T cells overexpressing the AMPAR.[19][20]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue or transfected cells in an ice-cold buffer. Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction. Resuspend the final pellet in the assay buffer.

  • Assay Setup:

    • Radioligand: Use a known AMPAR ligand labeled with a radioisotope, such as (S)-[3H]AMPA.[19]

    • Assay Buffer: A standard buffer like Tris-HCl. The inclusion of a chaotropic agent like KSCN can increase the specific binding of some radioligands.[19]

    • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and a range of concentrations of the unlabeled test compound.

  • Defining Controls:

    • Total Binding: Membranes + radioligand only.

    • Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate) to saturate all specific binding sites.

  • Incubation and Termination: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. The filters trap the membranes while unbound radioligand passes through.

  • Quantification: Wash the filters rapidly with ice-cold buffer to remove residual unbound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

Causality and Self-Validation: The inclusion of the NSB control is critical; it validates that the measured binding is specific to the target receptor. The displacement curve's sigmoidal shape and Hill slope approaching 1.0 suggest competitive binding at a single site. This method provides a quantitative measure of affinity that is independent of downstream functional effects.

Therapeutic Potential and Future Directions

The dual nature of the isoxazole-4-carboxamide scaffold translates into a broad range of therapeutic possibilities.

  • NAMs for Hyperexcitability: Derivatives that function as inhibitors of AMPARs hold significant promise for treating conditions characterized by excessive excitatory signaling.

    • Chronic Pain: AMPARs, particularly Ca2+-permeable subtypes in the spinal dorsal horn, are critical in nociceptive transmission and inflammatory pain.[2][3] Potent inhibitors like CIC-1 and CIC-2 could serve as novel, non-opioid analgesics.[2]

    • Neurodegenerative Diseases: In diseases like Parkinson's, reducing glutamate-mediated excitotoxicity is a key therapeutic goal. Modulating GluA2-containing AMPARs, which are less permeable to calcium, could protect against neuronal injury.[14][15][16]

  • PAMs for Hypofunction: Positive modulators that enhance AMPAR function could be beneficial for disorders involving weakened synaptic transmission or plasticity.

    • Cognitive Disorders: By facilitating processes like LTP, PAMs have the potential to ameliorate memory deficits in conditions such as Alzheimer's disease and mild cognitive impairment.[4][5][10]

    • Depression: A growing body of evidence suggests that enhancing AMPAR throughput is a key mechanism for rapid-acting antidepressants.[21]

Challenges and the Path Forward:

The development of AMPAR modulators is not without challenges. High-impact PAMs carry a risk of dose-limiting side effects, including seizures and potential neurotoxicity, mirroring the effects of direct agonists.[4][10] Therefore, a key goal is the development of modulators with a wide therapeutic index. The future of the field lies in achieving greater specificity, either through compounds selective for particular AMPAR subunits (e.g., GluA1 vs. GluA2) or by targeting receptors associated with specific auxiliary subunits like TARPs, which can also influence pharmacology.[22][23] The journey for AMPAR modulators has been long, but with advanced screening methods and a deeper understanding of receptor complexity, isoxazole-4-carboxamide derivatives and related compounds hold considerable promise for becoming effective treatments for neuropsychiatric disorders.[21]

References

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI.
  • Therapeutic potential of positive AMPA receptor modulators in the tre
  • Therapeutic potential of positive AMPA receptor modulators in the treatment of neuropsychi
  • AMPA receptor positive allosteric modul
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
  • Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed.
  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. The Hebrew University of Jerusalem.
  • Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed.
  • Synthesis of isoxazole–carboxamide derivatives (CIC1–CIC12). (a): EDC...
  • AMPA Receptor Positive Allosteric Modulators.pdf. ORCA – Online Research @ Cardiff.
  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PMC.
  • Screening for AMPA receptor auxiliary subunit specific modul
  • Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors. PMC.
  • Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors in Parkinson's Disease. An-Najah Staff.
  • The inhibitory actions of Isoxazole-4-carboxamide derivatives on the...
  • Effects of Isoxazole-4-carboxamide derivatives on AMPA...
  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience.
  • Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. PubMed.
  • Radioligand Binding Detection of Receptors in Brain Membranes. SpringerLink.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PubMed.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.
  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI.

Sources

Exploratory

Precision Engineering of N-Phenyl-Isoxazole-4-Carboxamides

A Technical Guide to Structure-Activity Relationships (SAR) and Synthetic Protocols Executive Summary: The Privileged Scaffold The N-phenyl-isoxazole-4-carboxamide motif represents a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure-Activity Relationships (SAR) and Synthetic Protocols

Executive Summary: The Privileged Scaffold

The N-phenyl-isoxazole-4-carboxamide motif represents a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets ranging from Dihydroorotate Dehydrogenase (DHODH) to Cyclooxygenase (COX) enzymes and AMPA receptors. Historically validated by the disease-modifying antirheumatic drug (DMARD) Leflunomide (specifically its active metabolite, Teriflunomide), this scaffold offers a rigid, planar architecture that positions the phenyl ring (B-ring) and the isoxazole core (A-ring) in a specific vector relative to the amide linker.

This guide dissects the critical Structure-Activity Relationships (SAR) governing this class, providing actionable synthetic protocols and mechanistic insights for optimizing potency and metabolic stability.

Structural Architecture & Pharmacophore

To rationally design analogs, one must deconstruct the molecule into three interaction domains:

  • The A-Ring (Isoxazole Core): Acts as a bioisostere for a phenyl or heteroaryl ring but with distinct dipole moments. The C3 and C5 positions allow for steric tuning to lock conformation.

  • The Linker (Carboxamide): Provides essential Hydrogen Bond Donor (NH) and Acceptor (C=O) motifs. It is rarely modifiable without significant loss of potency, suggesting a critical role in orienting the B-ring.

  • The B-Ring (N-Phenyl Moiety): The primary vector for SAR exploration. Substitutions here drive lipophilicity (LogP), electronic stacking interactions, and metabolic clearance rates.

Visualization: Structural Logic Flow

The following diagram illustrates the decision-making logic when modifying this scaffold.

SAR_Logic Scaffold N-Phenyl-Isoxazole-4-Carboxamide (Core Scaffold) Mod_A_Ring A-Ring (Isoxazole) C3/C5 Alkyl vs Aryl Scaffold->Mod_A_Ring Mod_B_Ring B-Ring (Phenyl) Halogens/Methoxy Scaffold->Mod_B_Ring Target_DHODH Target: DHODH (Autoimmune) Target_COX Target: COX-2 (Inflammation) Target_Cancer Target: Kinase/Tubulin (Oncology) Effect_Lipophilicity Increase Lipophilicity (F, Cl, CF3) Mod_B_Ring->Effect_Lipophilicity For DHODH Effect_Sterics Steric Bulk (t-Butyl, OMe) Mod_B_Ring->Effect_Sterics For COX/Cancer Effect_Lipophilicity->Target_DHODH Effect_Sterics->Target_COX Effect_Sterics->Target_Cancer

Caption: Decision tree for substituent selection based on the desired biological target (DHODH vs. COX/Kinase).

Synthetic Strategy: The Beta-Keto Ester Route

While 1,3-dipolar cycloaddition is possible, the most robust and scalable route for generating diverse 4-carboxamide analogs involves the condensation of hydroxylamine with beta-keto esters, followed by amide coupling.

Validated Synthetic Protocol

Reaction Overview:

  • Cyclization: Ethyl acetoacetate derivative + Hydroxylamine

    
     Isoxazole ester.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.[1]
    
  • Amidation: Acid + Aniline (using EDC/DMAP or HATU)

    
     Final Product.
    
Step 1: Synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid
  • Reagents: Ethyl benzoylacetate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Ethanol.

  • Procedure: Reflux the mixture in ethanol for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.

  • Hydrolysis: Treat the crude ester with NaOH (2M) in MeOH/Water (1:1) at 60°C for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Filter and dry.

Step 2: Amide Coupling (The Divergent Step)

This step allows for the rapid generation of libraries by varying the aniline.

  • Activation: Dissolve the isoxazole acid (1.0 eq) in dry DCM (Dichloromethane). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) or DMAP (0.5 eq). Stir for 30 min under Nitrogen.

    • Note:HATU is preferred for sterically hindered anilines but EDC is sufficient for most.

  • Coupling: Add the substituted aniline (1.1 eq). Stir at Room Temperature (RT) for 12–24 hours.

  • Validation: Monitor consumption of acid by TLC.

  • Purification: Wash with 1N HCl (to remove unreacted aniline) and sat. NaHCO3. Purify via silica gel column chromatography (Gradient: 0

    
     40% EtOAc in Hexane).
    

Synthesis_Flow Start Beta-Keto Ester (Precursor) Step1 Cyclization (NH2OH·HCl, NaOAc, EtOH) Start->Step1 Inter1 Isoxazole-4-Ester Step1->Inter1 Step2 Hydrolysis (NaOH, MeOH, then HCl) Inter1->Step2 Inter2 Isoxazole-4-Carboxylic Acid (Divergent Point) Step2->Inter2 Step3 Amide Coupling (Aniline-R, EDC, DMAP, DCM) Inter2->Step3 Final N-Phenyl-Isoxazole-4-Carboxamide Step3->Final

Caption: Step-wise synthetic workflow for the generation of isoxazole-4-carboxamide libraries.

Critical SAR Determinants

The B-Ring (N-Phenyl) Substitution

The electronic and steric nature of the B-ring is the primary driver of selectivity.

  • DHODH Inhibition (Autoimmune/Malaria):

    • Requirement: Lipophilicity and Electron Withdrawal.

    • Optimal Substituents: 4-CF3, 3,4-dichloro, or 4-fluoro groups.

    • Mechanistic Insight: These analogs bind in the hydrophobic channel occupied by ubiquinone in the native enzyme. The electron-withdrawing groups (EWGs) also protect the phenyl ring from rapid oxidation by CYP450 enzymes.

    • Reference: Analogs with 4-trifluoromethyl substitution often show IC50 values < 1

      
      M against DHODH [1, 4].
      
  • COX-2 Inhibition (Analgesia):

    • Requirement: Steric Bulk and H-bond Acceptors.

    • Optimal Substituents: 3,4-dimethoxy or 2-methoxy substitutions.

    • Mechanistic Insight: The methoxy groups provide steric pressure that pushes the isoxazole ring into the secondary binding pocket characteristic of COX-2, enhancing selectivity over COX-1 [2, 6].[2]

  • Anticancer (Cytotoxicity):

    • Requirement: Mixed electronic profile.

    • Optimal Substituents: 4-t-butyl (Antioxidant/Cytotoxic) or 2-chloro-4-methoxy.

    • Observation: The 4-t-butyl analog has demonstrated superior antioxidant capacity (DPPH assay) and cytotoxicity against HeLa and Hep3B lines, likely due to enhanced membrane permeability [3, 5].

The A-Ring (Isoxazole C3/C5)
  • C5-Methyl: Essential for stability. Removing the methyl group (C5-H) often leads to ring opening or metabolic instability.

  • C3-Phenyl vs. C3-Alkyl: A C3-phenyl group (making the molecule a 3,N-diphenyl analog) significantly increases lipophilicity and is preferred for DHODH activity. A C3-methyl group is often sufficient for antimicrobial activity but lowers potency in kinase targets.

SAR Data Summary

The following table summarizes the impact of B-ring modifications on biological activity based on aggregated literature data.

Compound IDR (Phenyl Substituent)Target PreferenceEst. Potency (IC50/MIC)Key Property
Ref-1 (Leflunomide) 4-CF3DHODH~1-5

M
Metabolic Prodrug
Analog A 4-t-ButylAnticancer/Antioxidant0.45

g/mL (DPPH)
Radical Scavenging
Analog B 3,4-DimethoxyCOX-213 nMCOX-2 Selectivity
Analog C 2-ChloroAMPA ReceptorHigh PotencyGating Modulation
Analog D 4-OHInactive/Weak> 50

M
Poor Permeability

Experimental Protocols

Biological Assay: DHODH Inhibition (Colorimetric)

To validate the activity of synthesized analogs against the primary target (DHODH), use the DCIP (2,6-dichloroindophenol) reduction assay.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing the cofactor Ubiquinone. In the assay, DCIP acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Enzyme Mix: Add recombinant human DHODH (approx. 20 nM final) to the buffer.

  • Substrate Mix: Dihydroorotate (1 mM), Decylubiquinone (100

    
    M), and DCIP (60 
    
    
    
    M).
  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.01

    
    M – 100 
    
    
    
    M). Keep DMSO < 1%.
  • Initiation: Mix Enzyme and Substrate solutions.

  • Measurement: Monitor absorbance decrease at 600 nm for 10–20 minutes using a kinetic microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

In Vitro Cytotoxicity (MTS Assay)

For anticancer evaluation (e.g., HeLa, HepG2 cells).[3]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (serial dilutions). Incubate for 72h.

  • Development: Add MTS reagent (Promega). Incubate 1–4h at 37°C.

  • Read: Measure Absorbance at 490 nm.

References

  • Synthesis and biological evaluation of novel N-phenyl-5-carboxamidyl isoxazoles as potential chemotherapeutic agents for colon cancer. PubMed Central. Available at: [Link]

  • Synthesis and Anti-Nociceptive Potential of Isoxazole Carboxamide Derivatives. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. Available at: [Link]

  • A comprehensive review of synthetic strategies and SAR studies for the discovery of PfDHODH inhibitors. PubMed. Available at: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. Springer. Available at: [Link]

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Foundational

Novel Isoxazole-Carboxamide Pharmacophores: A Strategic Guide for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. When coupled with a carboxamide linker, it forms the isoxazole-carboxamide scaffold, a privileged pharmacophore that has given rise to a multitude of biologically active molecules.[1][2][3][4][5] This scaffold is not merely a synthetic curiosity; it is a validated structural motif found in numerous therapeutic agents, demonstrating a remarkable versatility that allows it to interact with a wide array of biological targets. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[2][4][6][7][8][9][10]

This guide, intended for drug discovery professionals, moves beyond a simple recitation of facts. As a senior application scientist, the goal is to provide a narrative grounded in field-proven insights, explaining the causality behind experimental choices and design principles. We will delve into the core synthetic strategies, robust biological evaluation cascades, and the nuanced art of structure-activity relationship (SAR) optimization that are essential for transforming a promising isoxazole-carboxamide scaffold into a viable drug candidate.

Part 1: The Isoxazole-Carboxamide Core - Synthesis and Chemical Space

The journey of discovery begins with the synthesis of the core structure. The chemical tractability of the isoxazole-carboxamide scaffold is a primary reason for its prevalence. A well-designed synthetic route not only provides access to the target molecule but also allows for the systematic exploration of chemical space, which is fundamental to optimizing biological activity.

Core Synthetic Strategy: Amide Bond Formation

The most direct and widely employed method for constructing the isoxazole-carboxamide linkage is the coupling of a pre-formed isoxazole-4-carboxylic acid with a diverse range of aniline derivatives.[1][11] This approach offers significant advantages in terms of reliability and modularity, allowing for late-stage diversification.

The causal mechanism behind this reaction hinges on the activation of the carboxylic acid. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in concert with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) are frequently used.[1][6][12] EDCI converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. DMAP can further react with the intermediate to form an even more reactive acylpyridinium species, accelerating the reaction and improving yields, especially with less reactive anilines.

G cluster_0 Synthesis Workflow Start Isoxazole-4-Carboxylic Acid + Aniline Derivative Step1 Dissolve Acid in DCM Start->Step1 Step2 Add Coupling Agents (EDCI, DMAP) Step1->Step2 Step3 Stir for Activation (e.g., 30 min) Step2->Step3 Step4 Add Aniline Derivative Step3->Step4 Step5 Reaction Monitoring (TLC) Step4->Step5 Step6 Work-up & Purification (Chromatography) Step5->Step6 End Target Isoxazole-Carboxamide Step6->End

Caption: General workflow for isoxazole-carboxamide synthesis.

Experimental Protocol: General Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives

This protocol is a self-validating system adapted from established methodologies.[1][2] The inclusion of reaction monitoring via Thin-Layer Chromatography (TLC) allows for real-time assessment of reaction completion, ensuring reproducibility.

  • Reactant Preparation: Dissolve the starting 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Activation: To the stirred solution, add DMAP (0.2 eq.) followed by EDCI (1.1 eq.).

  • Incubation: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes. This allows for the complete formation of the active ester intermediate.

  • Amine Addition: Add the desired aniline derivative (1.05 eq.) to the reaction mixture.

  • Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid spot is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1N HCl) to remove excess amine and DMAP, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Structural Characterization: A Triad of Confirmation

The unambiguous confirmation of the synthesized compound's structure is a non-negotiable pillar of trustworthiness in drug discovery. A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's carbon-hydrogen framework. The appearance of the amide N-H proton signal in the ¹H NMR spectrum and the carbonyl carbon signal (~160-162 ppm) in the ¹³C NMR spectrum are key indicators of successful amide bond formation.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the confirmation of the elemental composition and molecular formula of the synthesized compound.[1][12]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic stretches for the amide C=O and N-H bonds provide corroborating evidence for the successful coupling reaction.[1][11]

Part 2: Biological Evaluation - Charting the Path from Hit to Lead

With a library of characterized compounds in hand, the next phase is to systematically evaluate their biological activity. This process is a funnel, starting with broad screening to identify "hits" and progressing to more focused assays to elucidate the mechanism of action (MoA) and establish lead candidates.

Primary Screening: Unveiling Biological Potential

The isoxazole-carboxamide scaffold has demonstrated a wide range of activities, with anticancer effects being particularly well-documented.[1][6][7][8][13] A standard primary screen for anticancer potential is a cell viability assay, such as the MTS assay.

G cluster_0 In Vitro Screening Cascade Start Synthesized Compound Library Assay1 Primary Screen (e.g., MTS Cytotoxicity Assay) Start->Assay1 Decision1 Identify 'Hits' (IC50 < Threshold) Assay1->Decision1 Assay2 Secondary Screen (e.g., Target-Based Assay Kinase/Enzyme Inhibition) Decision1->Assay2 Active Decision2 Confirm On-Target Activity Assay2->Decision2 Assay3 Mechanism of Action Studies (Cell Cycle, Apoptosis) Decision2->Assay3 Confirmed End Lead Candidate Assay3->End

Caption: A typical workflow for in vitro screening of new compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTS) Assay

This protocol, adapted from published studies, is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[1][14]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, Hep3B) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours). The duration is critical as it must be long enough for the compound to exert its effect.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for an additional 1-4 hours. The rationale is that viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Target Identification and Mechanism of Action

A potent "hit" from a cytotoxicity screen is a promising start, but understanding why it is active is crucial. Isoxazole-carboxamides are known to inhibit a variety of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[15] Examples include FMS kinase, p38 MAP kinase, and c-Jun N-terminal kinase (JNK).[16][17] Other identified targets include cyclooxygenase (COX) enzymes, which are relevant to inflammation and pain.[3][18]

G cluster_0 Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (e.g., JNK, p38) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Proliferation, Survival TF->Response Inhibitor Isoxazole-Carboxamide Inhibitor Inhibitor->Kinase_A

Caption: Inhibition of a signaling pathway by an isoxazole-carboxamide.

Data Presentation: Anticancer Activity of Isoxazole-Carboxamide Derivatives

The following table summarizes representative data from the literature, showcasing the potency of this scaffold against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
2a 2-Cl-phenyl at C3, 4-t-butyl-phenyl at amideHeLa0.91[13]
2a 2-Cl-phenyl at C3, 4-t-butyl-phenyl at amideHep3B8.02[13]
2e 3-phenyl at C3, 2,4-di-F-phenyl at amideB16F1 (Melanoma)0.079[1][14]
2d 2-Cl-phenyl at C3, 3,4-di-MeO-phenyl at amideHeLa15.48[6][7]
2d 2-Cl-phenyl at C3, 3,4-di-MeO-phenyl at amideHep3B~23 (µg/ml)[6][7]
Doxorubicin Positive ControlB16F1 (Melanoma)0.056[1][14]

Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of correlating specific structural features of a compound with its biological activity. A systematic SAR study guides the rational design of more potent and selective analogues.

Decoding the SAR of Isoxazole-Carboxamides

Analysis of published data reveals several key SAR trends for the anticancer activity of this scaffold:

  • Aryl Ring at C3: Substitution on the phenyl ring at the 3-position of the isoxazole is critical. Electron-withdrawing groups, such as halogens (Cl, F), often enhance cytotoxic activity.[1][8]

  • Amide Phenyl Ring: The substitution pattern on the N-phenyl ring of the carboxamide is a major determinant of potency and selectivity.

    • Multiple halogen substitutions (e.g., 2,4-difluoro) can lead to highly potent compounds, as seen in the nanomolar activity against melanoma cells.[1][14]

    • Dimethoxy substitutions have been shown to confer potent activity against liver and cervical cancer cell lines.[6][7]

  • Isoxazole Core: The isoxazole ring itself is considered a key pharmacophore, likely involved in crucial hydrogen bonding or other interactions within the target's binding site. The methyl group at C5 is a common feature in many active series.[1]

Lead Optimization: Enhancing Drug-Like Properties

A potent compound is not necessarily a good drug. Lead optimization aims to improve the overall profile of a candidate, including its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). A significant challenge can be poor aqueous solubility, which limits bioavailability.

One innovative approach to overcome this is the use of nanotechnology-based drug delivery systems. Formulating a potent but poorly soluble compound into a nano-emulgel can dramatically improve its cellular permeability and, consequently, its biological efficacy.[1][19] One study demonstrated that the IC₅₀ of a potent anti-melanoma compound was halved (from 0.079 µM to 0.039 µM) after being formulated as a nano-emulgel.[14]

Experimental Protocol: Nano-emulgel Formulation

This protocol is based on a self-emulsifying technique used to enhance the delivery of an isoxazole-carboxamide derivative.[1]

  • Oil Phase Preparation: Mix the oil (e.g., Oleic acid), surfactant (e.g., Tween 80), and co-surfactant (e.g., PEG 400) in a specific, optimized ratio.

  • Drug Incorporation: Dissolve the active isoxazole-carboxamide compound in this oil/surfactant mixture with gentle heating and vortexing until a clear, homogenous solution is formed. This is the Self-Emulsifying Drug Delivery System (SEDDS) pre-concentrate.

  • Emulsion Formation: Add the SEDDS pre-concentrate dropwise into an aqueous phase under constant stirring. The spontaneous formation of a clear or slightly bluish-white nano-emulsion indicates success.

  • Gel Formation: To form the final nano-emulgel, slowly add the prepared nano-emulsion to a gelling agent (e.g., Carbopol 940) solution under continuous stirring until a uniform, viscous gel is obtained.

  • Characterization: The resulting nano-emulgel should be characterized for particle size, zeta potential, and drug content to ensure quality and consistency.

Conclusion and Future Directions

The isoxazole-carboxamide pharmacophore represents a highly successful and versatile scaffold in drug discovery. Its synthetic accessibility allows for extensive chemical exploration, while its ability to interact with a diverse range of biological targets has led to compounds with potent activities across multiple disease areas. The robust pipeline of research, from anticancer agents to kinase inhibitors and even modulators of AMPA receptors for neurodegenerative diseases, highlights its enduring value.[9][10][20]

Future efforts will likely focus on developing multi-targeted agents that can address complex diseases with greater efficacy.[8][21] Furthermore, the application of advanced drug delivery technologies, as demonstrated by nano-emulgel formulations, will be critical in unlocking the full therapeutic potential of highly potent but challenging isoxazole-carboxamide derivatives. This guide provides a foundational framework for researchers to rationally design, synthesize, and evaluate novel compounds based on this remarkable pharmacophore, paving the way for the next generation of innovative medicines.

References

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Exploratory

A Technical Guide to the Synthesis, Characterization, and Comparative Analysis of Piperidin-2-yl and Piperidin-3-yl Isoxazole Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Piperidine and Isoxazole Scaffolds in Medicinal Chemistry The piperidine ring is a paramount scaffold in modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperidine and Isoxazole Scaffolds in Medicinal Chemistry

The piperidine ring is a paramount scaffold in modern drug discovery, gracing the structures of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively probe the binding sites of biological targets.[2][3] The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming crucial ionic interactions or hydrogen bonds.[4] The position of substitution on the piperidine ring—be it at the 2, 3, or 4-position—dramatically influences the molecule's spatial arrangement and, consequently, its pharmacological profile.[4]

Similarly, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in medicinal chemistry.[5] It is present in a variety of clinically used drugs and is known to exhibit a wide spectrum of biological activities. The isoxazole moiety can act as a bioisosteric replacement for other functional groups and can engage in various non-covalent interactions with protein targets.

The combination of these two privileged scaffolds into piperidinyl-isoxazole structures presents a compelling strategy for the development of novel therapeutic agents. However, the seemingly subtle difference between a piperidin-2-yl and a piperidin-3-yl linkage to the isoxazole core can lead to significant variations in their physicochemical properties, metabolic stability, and biological activity. This in-depth technical guide provides a comparative analysis of these two positional isomers, focusing on their synthesis, characterization, and the underlying principles that govern their differential pharmacological effects.

Synthetic Strategies: Navigating the Pathways to Positional Isomers

The synthesis of piperidin-2-yl and piperidin-3-yl isoxazole isomers requires distinct synthetic strategies, primarily centered around the construction of the isoxazole ring and its linkage to the appropriately substituted piperidine precursor. A common and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6]

Synthesis of Piperidin-2-yl Isoxazole Derivatives

The synthesis of piperidin-2-yl isoxazoles typically commences with a suitably protected piperidine-2-carboxaldehyde or a terminal alkyne-substituted piperidine at the 2-position. The use of a nitrogen protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions and to allow for controlled functionalization.

Step 1: Synthesis of N-Boc-piperidine-2-carbaldehyde

This starting material can be prepared from commercially available N-Boc-pipecolic acid through reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 2: Generation of a Terminal Alkyne

The aldehyde is then converted to a terminal alkyne via the Corey-Fuchs reaction or other standard homologation procedures.

Step 3: [3+2] Cycloaddition

The N-Boc-2-ethynylpiperidine is then subjected to a [3+2] cycloaddition with a nitrile oxide, which can be generated in situ from an aldoxime and an oxidizing agent (e.g., N-chlorosuccinimide followed by a base).

Step 4: N-Boc Deprotection

The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), to yield the desired piperidin-2-yl isoxazole.[7][8]

Diagram: Synthetic Pathway to Piperidin-2-yl Isoxazole

G cluster_0 Synthesis of Piperidin-2-yl Isoxazole N-Boc-pipecolic acid N-Boc-pipecolic acid N-Boc-piperidine-2-carbaldehyde N-Boc-piperidine-2-carbaldehyde N-Boc-pipecolic acid->N-Boc-piperidine-2-carbaldehyde 1. Reduction 2. Oxidation N-Boc-2-ethynylpiperidine N-Boc-2-ethynylpiperidine N-Boc-piperidine-2-carbaldehyde->N-Boc-2-ethynylpiperidine Corey-Fuchs Reaction N-Boc-2-(isoxazol-5-yl)piperidine N-Boc-2-(isoxazol-5-yl)piperidine N-Boc-2-ethynylpiperidine->N-Boc-2-(isoxazol-5-yl)piperidine [3+2] Cycloaddition with R-CNO 2-(Isoxazol-5-yl)piperidine 2-(Isoxazol-5-yl)piperidine N-Boc-2-(isoxazol-5-yl)piperidine->2-(Isoxazol-5-yl)piperidine N-Boc Deprotection (e.g., TFA/DCM) G cluster_1 Synthesis of Piperidin-3-yl Isoxazole N-Boc-nipecotic acid N-Boc-nipecotic acid N-Boc-piperidine-3-carbaldehyde N-Boc-piperidine-3-carbaldehyde N-Boc-nipecotic acid->N-Boc-piperidine-3-carbaldehyde 1. Reduction 2. Oxidation N-Boc-3-ethynylpiperidine N-Boc-3-ethynylpiperidine N-Boc-piperidine-3-carbaldehyde->N-Boc-3-ethynylpiperidine Corey-Fuchs Reaction N-Boc-3-(isoxazol-5-yl)piperidine N-Boc-3-(isoxazol-5-yl)piperidine N-Boc-3-ethynylpiperidine->N-Boc-3-(isoxazol-5-yl)piperidine [3+2] Cycloaddition with R-CNO 3-(Isoxazol-5-yl)piperidine 3-(Isoxazol-5-yl)piperidine N-Boc-3-(isoxazol-5-yl)piperidine->3-(Isoxazol-5-yl)piperidine N-Boc Deprotection (e.g., TFA/DCM)

Caption: General synthetic route to 3-(isoxazol-5-yl)piperidine.

Structural Characterization and Differentiation of Isomers

The unambiguous differentiation of piperidin-2-yl and piperidin-3-yl isoxazole isomers is critical and can be reliably achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the protons and carbons in the piperidine ring is significantly influenced by the position of the isoxazole substituent.

  • ¹H NMR: In the piperidin-2-yl isomer, the proton on the carbon bearing the isoxazole ring (C2-H) is expected to resonate at a more downfield chemical shift compared to the corresponding proton in the 3-yl isomer (C3-H). This is due to the proximity of the electron-withdrawing nitrogen atom in the piperidine ring. The coupling patterns of the piperidine ring protons will also be distinct for each isomer, allowing for detailed structural elucidation through 2D NMR techniques like COSY and HSQC.

  • ¹³C NMR: The carbon atom of the piperidine ring attached to the isoxazole substituent will exhibit a characteristic chemical shift. The C2 carbon in the 2-yl isomer is expected to be significantly deshielded and appear at a higher chemical shift compared to the C3 carbon in the 3-yl isomer. [9]

    Predicted NMR Chemical Shifts (ppm) Piperidin-2-yl Isoxazole Piperidin-3-yl Isoxazole
    ¹H NMR (C-H attached to isoxazole) ~3.0 - 3.5 ~2.5 - 3.0

    | ¹³C NMR (C attached to isoxazole) | ~55 - 65 | ~35 - 45 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will produce distinct fragmentation patterns for the two isomers, providing a molecular fingerprint for each. [10]

  • Piperidin-2-yl Isomer: A characteristic fragmentation pathway involves alpha-cleavage, leading to the loss of the isoxazole moiety and the formation of a stable iminium ion.

  • Piperidin-3-yl Isomer: The fragmentation of the 3-yl isomer will also involve ring cleavage, but the resulting fragment ions and their relative abundances will differ from those of the 2-yl isomer due to the different substitution pattern.

Comparative Analysis of Pharmacological Properties: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies on the pharmacological activities of piperidin-2-yl versus piperidin-3-yl isoxazole isomers are not extensively reported, a wealth of information on related 2- and 3-substituted piperidines allows for the formulation of a predictive structure-activity relationship (SAR) framework. [11][12] The spatial orientation of the isoxazole substituent relative to the piperidine nitrogen is a key determinant of biological activity. This positioning affects the molecule's ability to interact with the binding pockets of protein targets.

Diagram: Comparative Spatial Orientation of Isomers

G cluster_0 Piperidin-2-yl Isoxazole cluster_1 Piperidin-3-yl Isoxazole P2 Piperidine Ring I2 Isoxazole Ring P2->I2 2-position linkage N2 Piperidine Nitrogen Target Biological Target (e.g., Receptor Binding Pocket) I2->Target Interaction 1 N2->Target Interaction 2 P3 Piperidine Ring I3 Isoxazole Ring P3->I3 3-position linkage N3 Piperidine Nitrogen I3->Target Interaction 3 N3->Target Interaction 4

Caption: Differential binding interactions of the two isomers.

Property Piperidin-2-yl Isoxazole Isomers Piperidin-3-yl Isoxazole Isomers Rationale
Receptor Affinity & Selectivity Often exhibit higher affinity for certain targets due to the proximity of the isoxazole to the basic nitrogen, which can lead to specific bidentate interactions. May display greater stereoselectivity in binding.The greater distance between the isoxazole and the nitrogen allows for more conformational flexibility, which can be advantageous for binding to different targets. May exhibit a different selectivity profile.The spatial relationship between key pharmacophoric elements is a critical determinant of binding affinity and selectivity.
Metabolic Stability The C-H bond at the 2-position is adjacent to the nitrogen and can be more susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes).The 3-position is generally less prone to metabolism compared to the 2-position, potentially leading to a longer half-life.The position of substitution influences the susceptibility to metabolic enzymes. [3]
Physicochemical Properties (e.g., pKa, LogP) The pKa of the piperidine nitrogen may be slightly influenced by the proximity of the isoxazole ring. LogP values will be similar but can be affected by intramolecular interactions.The electronic effect of the isoxazole on the piperidine nitrogen is attenuated by the increased distance, leading to a pKa closer to that of unsubstituted piperidine.The electronic and steric effects of the substituent influence the physicochemical properties of the molecule.

Potential Therapeutic Applications and Future Directions

The distinct pharmacological profiles of piperidin-2-yl and piperidin-3-yl isoxazole isomers suggest that they may be suited for different therapeutic applications. For instance, the potentially higher affinity and selectivity of 2-substituted isomers might be advantageous for targeting specific receptor subtypes, while the potentially greater metabolic stability of 3-substituted isomers could be beneficial for developing drugs with improved pharmacokinetic profiles.

Future research in this area should focus on the parallel synthesis and biological evaluation of both isomer series to establish definitive SARs. Such studies, combining synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling, will be instrumental in unlocking the full therapeutic potential of these promising hybrid scaffolds.

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Foundational

Molecular weight and physicochemical properties of C15H17N3O2

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of PHA-543,613 (C15H17N3O2) For Researchers, Scientists, and Drug Development Professionals Introduction The molecular formula C15H17N...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of PHA-543,613 (C15H17N3O2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C15H17N3O2 represents a variety of isomers, each with unique structural and functional characteristics. This guide focuses on a particularly significant compound within this class: PHA-543,613 . A potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), PHA-543,613 has emerged as a valuable tool in neuroscience research and a potential therapeutic agent for cognitive deficits associated with neurological disorders such as schizophrenia and Alzheimer's disease.[1][2][3] This document provides a comprehensive overview of its molecular and physicochemical properties, biological activity, and the experimental methodologies relevant to its study.

Part 1: Molecular Identity and Physicochemical Properties

Chemical Identification

A precise understanding of a compound's identity is fundamental to its scientific investigation. PHA-543,613 is systematically identified by the following nomenclature and registration numbers:

IdentifierValue
IUPAC Name N-((3R)-1-Azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide[1]
CAS Number 1586767-92-1 (for hydrochloride salt)[1]
PubChem CID 56972222[1]
Molecular Formula C15H17N3O2
Molecular Weight 271.32 g/mol (free base)
Molecular Weight (HCl salt) 307.78 g/mol [1]
Physicochemical Characteristics

The physicochemical properties of PHA-543,613 are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue/InformationSource
Physical State SolidImplied from storage recommendations
Solubility Water: 30.78 mg/mL (100 mM for HCl salt), DMSO: 7.69 mg/mL (25 mM for HCl salt)[1]
Storage Store at +4°C[1]
Purity ≥98% (by HPLC)[1]
Brain Penetrance Orally active and brain penetrant[1][2]

Part 2: Biological Activity and Mechanism of Action

Primary Pharmacological Target: The α7 Nicotinic Acetylcholine Receptor

PHA-543,613 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions crucial for cognitive functions like the hippocampus and prefrontal cortex.[3] Its activation by agonists such as acetylcholine or PHA-543,613 leads to the influx of cations, primarily Ca2+, which in turn modulates various downstream signaling pathways involved in learning, memory, and attention.

Selectivity Profile

A key feature of PHA-543,613 is its high selectivity for the α7 nAChR over other nicotinic receptor subtypes (e.g., α3β4, α1β1γδ, α4β2) and the 5-HT3 receptor.[1][2] This selectivity minimizes off-target effects, making it a cleaner pharmacological tool for studying α7 nAChR function and a more desirable candidate for therapeutic development.

Therapeutic Potential and Research Applications

The specific activation of α7 nAChRs by PHA-543,613 has been shown to have several beneficial effects in preclinical models:

  • Cognitive Enhancement: It has been demonstrated to improve memory deficits in animal models of Alzheimer's disease and scopolamine-induced amnesia.[3][4] PHA-543,613 treatment can restore synaptic protein levels and improve long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]

  • Sensory Gating: The compound positively influences sensory gating, a process that is deficient in schizophrenia.[1][2]

  • Regulation of Food Intake: Central administration of PHA-543,613 has been shown to reduce food intake and body weight in animal models, suggesting a potential role for the α7 nAChR in the regulation of appetite.[5][6]

The following diagram illustrates the proposed mechanism of action of PHA-543,613 at the neuronal level.

PHA543613_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PHA-543,613 PHA-543,613 a7_nAChR α7 nAChR PHA-543,613->a7_nAChR Binds and Activates Ca_ion Ca²⁺ a7_nAChR->Ca_ion Influx Signaling_Pathways Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Pathways Activates Cognitive_Function Improved Cognitive Function (LTP, Memory) Signaling_Pathways->Cognitive_Function Leads to

Caption: Mechanism of action of PHA-543,613 at the α7 nAChR.

Part 3: Experimental Protocols and Methodologies

Preparation of Stock Solutions

Given its solubility profile, PHA-543,613 hydrochloride can be prepared as stock solutions for in vitro and in vivo studies.

Protocol for a 10 mM Stock Solution in Water:

  • Weighing: Accurately weigh the required amount of PHA-543,613 hydrochloride (MW: 307.78 g/mol ). For 1 mL of a 10 mM solution, 3.078 mg is needed.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, deionized water to the tube.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C.

In Vivo Administration Workflow

The oral activity and brain penetrance of PHA-543,613 make it suitable for various in vivo administration routes. The following workflow outlines a general procedure for intracerebroventricular (ICV) injection in rodent models, a common method for studying its central effects.[5]

ICV_Workflow cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure A Anesthetize Animal B Secure in Stereotaxic Frame A->B C Expose Skull and Identify Bregma B->C D Drill Burr Hole at Target Coordinates C->D E Lower Injection Cannula D->E F Infuse PHA-543,613 Solution E->F G Suture Incision F->G H Post-operative Care and Recovery G->H I Behavioral or Electrophysiological Testing H->I

Caption: General workflow for ICV administration of PHA-543,613.

Conclusion

PHA-543,613 stands out as a well-characterized and highly selective α7 nicotinic acetylcholine receptor agonist. Its favorable physicochemical properties, including oral bioavailability and brain penetrance, coupled with its potent biological activity, make it an invaluable tool for investigating the role of the α7 nAChR in cognitive processes and a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of its core attributes to support ongoing and future research endeavors.

References

  • Famiraprinium. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

  • Famiraprinium | C15H17N3O2 | CID 125959. PubChem. Accessed February 15, 2026. [Link]

  • Grannan M, et al. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats. Pharmacol Biochem Behav. 2024;237:173723. [Link]

  • Selective activation of α7 nicotinic acetylcholine receptor by PHA-543613 improves Aβ25–35-mediated cognitive deficits in mice. ResearchGate. Accessed February 15, 2026. [Link]

  • Cao XH, et al. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice. Exp Neurol. 2023;359:114271. [Link]

  • Hernadi I, et al. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models. Behav Brain Res. 2015;278:281-287. [Link]

  • Grannan M, et al. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats. Pharmacol Biochem Behav. 2024;237:173723. [Link]

Sources

Exploratory

An In-depth Technical Guide to Isoxazole-4-Carboxamides in Non-Opioid Analgesia Research

Preamble: Charting a New Course Beyond Opioids The imperative to develop effective, non-addictive analgesics has never been more critical. The limitations and significant public health consequences of opioid-based pain m...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a New Course Beyond Opioids

The imperative to develop effective, non-addictive analgesics has never been more critical. The limitations and significant public health consequences of opioid-based pain management have catalyzed a paradigm shift in pharmaceutical research, steering focus towards novel molecular scaffolds and non-opioidergic pathways. Within this evolving landscape, the isoxazole-4-carboxamide core has emerged as a particularly compelling pharmacophore.[1][2] This guide provides a technical deep-dive for researchers and drug development professionals, synthesizing current knowledge on the mechanism, synthesis, and preclinical validation of this promising class of compounds. We will deconstruct the causality behind experimental designs and illuminate the path from molecular concept to potential therapeutic lead.

The Mechanistic Underpinnings: A Multi-Target Approach to Analgesia

A foundational principle in the development of isoxazole-4-carboxamides for pain is their confirmed non-opioidergic mechanism. Preclinical studies have demonstrated that the analgesic effects of lead compounds are not reversed by naloxone, a non-selective opioid receptor antagonist.[1][2][3] This crucial finding validates that their mode of action is independent of the pathways associated with addiction and other severe opioid-related side effects. Instead, research points towards a sophisticated, multi-target engagement profile centered on key nodes of the nociceptive signaling cascade.

Modulation of Ionotropic Glutamate Receptors (AMPA Receptors)

The most significant recent advancements have identified α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors as a primary target.[4] AMPA receptors, particularly Ca²⁺-permeable subtypes, are densely expressed in the spinal dorsal horn and are pivotal in transmitting pain signals and establishing central sensitization—a key process in the transition to chronic pain.[4][5]

Certain isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity.[4][5] Electrophysiological studies using whole-cell patch-clamp techniques reveal that these compounds can dramatically reduce AMPA-induced currents.[6][7] For instance, derivatives designated CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold inhibition, respectively.[4][5] Their mechanism is not merely a simple channel blockade; they profoundly alter the receptor's biophysical gating properties, accelerating desensitization and prolonging deactivation.[4] This dual modulation offers a nuanced approach to dampening the hyperexcitability of neurons in pain pathways while potentially preserving normal synaptic function.[5]

Interaction with Other Non-Opioid Targets

While AMPA receptor modulation is a key mechanism, molecular docking studies and other screening assays suggest a broader interaction profile that may contribute to the overall analgesic effect.

  • Cyclooxygenase (COX) Enzymes: Some derivatives have been evaluated for their binding affinity to COX-1 and COX-2, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Inhibition of COX-2, in particular, is a well-established mechanism for reducing inflammatory pain.[1]

  • Transient Receptor Potential (TRP) Channels: The capsaicin receptor (TRPV1) and the TRPA1 channel are critical sensory nerve transducers of noxious thermal, chemical, and mechanical stimuli.[1][8] Docking studies have predicted favorable binding interactions between isoxazole-4-carboxamides and the human capsaicin receptor.[1][2][3] Furthermore, distinct series of isoxazole-based carboxamides have been successfully developed as potent TRPA1 antagonists, demonstrating significant analgesic effects in vivo.[8]

This multi-target engagement is a compelling attribute. By modulating ion channels central to pain transmission (AMPA, TRP) and potentially inhibiting inflammatory mediators (via COX), these compounds may offer a broader spectrum of efficacy than single-target agents.

Pain_Pathway_Modulation cluster_0 Nociceptive Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Spinal Dorsal Horn) PainStimulus Noxious Stimuli (Inflammation, Injury) TRPV1_TRPA1 TRPV1 / TRPA1 Channels PainStimulus->TRPV1_TRPA1 Activate COX COX Enzymes PainStimulus->COX Induce Glutamate Glutamate TRPV1_TRPA1->Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Activate Signal Pain Signal Transmission & Central Sensitization AMPAR->Signal Isoxazole_Carboxamide Isoxazole-4-Carboxamide Isoxazole_Carboxamide->TRPV1_TRPA1 Inhibit Isoxazole_Carboxamide->COX Inhibit Isoxazole_Carboxamide->AMPAR Inhibit / Modulate

Fig 1: Potential multi-target mechanism of isoxazole-4-carboxamides.

Synthesis and Structure-Activity Relationships (SAR)

The synthetic tractability of the isoxazole-4-carboxamide scaffold is a significant advantage, allowing for rapid generation of diverse analogues for SAR studies.[9]

General Synthetic Workflow

A common and efficient synthetic route involves a two-stage process.[1][2][3][10]

  • Formation of the Isoxazole Core: The process begins with the synthesis of a 3-substituted isoxazole-4-carboxylic acid. This is typically achieved by preparing an oxime from a corresponding aldehyde, which is then treated with an acetoacetate ester (e.g., ethyl acetoacetate) and a Lewis acid like zinc chloride, followed by hydrolysis of the resulting ester.[1][2]

  • Amide Coupling: The synthesized carboxylic acid is activated, often by conversion to an acid chloride using thionyl chloride. This activated intermediate is then condensed with a selected primary or secondary amine to yield the final isoxazole-4-carboxamide derivative.[1][2][3] An alternative modern approach utilizes peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-dimethylaminopyridine (DMAP).[4]

Synthesis_Workflow Start Aldehyde (R1-CHO) Step1 1. Form Oxime 2. Cyclize w/ Ethyl Acetoacetate 3. Hydrolyze Ester Start->Step1 Amine Amine (R2-NH2) Step2 Amide Coupling (e.g., SOCl2 then Amine, or EDCI/DMAP) Amine->Step2 Intermediate 3-R1-Isoxazole- 4-Carboxylic Acid Step1->Intermediate Intermediate->Step2 Final Final Isoxazole-4-Carboxamide Step2->Final

Fig 2: General synthetic route to isoxazole-4-carboxamide derivatives.
Key Structure-Activity Relationships

Systematic modification of the core structure has yielded critical insights into the determinants of analgesic activity. The general structure consists of a central isoxazole-4-carboxamide with variable substituents, typically at the 3-position of the isoxazole ring (R1) and on the amide nitrogen (R2).

Compound IDKey Structural Features (R1 and R2)Target/AssayPotency/ActivityReference
B2 R1: Phenyl; R2: Phenyl with methoxy (-OCH3) groupAcetic Acid Writhing & Hot Plate (in vivo)High analgesic activity at 6 mg/kg, comparable to tramadol.[1][2][1],[2]
A3 R1: 4-Hydroxyphenyl; R2: 2-MethoxyphenylAcetic Acid Writhing & Hot Plate (in vivo)Moderate analgesic activity; confirmed non-opioid mechanism.[1][3][1],[3]
CIC-1 R1: 2,6-dichlorophenyl; R2: 4-(methylthio)phenylAMPA Receptor (Electrophysiology)~8-fold inhibition of AMPA-induced current.[4][4]
CIC-2 R1: 2-chloro-6-fluorophenyl; R2: 4-(methylthio)phenylAMPA Receptor (Electrophysiology)~7.8-fold inhibition of AMPA-induced current.[4][4]
12 R1: Phenyl with trifluoromethyl (-CF3); R2: Thiazolidine-basedTRPA1 Receptor (in vitro Ca2+ flux)IC50 = 45 nM[8]

Key Insights from SAR:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3) on the aryl rings (especially at the R1 position), consistently appears to enhance potency, particularly for AMPA and TRPA1 receptor inhibition.[4][8][11]

  • Amide Substituent (R2): The nature of the substituent on the carboxamide nitrogen is critical for modulating activity and properties. The high activity of compound B2 suggests that specific substitution patterns like a methoxy group on the phenyl ring are favorable for in vivo analgesic effects.[1][2]

  • Conformational Rigidity: The rotational barrier between the isoxazole and the substituent at the 3-position can influence receptor interaction, suggesting that conformational control is an important aspect of drug design for this class.[12]

Preclinical Evaluation: A Self-Validating Protocol Workflow

A robust and logical preclinical testing cascade is essential to validate the therapeutic potential of novel isoxazole-4-carboxamides. The workflow should progress from in vitro target engagement to in vivo behavioral models of pain.

In Vitro Target Validation: Whole-Cell Patch-Clamp Electrophysiology

For validating AMPA receptor modulators, this is the gold-standard technique.

Objective: To quantify the inhibitory effect of test compounds on AMPA receptor-mediated currents and characterize their effects on receptor kinetics.

Step-by-Step Protocol:

  • Cell Culture: Utilize a cell line (e.g., HEK293) stably expressing the desired human AMPA receptor subunits (e.g., GluA2 or a GluA2/3 heteromer).[6] Culture cells to 70-80% confluency under standard conditions.

  • Cell Preparation: Dissociate cells and plate them onto coated glass coverslips for recording within 24-48 hours.

  • Recording Setup: Transfer a coverslip to the recording chamber of an inverted microscope equipped with patch-clamp amplifiers and a perfusion system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH adjusted to 7.2).

  • Whole-Cell Configuration: Approach a single cell with a glass micropipette (3-5 MΩ resistance) filled with internal solution. Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration. Clamp the cell at a holding potential of -60 mV.[6]

  • Compound Application: Apply a saturating concentration of glutamate (e.g., 10 mM) for a brief duration (e.g., 1 ms) to elicit a baseline control current.[7]

  • Inhibition Measurement: Co-apply glutamate with the test isoxazole-4-carboxamide derivative (e.g., at 16 µM) and record the resulting current.[6][7] The percentage of inhibition is calculated by comparing the peak current amplitude in the presence and absence of the test compound.

  • Kinetic Analysis: To study deactivation and desensitization, use longer agonist applications and fit the decay phases of the current traces to exponential functions to derive time constants (τ).[4]

In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test

This is a widely used and reliable model for assessing peripheral and visceral analgesia.

Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult mice (e.g., Swiss albino), housed under standard laboratory conditions with a 12h light/dark cycle. Allow them to acclimatize to the testing room for at least 1 hour before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=4-6 per group): Vehicle Control, Positive Control (e.g., Tramadol), and Test Compound groups (e.g., Compound B2 at 6 mg/kg).[1][2]

  • Compound Administration: Administer the vehicle, positive control, or test compound via the appropriate route (e.g., intraperitoneally, i.p.) 30 minutes prior to the noxious stimulus.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg, i.p.) into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (defined as a contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity using the formula: [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.

Conclusion and Future Horizons

The body of evidence strongly supports the continued exploration of isoxazole-4-carboxamides as a viable scaffold for developing next-generation non-opioid analgesics. Their multi-target mechanism, particularly the potent modulation of AMPA receptors, represents a rational and promising strategy for tackling the complex pathophysiology of pain, especially chronic inflammatory pain.[4][5] Lead molecules like B2, A3, CIC-1, and CIC-2 have demonstrated significant activity in preclinical models and serve as excellent starting points for further optimization.[1][2][3][4]

The path forward requires a concerted effort in medicinal chemistry to refine the SAR, enhancing potency, selectivity, and pharmacokinetic profiles (ADME). In parallel, advanced in vivo pain models are needed to confirm the analgesic efficacy of the most potent AMPA receptor modulators and to explore their effectiveness in neuropathic pain states. With a solid scientific foundation and a clear clinical need, isoxazole-4-carboxamides are well-positioned to progress from the research bench toward becoming a meaningful therapeutic option for pain management.

References

  • Bibi, N., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Bibi, N., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. Available at: [Link]

  • Bibi, N., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives (engelsk). Bibliotek.dk. Available at: [Link]

  • Qneibi, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

  • Bibi, N., et al. (2019). Synthesis and Anti-Nociceptive Potential of Isoxazole Carboxamide Derivatives. PubMed. Available at: [Link]

  • Qneibi, M., et al. (2025). Effects of Isoxazole-4-carboxamide derivatives on AMPA receptor-mediated whole-cell currents. ResearchGate. Available at: [Link]

  • Qneibi, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. Available at: [Link]

  • Kumar, V., et al. (2014). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available at: [Link]

  • Qneibi, M., et al. (2025). The inhibitory actions of Isoxazole-4-carboxamide derivatives on the... ResearchGate. Available at: [Link]

  • Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. PubMed. Available at: [Link]

  • Materazzi, S., et al. (2025). Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. Unife. Available at: [Link]

  • G., S., & D., S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Sahu, S.K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hawkinson, J. E., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. Available at: [Link]

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Foundational

A Technical Guide to the Patent Landscape of N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide and its Analogs: A Focus on DHODH Inhibition

For Researchers, Scientists, and Drug Development Professionals Executive Summary The N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide scaffold represents a significant area of interest in medicinal chemistry, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide scaffold represents a significant area of interest in medicinal chemistry, particularly as a core structure for the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors. This guide provides an in-depth analysis of the patent landscape surrounding this and structurally related isoxazole carboxamides. The intellectual property in this space is primarily driven by the pursuit of novel therapeutics for autoimmune diseases, inflammatory conditions, and cancers, particularly acute myelogenous leukemia (AML). Key players like Janssen Biotech, Inc. have established a strong patent position, focusing on composition of matter claims for novel indazole and benzoisoxazole derivatives that share a common biological target. This document will dissect the core science, pivotal patent claims, and strategic opportunities within this evolving therapeutic area.

Introduction: The Isoxazole Carboxamide Scaffold and DHODH

The isoxazole ring is a versatile five-membered heterocycle that serves as a critical pharmacophore in a wide range of biologically active compounds.[1][2][3] When functionalized with a carboxamide group, it creates a scaffold with significant potential for targeted drug design.[4][5][6] The specific structure, N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, is emblematic of a class of compounds being investigated for their potent inhibitory effects on Dihydroorotate Dehydrogenase (DHODH).

What is DHODH?

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[8] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine production.[7][8] Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases or cancer cells, are highly dependent on this de novo pathway.[9] Therefore, inhibiting DHODH effectively starves these cells of the necessary building blocks for proliferation, leading to cell cycle arrest and apoptosis.[7][8][10] This makes DHODH a highly attractive target for therapeutic intervention in oncology and immunology.[9][11]

Core Patent Landscape Analysis

The patent landscape for isoxazole carboxamide-based DHODH inhibitors is competitive, with a focus on novel chemical entities demonstrating improved potency, selectivity, and pharmacokinetic profiles.

Key Assignees and Pioneering Patents:

A review of the patent literature points to Janssen Biotech, Inc. as a major player in the development of DHODH inhibitors with related structural motifs.[7][10] Their patent applications, such as WO 2021/240424 A1 and WO 2022/070069 A1 , describe series of indazole and benzoisoxazole compounds as DHODH inhibitors for the treatment of acute myelogenous leukemia (AML).[7][10] While not identical to the topic compound, these patents protect functionally and structurally similar isoxazole-containing scaffolds, indicating a strategic focus on this target class.

Claim Analysis:

The primary focus of patents in this domain is on composition of matter claims. These claims define novel chemical structures, often using a Markush structure format to cover a broad genus of related compounds. For example, a typical claim would define a core isoxazole carboxamide scaffold with variable substitution points, allowing for protection of numerous potential drug candidates.

Beyond the core molecule, patents often include claims covering:

  • Pharmaceutical Compositions: Formulations containing the active compound and pharmaceutically acceptable carriers.

  • Methods of Use: The application of these compounds for treating specific diseases, such as AML, autoimmune disorders, or inflammatory conditions.[7][10]

  • Methods of Synthesis: Processes for preparing the claimed compounds.

The diagram below illustrates the typical structure of patent claims in this field, starting from a broad genus and narrowing to specific, exemplified compounds.

G A Broad Genus Claim (e.g., Substituted Isoxazole Carboxamides) B Sub-Genus Claim (e.g., N-Aryl derivatives) A->B C Sub-Genus Claim (e.g., Specific heterocycle at C3) A->C D Specific Compound Claim (e.g., N-phenyl-3-(piperidin-2-yl)...) B->D C->D E Method of Use Claim (e.g., Treating AML) D->E F Formulation Claim (e.g., Oral tablet) D->F

Caption: Logical Flow of Patent Claims.

Scientific and Technical Deep Dive

Mechanism of Action: DHODH Inhibition Pathway

The therapeutic effect of N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide and its analogs stems from their inhibition of the DHODH enzyme, which is located in the inner mitochondrial membrane.[7][8] By blocking the conversion of dihydroorotate to orotate, these inhibitors disrupt the pyrimidine synthesis pathway. This leads to a depletion of the pyrimidine nucleotide pool, which is critical for cell proliferation. The downstream effects include cell cycle arrest and the induction of apoptosis in rapidly dividing cells.[7][10]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CPS2, ATCase, DHOase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CPS2, ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondria) UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis Inhibitor Isoxazole Carboxamide (e.g., N-phenyl-3-(piperidin-2-yl)...) Inhibitor->Orotate BLOCKS

Caption: DHODH Inhibition in Pyrimidine Synthesis.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is not extensively published in public literature, analysis of related patents and scientific articles reveals key structural motifs important for DHODH inhibition.[9][12][13][14]

  • Isoxazole Core: Serves as a rigid scaffold to correctly orient the other functional groups for optimal binding to the DHODH active site.

  • Carboxamide Linker: The amide bond is crucial for establishing hydrogen bond interactions within the enzyme's binding pocket.

  • N-Phenyl Group: This lipophilic group often occupies a hydrophobic pocket in the enzyme. Substitutions on this ring (e.g., fluoro, trifluoromethyl) can significantly modulate potency and metabolic stability.[9]

  • Piperidinyl Group: The piperidine ring and its point of attachment (position 2 in this case) are critical for interacting with another region of the binding site. The stereochemistry of this group can also play a significant role in binding affinity.

The table below summarizes hypothetical SAR data based on common findings in the field.

R-Group Modification on N-Phenyl RingRelative Potency (IC50)Rationale
Unsubstituted Phenyl1XBaseline affinity
4-Fluoro5XFavorable interaction in hydrophobic pocket
4-Trifluoromethyl10XStrong electron-withdrawing group enhances binding
4-Methoxy0.5XSteric hindrance or unfavorable polar interaction
Representative Synthetic Protocol

The synthesis of N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamides typically involves a key amide coupling step between a suitable isoxazole carboxylic acid and an aniline derivative.[1][3]

Protocol: Synthesis of N-phenyl-3-(protected-piperidin-2-yl)isoxazole-4-carboxamide

  • Preparation of Isoxazole Carboxylic Acid: The core 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylic acid is synthesized via a cycloaddition reaction involving an appropriately substituted oxime and an acetoacetate derivative, followed by hydrolysis.

  • Activation of Carboxylic Acid: The synthesized isoxazole carboxylic acid (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane (DCM). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is stirred at room temperature for 30 minutes.

  • Amide Coupling: Aniline (1.1 eq) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove urea byproducts. The filtrate is washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

  • Deprotection: The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.

Caption: General Synthetic Workflow.

Strategic Outlook and White Space Analysis

The patent landscape for DHODH inhibitors is mature but still offers opportunities for innovation.

Current Status and Future Directions:

  • Next-Generation Inhibitors: While foundational patents on broad isoxazole scaffolds may be nearing the end of their term, there is significant activity in filing for next-generation compounds with improved properties (e.g., better safety profiles, oral bioavailability, CNS penetration).

  • New Indications: The primary focus has been on AML and autoimmune diseases like rheumatoid arthritis.[11] There is "white space" for exploring the utility of these inhibitors in other hyperproliferative disorders, viral diseases, and parasitic infections.[11]

  • Formulation and Delivery: Patents covering novel formulations (e.g., extended-release, targeted delivery) can provide valuable lifecycle management for existing chemical entities.

  • Combination Therapies: Intellectual property can be generated around the use of DHODH inhibitors in combination with other therapeutic agents to achieve synergistic effects or overcome resistance.

This analysis suggests that while the core scaffold is well-explored, strategic research into new applications, improved drug delivery, and combination therapies can still yield valuable and protectable intellectual property.

Conclusion

The N-phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide scaffold and its analogs are at the forefront of DHODH inhibitor research. The patent landscape is characterized by strong composition of matter claims from key industry players, primarily targeting cancer and autoimmune diseases. For researchers and drug developers, understanding this landscape is crucial. Opportunities for future innovation lie not only in the discovery of novel, superior molecules but also in the strategic expansion of their therapeutic applications and the development of advanced drug formulations. A thorough understanding of both the scientific mechanism and the existing intellectual property is paramount for successful navigation of this promising therapeutic field.

References

  • Sabnis, R. W. (2022). Indazole and Benzoisoxazole Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia. ACS Medicinal Chemistry Letters, 13(5), 763–764. Available at: [Link]

  • Various Authors. (2010). Dihydroorotate dehydrogenase inhibitors. Google Patents (AU2010233917B2).
  • Various Authors. (2021). Bi-aryl dihydroorotate dehydrogenase inhibitors. Google Patents (WO2021070132A1).
  • Deratt, L., & Kuduk, S. (2023). Novel Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (N/A). Isoxazole carboxamide compounds and uses thereof. Google Patents (CN113056455A).
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. Available at: [Link]

  • Sabnis, R. W. (2022). Indazole and Benzoisoxazole Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • USPTO. (N/A). Application Data. Patent File Wrapper. Available at: [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (N/A). Isoxazole derivatives of sulfanilamide. Google Patents (US2430094A).
  • Bamgude, P., et al. (N/A). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (N/A). Isoxazole carboxamide compounds. Google Patents (US10428029B2).
  • Crysdot LLC. (N/A). N-Phenyl-3-(piperidin-4-yl)isoxazole-4-carboxamide. Crysdot LLC Product Page. Available at: [Link]

  • Various Authors. (N/A). Synthesis, structure-activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Heterocyclic Communications, 27(1), 133-141. Available at: [Link]

  • Various Authors. (N/A). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, X., et al. (2019). Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. Molecules, 24(15), 2793. Available at: [Link]

  • Various Authors. (N/A). Isoxazole carboxamide compounds and uses thereof. Google Patents (AU2018237987B2).
  • Various Authors. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link]

  • Bibi, H., et al. (N/A). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PeerJ. Available at: [Link]

  • University of Parma. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides as Novel Antitubercular Agents. University of Parma Research Repository. Available at: [Link]

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Various Authors. (N/A). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Global Action to End Smoking. (N/A). Patent Landscape Report. Global Action to End Smoking. Available at: [Link]

  • Various Authors. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. Available at: [Link]

  • Various Authors. (N/A). General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate. BMC Chemistry. Available at: [Link]

  • Various Authors. (2024). A process for the preparation of Atogepant and its intermediates. Google Patents (WO 2024/150250 A1). Available at: [Link]

  • Spruson & Ferguson. (2022). Plant derived bioactives Patent Landscape Snapshot. High-Value Nutrition. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. Available at: [Link]

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Protocols & Analytical Methods

Method

In vitro assay methods for isoxazole-carboxamide AMPA modulation

Application Note & Protocol Guide Topic: In Vitro Assay Methods for the Characterization of Isoxazole-Carboxamide AMPA Receptor Modulators Introduction The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) rece...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: In Vitro Assay Methods for the Characterization of Isoxazole-Carboxamide AMPA Receptor Modulators

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] These ionotropic glutamate receptors are complex tetrameric structures, and their dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, they have emerged as a high-value therapeutic target.

Among the chemical classes being investigated, isoxazole-carboxamide derivatives have shown significant promise as potent allosteric modulators of AMPA receptors (AMPARs).[3][4][5] These compounds do not directly compete with the endogenous ligand, glutamate; instead, they bind to a distinct (allosteric) site on the receptor complex to influence its function. This modulation can manifest as either potentiation (Positive Allosteric Modulators, or PAMs) or inhibition (Negative Allosteric Modulators, or NAMs) of the glutamate-induced current. A key feature of this chemical class is its ability to profoundly alter the biophysical gating properties of the receptor, such as the rates of deactivation and desensitization.[3][5]

This guide provides an in-depth overview and detailed protocols for the essential in vitro assays required to identify, validate, and mechanistically characterize novel isoxazole-carboxamide AMPA receptor modulators. We will proceed from high-throughput methods suitable for primary screening to the gold-standard electrophysiological techniques required for detailed mechanistic elucidation.

Section 1: The AMPA Receptor Target

A thorough understanding of the target is paramount for designing and interpreting any screening assay. AMPARs are not a single entity but a diverse family of receptors with distinct properties.

  • Structure and Subunits: Functional AMPARs are tetramers assembled from four core subunits: GluA1, GluA2, GluA3, and GluA4.[1][6] The specific combination of these subunits dictates the receptor's physiological and pharmacological properties. The GluA2 subunit is particularly critical as it undergoes RNA editing, which renders the channel impermeable to Ca²⁺. Receptors lacking an edited GluA2 subunit are calcium-permeable, a feature implicated in both normal synaptic plasticity and excitotoxicity.[4]

  • Gating Kinetics: The function of an AMPAR is defined by its gating kinetics upon glutamate binding:

    • Activation: The rapid opening of the ion channel.

    • Deactivation: The closure of the channel upon removal of glutamate.

    • Desensitization: The closure of the channel despite the continued presence of glutamate. This is a crucial mechanism to prevent over-excitation.[7] Isoxazole-carboxamides often exert their modulatory effects by altering the rates of deactivation and desensitization, making the measurement of these kinetic parameters essential.[3][4]

  • Allosteric Modulation: Allosteric modulators bind to sites on the receptor distinct from the glutamate-binding (orthosteric) site.[8] This provides a more subtle and potentially safer way to tune synaptic transmission up or down, rather than simply turning it on or off. PAMs typically enhance receptor function by slowing desensitization or deactivation, while NAMs often achieve the opposite effect.[7][9]

AMPA_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR Extracellular AMPA Receptor (Closed) Intracellular AMPAR_Open Extracellular AMPA Receptor (Open) Intracellular AMPAR->AMPAR_Open Activation AMPAR_Open->AMPAR Deactivation/ Desensitization Ion_Influx Na+ / Ca2+ Influx AMPAR_Open:f2->Ion_Influx Glutamate->AMPAR:f0 Binds Isoxazole_NAM Isoxazole-Carboxamide (NAM) Isoxazole_NAM->AMPAR:f1 Allosteric Binding Isoxazole_NAM->AMPAR_Open Enhances Desensitization Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization

Caption: AMPA receptor activation and negative allosteric modulation.

Section 2: An Integrated Assay Workflow

The discovery and characterization of novel modulators is a multi-step process. A tiered or funneling approach is most efficient, starting with high-capacity screens to identify active compounds ("hits") from large libraries, followed by more detailed, lower-throughput assays to confirm activity and elucidate the mechanism of action.

Workflow Compound_Library Compound Library (e.g., Isoxazole-Carboxamides) HTS Primary Screen: HTS (VSD or Calcium Flux Assay) Compound_Library->HTS Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Identify 'Hits' Dose_Response Secondary Screen: Potency (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response Electrophysiology Mechanistic Studies: Whole-Cell Patch Clamp Dose_Response->Electrophysiology Prioritized Hits Binding_Assay Target Engagement: Radioligand Binding Assay Dose_Response->Binding_Assay Prioritized Hits SAR Structure-Activity Relationship (SAR) Electrophysiology->SAR Binding_Assay->SAR

Caption: Tiered workflow for discovery of AMPA receptor modulators.

Section 3: High-Throughput Screening (HTS) Assays

The goal of HTS is to rapidly screen thousands of compounds to identify those that modulate AMPAR function.[10] These assays prioritize speed and cost-effectiveness, using indirect readouts of ion channel activity.

Voltage-Sensitive Dye (VSD) Assay
  • Principle: This assay uses a fluorescent dye that binds to the plasma membrane and changes its fluorescence intensity in response to changes in membrane potential. When AMPARs are activated by glutamate, the influx of positive ions (Na⁺) depolarizes the cell, causing a detectable increase in VSD fluorescence.[9][11] Modulators will either enhance (PAMs) or reduce (NAMs) this glutamate-induced fluorescence signal.

  • Protocol:

    Cell Line Selection: A crucial choice is the cell line. HEK293 cells stably expressing a specific AMPAR subunit composition (e.g., the flip splice isoform of GluA2) are commonly used.[9] It is often beneficial to use cell lines with inducible receptor expression to ensure consistent expression levels and minimize cytotoxicity.[9]

    Materials:

    • HEK293 cells stably expressing the desired AMPAR construct.

    • Assay plates (e.g., 384-well, black-walled, clear-bottom).

    • Voltage-Sensitive Dye (VSD) kit (e.g., from Molecular Devices).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Glutamate or a specific agonist like Quisqualate.

    • Test Compounds (Isoxazole-carboxamides).

    • Reference Modulators (e.g., CX-546 as a PAM, Talampanel as a NAM).

    • Fluorescence plate reader with liquid handling capabilities.

    Step-by-Step Methodology:

    • Cell Plating: Seed the HEK293-AMPAR cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

    • Dye Loading: Remove the culture medium and add the VSD loading buffer to each well. Incubate at 37°C for 45-60 minutes, protected from light.

    • Compound Addition: Transfer the plates to the fluorescence plate reader. Add test compounds (e.g., at a final concentration of 10 µM) and reference modulators to the appropriate wells. A pre-incubation period of 5-15 minutes is often employed.

    • Agonist Stimulation & Reading: The instrument then adds a pre-determined concentration of glutamate (typically an EC₂₀ for NAM screening or EC₈₀ for PAM screening) to all wells while simultaneously recording the fluorescence signal over time (kinetic read).

    • Data Analysis: The change in fluorescence (ΔF) is calculated. For NAMs, the % inhibition is determined relative to control wells (glutamate alone). For PAMs, the % potentiation is calculated.

  • Self-Validation and Trustworthiness:

    • Z'-factor: Calculate the Z'-factor using positive (glutamate + reference modulator) and negative (glutamate alone) controls to assess assay quality and robustness. A Z' > 0.5 is considered excellent.

    • Counter-screens: Hits should be tested on the parental cell line lacking the AMPAR target to eliminate compounds that act on the VSD or have other non-specific effects.[11]

Calcium Flux Assay
  • Principle: This method is applicable for AMPARs that are permeable to calcium, such as those lacking the edited GluA2 subunit or specific heteromers like GluA1/A4.[12][13] A calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) is loaded into the cells.[9][14] Activation of Ca²⁺-permeable AMPARs leads to calcium influx and a corresponding increase in fluorescence.

  • Protocol:

    Cell Line Selection: Requires HEK293 cells expressing a calcium-permeable AMPAR construct (e.g., homomeric GluA1 or GluA2(Q) unedited).[9][15]

    Materials:

    • HEK293 cells expressing a Ca²⁺-permeable AMPAR.

    • Calcium-sensitive dye (e.g., Fluo-8 AM).

    • Assay Buffer (as above, but can be low in calcium to reduce background).[9]

    • All other materials as listed for the VSD assay.

    Step-by-Step Methodology:

    • Cell Plating: As per the VSD assay.

    • Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Compound Addition & Reading: The protocol follows the same logic as the VSD assay. Compounds are added, followed by agonist stimulation, while fluorescence is monitored by the plate reader.

    • Data Analysis: Data is analyzed similarly to the VSD assay, calculating % inhibition or potentiation based on the fluorescence signal change.

  • Causality and Experimental Choice: The choice between VSD and Calcium Flux depends on the target receptor subtype. VSD is more universal as it detects Na⁺ influx common to all AMPARs, while calcium flux is specific to Ca²⁺-permeable subtypes and can provide a very robust signal.[14]

Table 1: Example Data from a Primary HTS Assay (VSD)

Compound ID Concentration (µM) Agonist (Glutamate) % Inhibition (vs. Control) Hit Classification
ISX-A 10 EC₈₀ 78.5% Strong NAM
ISX-B 10 EC₈₀ 12.1% Inactive
ISX-C 10 EC₈₀ -150.2% Strong PAM

| Talampanel | 10 | EC₈₀ | 85.0% | Reference NAM |

Section 4: Gold-Standard Characterization: Whole-Cell Patch-Clamp Electrophysiology

Electrophysiology provides a direct, high-fidelity measurement of the ionic current flowing through AMPAR channels.[16] It is the definitive method for confirming modulator activity and understanding the precise mechanism of action.[3][5]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured, allowing electrical access to the cell's interior. The voltage across the membrane is "clamped" to a set value (e.g., -60 mV), and the current required to maintain this voltage is measured. This current is equal and opposite to the current flowing through the ion channels.[17][18]

  • Protocol:

    Materials:

    • Cells: HEK293T cells transiently or stably transfected with the AMPAR subunit(s) of interest.[3][4][19]

    • External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4.

    • Internal (Pipette) Solution: (in mM) 140 Cs-Gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2. Cesium (Cs⁺) is used to block potassium channels.

    • Patch-clamp rig: Microscope, micromanipulators, amplifier, digitizer, and perfusion system.

    • Agonist/Compound Application: A rapid solution exchange system is critical for studying kinetics.

    Step-by-Step Methodology:

    • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

    • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.[20]

    • Obtaining a Recording:

      • Place a coverslip in the recording chamber and perfuse with external solution.

      • Using the micromanipulator, approach a cell with the pipette while applying positive pressure.

      • Upon touching the cell, release pressure to form a Giga-ohm seal (>1 GΩ).

      • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[17]

    • Recording AMPAR Currents:

      • Hold the cell at -60 mV.

      • Use a rapid perfusion system to apply a short pulse (1-2 ms) of high-concentration glutamate (e.g., 10 mM) to evoke a current. This measures the peak current amplitude and deactivation rate.[3]

      • To measure desensitization, apply a longer pulse (100-500 ms) of glutamate.[7]

    • Compound Application: Co-apply the isoxazole-carboxamide compound with glutamate to observe its effect on the current amplitude and kinetics.[3][21]

    • Dose-Response Analysis: To determine potency (IC₅₀ or EC₅₀), apply increasing concentrations of the compound and measure the effect on the peak current. Plot the normalized response against the log of the compound concentration and fit with a Hill equation.[4]

  • Analyzing Key Kinetic Parameters:

    • Deactivation: The decay of the current after a brief pulse of glutamate is fitted with an exponential function. Isoxazole-carboxamide NAMs often accelerate this decay (faster deactivation).[4]

    • Desensitization: The decay of the current during a prolonged glutamate application is also fitted with an exponential function. NAMs can increase the rate and extent of desensitization.[3][5]

Table 2: Example Electrophysiological Profile of an Isoxazole-Carboxamide NAM

Parameter Control (Glutamate alone) + 10 µM ISX-A Effect
Peak Current Amplitude 100% 21.5% Inhibition
IC₅₀ N/A 4.4 µM Potency
Deactivation Rate (τ) 1.8 ms 0.9 ms 2-fold acceleration

| Desensitization Rate (τ) | 5.2 ms | 2.5 ms | 2.1-fold acceleration |

Section 5: Complementary Assay: Radioligand Binding

Binding assays are essential for determining if a compound physically interacts with the receptor and can help differentiate between competitive and allosteric mechanisms.[22]

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]AMPA or a labeled allosteric modulator) from the receptor.[23][24] The amount of radioactivity bound to the receptor preparation (typically synaptic membranes) is measured in the presence of increasing concentrations of the unlabeled test compound.

  • Protocol:

    Materials:

    • Receptor Source: Rat brain synaptic membranes.

    • Radioligand: e.g., (S)-[³H]AMPA.[25]

    • Assay Buffer: Tris-HCl buffer, often containing KSCN to increase the proportion of low-affinity binding sites, which better reflects the physiological state.[25]

    • Test Compounds: Isoxazole-carboxamides.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

    Step-by-Step Methodology:

    • Incubation: In assay tubes, combine the synaptic membranes, a fixed concentration of [³H]AMPA, and varying concentrations of the test compound.

    • Non-specific Binding: A parallel set of tubes containing a high concentration of unlabeled glutamate is used to define non-specific binding.

    • Equilibration: Incubate the tubes on ice to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

    • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The resulting displacement curve is used to calculate the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Causality and Interpretation: If an isoxazole-carboxamide displaces [³H]AMPA, it suggests interaction at or near the glutamate binding site. More commonly for allosteric modulators, this assay is performed with a radiolabeled allosteric modulator to identify compounds that bind to the same allosteric site.[23] A lack of displacement of [³H]AMPA combined with functional activity in electrophysiology is strong evidence for an allosteric mechanism.

Conclusion

The characterization of isoxazole-carboxamide modulators of the AMPA receptor requires a multi-faceted and logical approach. By integrating high-throughput functional assays like VSD or calcium flux for initial screening with the precision and mechanistic detail of whole-cell patch-clamp electrophysiology, researchers can efficiently identify promising lead compounds. Complementary techniques such as radioligand binding assays further refine the understanding of the compound's interaction with the receptor. This comprehensive in vitro profiling is an indispensable step in the drug development pipeline, providing the critical data needed to advance novel therapeutics for a host of neurological disorders.

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Application

Application Notes &amp; Protocols for the Synthesis of Piperidin-2-yl Isoxazole Intermediates

Abstract The piperidin-2-yl isoxazole moiety represents a privileged scaffold in contemporary medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its unique three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-2-yl isoxazole moiety represents a privileged scaffold in contemporary medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its unique three-dimensional structure and versatile chemical handles make it a highly valuable intermediate for drug discovery and development. This guide provides a comprehensive overview of the synthetic strategies for preparing piperidin-2-yl isoxazole intermediates, with a focus on the robust and widely applicable [3+2] cycloaddition reaction. We present two primary retrosynthetic approaches, detailed step-by-step protocols, and an analysis of the critical process parameters that ensure high yield and regioselectivity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Importance of Piperidin-2-yl Isoxazoles

The fusion of a piperidine ring with an isoxazole heterocycle creates a molecular architecture with significant therapeutic potential. The piperidine moiety, a ubiquitous feature in pharmaceuticals, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a key interaction point for biological targets.[1][2] The isoxazole ring serves as a versatile bioisostere for amide or ester groups and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[3][4][5] The specific linkage at the piperidine C-2 position generates a chiral center, offering opportunities for stereoselective interactions with enzymes and receptors, which is of paramount importance in modern drug design.[6][7]

The synthesis of these intermediates, therefore, requires a strategic approach that allows for precise control over connectivity and stereochemistry, while also being amenable to library synthesis for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Core Strategy

The most convergent and powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkene or alkyne).[8][9][10][11] This reaction forms the cornerstone of our synthetic strategy. When planning the synthesis of a piperidin-2-yl isoxazole, the key disconnection can be made across the isoxazole ring, leading to two primary strategies based on which component bears the piperidine moiety.

  • Strategy A: The piperidine scaffold serves as the dipolarophile (containing an alkene or alkyne at the C-2 position).

  • Strategy B: The piperidine scaffold is the precursor to the 1,3-dipole (containing a functional group at C-2 that can be converted into a nitrile oxide).

The choice between these strategies depends on the availability of starting materials, desired substitution patterns on the isoxazole ring, and scalability considerations.

retrosynthesis_diagram cluster_A Strategy A cluster_B Strategy B Target Piperidin-2-yl Isoxazole Intermediate Target->Disconnection Key Disconnection (1,3-Dipolar Cycloaddition) Piperidine_Dipolarophile N-Protected 2-Alkenyl/Alkynyl Piperidine Piperidine_Dipolarophile->Target [3+2] Cycloaddition Nitrile_Oxide Nitrile Oxide (R-CNO) Nitrile_Oxide->Target Piperidine_NitOx_Precursor N-Protected Piperidine-2-carboxaldoxime Piperidine_NitOx_Precursor->Target [3+2] Cycloaddition Dipolarophile Alkene / Alkyne (R'-C≡C-R'') Dipolarophile->Target

Figure 1: Retrosynthetic approaches to piperidin-2-yl isoxazole intermediates.

Protecting Group Strategy: A Critical Prerequisite

The secondary amine of the piperidine ring is a nucleophilic and basic center that can interfere with many of the reactions required for synthesis, including organometallic additions and the stability of the nitrile oxide intermediate. Therefore, protection of the piperidine nitrogen is a mandatory first step. The tert-butoxycarbonyl (Boc) group is the protection of choice for this workflow due to its stability under a wide range of non-acidic conditions and its straightforward, high-yield removal under mild acidic conditions.[12]

Protocol 3.1: N-Boc Protection of 2-Piperidinemethanol

This protocol serves as a common starting point for both Strategy A and B.

  • Dissolution: Dissolve 2-piperidinemethanol (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the solution.

  • Boc₂O Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, which is often pure enough for subsequent steps.[13]

Synthetic Workflow: Strategy A (Piperidine as Dipolarophile)

In this approach, an unsaturated functional group (alkene or alkyne) is installed at the C-2 position of the N-Boc protected piperidine. This intermediate then undergoes cycloaddition with an in situ generated nitrile oxide. This route is particularly advantageous when diverse substitutions are desired on the isoxazole ring, as a wide variety of aldoximes (nitrile oxide precursors) are commercially available or readily synthesized.

Strategy_A_Workflow Start N-Boc-2-piperidinemethanol Aldehyde N-Boc-piperidine-2-carbaldehyde Start->Aldehyde Oxidation (e.g., Dess-Martin) Alkene N-Boc-2-vinylpiperidine Aldehyde->Alkene Wittig Reaction Isoxazoline N-Boc-piperidin-2-yl Isoxazoline Alkene->Isoxazoline [3+2] Cycloaddition with R-CNO Final_Product Piperidin-2-yl Isoxazole (after deprotection & oxidation) Isoxazoline->Final_Product 1. Deprotection (TFA) 2. Oxidation (if needed)

Figure 2: Workflow for Strategy A, where the piperidine is the dipolarophile.

Protocol 4.1: Oxidation to N-Boc-piperidine-2-carbaldehyde
  • Setup: To a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) in dry DCM (0.2 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 equiv.) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by silica gel chromatography.

Protocol 4.2: Wittig Olefination to N-Boc-2-vinylpiperidine
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in dry THF (0.3 M) under an inert atmosphere. Cool to 0°C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv.) dropwise. Stir for 1 hour at room temperature to form the bright orange ylide.

  • Aldehyde Addition: Cool the ylide suspension to -78°C. Add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 equiv.) in dry THF dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by silica gel chromatography to isolate N-Boc-2-vinylpiperidine.

Protocol 4.3: [3+2] Cycloaddition to form the Isoxazoline Ring

This protocol details the formation of the isoxazoline ring via cycloaddition with a nitrile oxide generated in situ from an aldoxime.

  • Precursor Preparation: In a flask, dissolve the desired aromatic or aliphatic aldoxime (e.g., benzaldoxime, 1.2 equiv.) and N-Boc-2-vinylpiperidine (1.0 equiv.) in a suitable solvent like THF or ethyl acetate.

  • Nitrile Oxide Generation: Add an oxidizing agent to the solution. A common and effective method is the slow addition of a buffered aqueous solution of sodium hypochlorite (bleach) or by using reagents like N-chlorosuccinimide (NCS) with a catalytic amount of pyridine.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired tert-butyl 2-(isoxazolin-5-yl)piperidine-1-carboxylate.

Causality & Regioselectivity: The regioselectivity of the cycloaddition is governed by both steric and electronic factors, as described by Frontier Molecular Orbital (FMO) theory.[14] For terminal alkenes like 2-vinylpiperidine, the reaction with most nitrile oxides is highly regioselective, yielding the 5-substituted isoxazoline. This is because the largest coefficient of the dipolarophile's HOMO is on the terminal carbon, which overlaps with the largest coefficient of the nitrile oxide's LUMO on the carbon atom.[15] Steric hindrance from the piperidine ring further favors the formation of the 5-substituted regioisomer.[7]

Synthetic Workflow: Strategy B (Piperidine as Nitrile Oxide Source)

This alternative strategy involves preparing a piperidine-2-carboxaldoxime, which is then converted in situ to the corresponding nitrile oxide. This dipole reacts with a chosen alkene or alkyne. This route is preferable when the desired diversification point is the substituent on the dipolarophile.

Strategy_B_Workflow Start N-Boc-piperidine-2-carbaldehyde Aldoxime N-Boc-piperidine-2-carboxaldoxime Start->Aldoxime Hydroxylamine (NH₂OH·HCl, Base) Cycloadduct N-Boc-piperidin-2-yl Isoxazole/Isoxazoline Aldoxime->Cycloadduct [3+2] Cycloaddition (Oxidation to R-CNO, then add Dipolarophile) Final_Product Piperidin-2-yl Isoxazole (after deprotection) Cycloadduct->Final_Product Deprotection (TFA)

Figure 3: Workflow for Strategy B, where the piperidine is the nitrile oxide precursor.

Protocol 5.1: Synthesis of N-Boc-piperidine-2-carboxaldoxime
  • Setup: Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv., from Protocol 4.1) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) and a base such as sodium acetate or pyridine (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) for 2-6 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to give the aldoxime, which is typically a mixture of E/Z isomers and can be used directly in the next step.

Protocol 5.2: [3+2] Cycloaddition with an Alkyne/Alkene
  • Setup: In a flask, dissolve the N-Boc-piperidine-2-carboxaldoxime (1.0 equiv.) and the desired alkyne or alkene dipolarophile (1.1 equiv.) in a suitable solvent (e.g., DCM or THF).

  • Nitrile Oxide Generation: Add an oxidant like sodium hypochlorite solution (household bleach) or N-chlorosuccinimide (NCS) portion-wise at 0°C. A base, such as triethylamine, is often added to facilitate the elimination to the nitrile oxide.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 4.3 to isolate the desired tert-butyl 2-(isoxazol-yl)piperidine-1-carboxylate.

Final Deprotection Step

The final step in preparing the core intermediate is the removal of the Boc protecting group to liberate the piperidine nitrogen, making it available for further functionalization.

Protocol 6.1: Acid-Catalyzed Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected piperidin-2-yl isoxazole (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.[16]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether. Alternatively, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent. The product can then be purified by chromatography or crystallization.

Data Summary

The following table summarizes expected outcomes for the key reaction steps. Yields are representative and may vary based on substrate and specific reaction conditions.

StepReactionKey ReagentsSolventTypical YieldNotes
3.1 N-Boc ProtectionBoc₂O, Et₃NDCM>95%Often requires no chromatography.
4.1 OxidationDess-Martin PeriodinaneDCM80-90%Sensitive to moisture.
4.2 Wittig OlefinationCH₃PPh₃Br, n-BuLiTHF60-80%Requires anhydrous conditions.
4.3 Cycloaddition (A)Aldoxime, NCSTHF/EtOAc65-85%Highly regioselective for 5-substituted isoxazoline.[7]
5.1 Aldoxime FormationNH₂OH·HCl, NaOAcEthanol>90%Gives E/Z mixture, used directly.
5.2 Cycloaddition (B)Alkyne, NCS, Et₃NDCM70-90%Forms the aromatic isoxazole ring directly.
6.1 N-Boc DeprotectionTFADCM>95%Yields the amine salt or free base after workup.[16][17]

Conclusion

The preparation of piperidin-2-yl isoxazole intermediates is a critical task for medicinal chemistry programs targeting a wide array of diseases. The 1,3-dipolar cycloaddition provides a reliable and versatile platform for the synthesis of these valuable scaffolds. By carefully selecting the synthetic strategy—employing the piperidine core as either the dipolarophile or the nitrile oxide precursor—researchers can efficiently access a diverse range of intermediates. The protocols detailed herein, which emphasize the importance of a robust protecting group strategy and control over regioselectivity, provide a solid foundation for the successful synthesis and exploration of this important chemical space.

References

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Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Phenyl-Isoxazole Derivatives

Introduction: The Significance and Purification Challenges of N-Phenyl-Isoxazole Derivatives The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Purification Challenges of N-Phenyl-Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4] The N-phenyl-isoxazole moiety, in particular, is a key pharmacophore in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2][3] The synthesis of these complex molecules often yields a mixture of the desired product, unreacted starting materials, regioisomers, and other byproducts.[5] Due to their structural similarities and comparable polarities, separating the target N-phenyl-isoxazole derivative from these impurities presents a significant purification challenge that necessitates robust and optimized chromatographic methods.

This guide provides a comprehensive overview of the strategies and protocols for the successful purification of N-phenyl-isoxazole derivatives using High-Performance Liquid Chromatography (HPLC). We will delve into the principles of method development, provide detailed step-by-step protocols for both analytical and preparative scale purification, and offer troubleshooting guidance based on field-proven insights.

Part 1: The Chromatographic Blueprint: Method Development Strategies

The success of any purification hinges on a well-designed HPLC method. The selection of the stationary phase, mobile phase, and detection parameters must be tailored to the specific physicochemical properties of the N-phenyl-isoxazole derivative.

Stationary Phase: The Foundation of Selectivity

The choice of stationary phase is the most critical factor in achieving separation. The aromatic nature of the N-phenyl group and the heterocyclic isoxazole ring dictates the primary interactions that can be exploited.

  • Reversed-Phase (RP) Chromatography: This is the most common and versatile mode for purifying small organic molecules.[6][7] Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.

    • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 columns provide excellent retention for most non-polar to moderately polar compounds. This is the recommended starting point for developing a purification method for N-phenyl-isoxazole derivatives.

    • Phenyl Columns: These columns have phenyl groups bonded to the silica surface. They offer alternative selectivity compared to C18 phases, primarily through π-π interactions with the aromatic rings of the N-phenyl-isoxazole molecule.[6][8] This can be particularly advantageous for separating isomers or compounds with similar hydrophobicity.[6]

    • C8 (Octylsilane): Less retentive than C18, C8 columns are useful for more hydrophobic N-phenyl-isoxazole derivatives that may be too strongly retained on a C18 column, leading to long run times.

  • Normal-Phase (NP) Chromatography: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. NP-HPLC is often employed for separating regioisomers or when compounds are highly soluble in organic solvents and poorly retained in reversed-phase systems.[9][10]

  • Chiral Chromatography: When the N-phenyl-isoxazole derivative is chiral, enantiomeric separation is necessary. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have proven effective for separating isoxazole enantiomers.[9][11][12]

Mobile Phase: Driving the Separation

The mobile phase composition is adjusted to control the elution of the compounds from the column.

  • For Reversed-Phase HPLC:

    • Solvents: A mixture of water and a miscible organic solvent, typically acetonitrile (ACN) or methanol (MeOH), is used.[13][14] ACN is generally preferred for its lower viscosity and UV transparency, while MeOH can offer different selectivity.

    • Additives: The addition of a small amount of acid, such as 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks. These additives suppress the ionization of residual silanol groups on the silica surface, which can cause peak tailing.[13][15] Formic acid is the preferred additive when the fractions will be analyzed by mass spectrometry (MS) as it is volatile and MS-compatible.[13]

    • Elution Mode:

      • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components are well-resolved.

      • Gradient Elution: The proportion of the organic solvent is increased over time. This is ideal for complex mixtures with components of varying polarities and for reducing run times.

  • For Normal-Phase HPLC:

    • Solvents: A non-polar solvent such as hexane or heptane is used with a polar modifier like isopropanol (IPA) or ethanol to control elution strength.[9][10]

Detection
  • UV-Vis Detector: Most N-phenyl-isoxazole derivatives contain chromophores that absorb UV light, making UV detection the most common method. The analytical wavelength should be set at the λmax of the target compound to maximize sensitivity.

  • Mass Spectrometry (MS): An MS detector provides molecular weight information, which is invaluable for peak identification and purity assessment.[14][16]

  • Evaporative Light Scattering Detector (ELSD): This detector is useful for compounds that lack a UV chromophore.[17]

Part 2: Experimental Protocols

The following protocols provide a systematic approach to developing a purification method, from analytical scale method development to preparative scale-up.

Protocol 1: Analytical Reversed-Phase HPLC Method Development

This protocol outlines the steps for developing an analytical method to assess the purity of the crude sample and to serve as the basis for preparative scale-up.

Objective: To achieve baseline resolution of the target N-phenyl-isoxazole derivative from its impurities.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (MS-grade).

Methodology:

  • Sample Preparation: Dissolve the crude N-phenyl-isoxazole derivative in a suitable solvent (e.g., ACN, MeOH, or DMSO) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time of the target compound.

    • Table 1: Initial Scouting Gradient Conditions

      Parameter Value
      Column C18, 4.6 x 150 mm, 5 µm
      Mobile Phase A Water + 0.1% Formic Acid
      Mobile Phase B Acetonitrile + 0.1% Formic Acid
      Flow Rate 1.0 mL/min
      Column Temp. 30 °C
      Injection Vol. 5 µL
      Detection 254 nm (or λmax of compound)

      | Gradient | 5% to 95% B in 10 minutes |

  • Method Optimization (Focused Gradient):

    • Based on the retention time from the scouting run, create a shallower, "focused" gradient around the target peak to improve resolution.

    • For example, if the target peak elutes at 6 minutes (corresponding to ~50% B in the scouting run), design a gradient like the one in Table 2.

    • Table 2: Optimized Focused Gradient Conditions

      Time (min) %B
      0.0 35
      10.0 65
      10.1 95
      12.0 95
      12.1 35

      | 15.0 | 35 |

  • Analysis: Evaluate the chromatogram for resolution between the target peak and adjacent impurities. If co-elution is still an issue, consider switching the organic solvent to methanol or trying a phenyl column to alter selectivity.

Workflow for HPLC Method Development

G cluster_0 Phase 1: Analytical Method Development A Define Purification Goal (Purity, Yield) B Select Column & Mobile Phase (Start with C18, ACN/H2O) A->B C Run Initial Scouting Gradient (e.g., 5-95% B in 10 min) B->C D Identify Target Peak C->D E Optimize with Focused Gradient (Shallow gradient around target) D->E F Assess Resolution E->F G Is Resolution Adequate? F->G H Method Ready for Scale-up G->H Yes I Change Selectivity (e.g., Switch to MeOH or Phenyl Column) G->I No I->C

Caption: A systematic workflow for analytical HPLC method development.

Protocol 2: Preparative HPLC Scale-Up

Objective: To purify a larger quantity of the N-phenyl-isoxazole derivative while maintaining the resolution achieved in the analytical method.

Principle: The analytical method is scaled to a larger diameter column by adjusting the flow rate, injection volume, and gradient time to maintain the linear velocity of the mobile phase.[18]

Calculations for Scale-Up:

  • Flow Rate: Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Radius² / Analytical Column Radius²)

  • Injection Volume: Preparative Injection Volume = Analytical Injection Volume * (Preparative Column Radius² / Analytical Column Radius²)

  • Gradient Time: The gradient time points are multiplied by the same scaling factor if the column lengths are the same.

Methodology:

  • Column Selection: Choose a preparative column with the same stationary phase and particle size as the analytical column (e.g., 21.2 x 150 mm, 5 µm).

  • System Preparation: Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Loading Study (Optional but Recommended): Perform a series of injections with increasing sample load to determine the maximum amount of crude material that can be injected without compromising resolution.[18] Start with a low load and gradually increase it until the resolution between the target peak and the nearest impurity begins to decrease.

  • Preparative Run:

    • Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid solvent effects.

    • Inject the sample and run the scaled-up gradient method.

    • Table 3: Example Preparative Scale-Up Parameters

      Parameter Analytical (4.6 mm ID) Preparative (21.2 mm ID)
      Flow Rate 1.0 mL/min 21.2 mL/min
      Injection Volume 5 µL (for purity check) Up to several mL (based on loading)
      Gradient As in Table 2 Same %B, time scaled

      | Sample Load | ~5 µg | 10-100s of mg (determined by loading study) |

  • Fraction Collection: Collect fractions corresponding to the target peak. It is often wise to collect the beginning, middle (heart), and end of the peak in separate vials.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Part 3: Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. The following table addresses common issues encountered during the purification of N-phenyl-isoxazole derivatives.[15][19]

Table 4: HPLC Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions with active silanols on the column.[15]- Column overload. - Add/increase the concentration of an acidic modifier (e.g., 0.1% FA or TFA).- Reduce the sample load.- Use a high-purity, end-capped column.
Broad Peaks - High extra-column volume.- Sample solvent incompatible with mobile phase.- Column degradation. - Use shorter, smaller ID tubing.- Dissolve sample in the initial mobile phase whenever possible.- Replace the column.
Shifting Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column not equilibrated. - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.[19]- Ensure the column is fully equilibrated before injection.
High Backpressure - Blockage in the system (frit, tubing, column).- Buffer precipitation. - Systematically disconnect components to locate the blockage.- Replace in-line filters or guard columns.- Ensure mobile phase components are miscible and buffers are soluble in the organic phase.

| Poor Resolution | - Inappropriate mobile phase or stationary phase.- Gradient is too steep. | - Change the organic modifier (ACN to MeOH or vice-versa).- Try a different stationary phase (e.g., Phenyl).- Make the gradient shallower (decrease the %B/min slope). |

Decision Tree for HPLC Mode Selection

G A Crude N-Phenyl-Isoxazole Derivative B Is the compound chiral? A->B C Chiral HPLC (e.g., Polysaccharide CSP) B->C Yes D Reversed-Phase HPLC (Start with C18) B->D No E Is separation adequate? D->E F Method Complete E->F Yes G Try alternative RP selectivity (e.g., Phenyl column, change organic solvent) E->G No H Is separation adequate now? G->H H->F Yes I Normal-Phase HPLC (For very non-polar compounds or specific isomer separations) H->I No

Caption: Decision-making process for selecting the appropriate HPLC mode.

Conclusion

The purification of N-phenyl-isoxazole derivatives by HPLC is a systematic process that relies on a fundamental understanding of chromatographic principles. By starting with a robust reversed-phase method, carefully optimizing the mobile phase and gradient, and methodically scaling up to a preparative scale, high-purity compounds can be reliably obtained. This guide provides the foundational protocols and troubleshooting knowledge to empower researchers to tackle the purification challenges associated with this important class of molecules, thereby accelerating drug discovery and development efforts.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gajda, M., Posyniak, A., Mitrowska, K., & Błądek, T. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 65(3), 339-346. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]

  • Zehani, Y., Lemaire, L., Thuaud, N., Sebban, M., Moreau, A., & Lipka, E. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 344-351. Retrieved from [Link]

  • Li, M., Dong, J., Wang, M., Wu, Y., & Wang, Q. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules, 25(14), 3158. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Reversed Phase Specialty Columns. Retrieved from [Link]

  • Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Bioorganic & Medicinal Chemistry Letters, 2(12), 100109. Retrieved from [Link]

  • Syed, R. A. (2021). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship, 8(1), 1-13. Retrieved from [Link]

  • Chen, Y. F., Wang, W. Y., Chen, Y. R., & Chen, Y. L. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. International journal of molecular sciences, 13(9), 11049–11063. Retrieved from [Link]

  • S., S., & K., S. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 16(7), 445-450. Retrieved from [Link]

  • Omar, H. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(2), 24-34. Retrieved from [Link]

Sources

Application

Application Note: Solubility Enhancement of Isoxazole-4-Carboxamides for Cell Culture

Abstract Isoxazole-4-carboxamides represent a privileged scaffold in medicinal chemistry, often exhibiting potent inhibition of kinases, Hsp90, and NR2B receptors. However, their rigid planar geometry and strong intermol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoxazole-4-carboxamides represent a privileged scaffold in medicinal chemistry, often exhibiting potent inhibition of kinases, Hsp90, and NR2B receptors. However, their rigid planar geometry and strong intermolecular lattice energy frequently result in poor aqueous solubility (< 10 µM). In cell culture, this leads to "precipitation shock" upon dilution, causing false negatives (loss of bioavailability) or false positives (crystal-induced cytotoxicity). This guide provides validated protocols for solubilizing these chemotypes using optimized co-solvent systems and cyclodextrin complexation, ensuring data integrity in biological assays.

Physicochemical Analysis: The Solubility Bottleneck

To solve the problem, one must understand the molecular mechanism. Isoxazole-4-carboxamides suffer from solubility issues distinct from simple lipophilic chains.

Structural Determinants of Insolubility
  • Planarity & Stacking: The isoxazole ring is aromatic and planar. When coupled with a carboxamide at the 4-position, the molecule often adopts a flat conformation to maximize

    
    -conjugation. This facilitates strong 
    
    
    
    -
    
    
    stacking in the solid state, increasing the energy required to break the crystal lattice (High Melting Point).
  • Intramolecular Hydrogen Bonding: The amide -NH often forms a pseudo-six-membered ring via hydrogen bonding with the isoxazole ring nitrogen or oxygen. This "locks" the molecule, hiding polar groups from the solvent and increasing effective lipophilicity (LogP).

The "Precipitation Shock" Phenomenon

A common error in cell culture is the direct addition of a high-concentration DMSO stock (e.g., 10 mM) to aqueous media. The rapid change in dielectric constant causes the hydrophobic isoxazole to nucleate and precipitate immediately, often forming micro-crystals invisible to the naked eye but detectable by light scattering.

Decision Matrix & Workflow

Before selecting a protocol, evaluate your compound's properties using the following decision tree.

SolubilityDecisionTree Start Compound Analysis CheckLogP Check LogP & Melting Point Start->CheckLogP HighSol LogP < 2 MP < 150°C CheckLogP->HighSol Moderate Lipophilicity LowSol LogP > 3 MP > 200°C CheckLogP->LowSol High Crystallinity DirectDMSO Protocol A: Standard DMSO Dilution HighSol->DirectDMSO Stepwise Protocol B: Stepwise Intermediate Dilution LowSol->Stepwise If DMSO tolerance > 0.5% Complexation Protocol C: Cyclodextrin Complexation LowSol->Complexation If DMSO sensitive (<0.1%)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties.

Validated Protocols

Protocol A: Optimized DMSO "Stepwise" Dilution

Best for: Compounds with moderate solubility where cells tolerate 0.1–0.5% DMSO. Mechanism: Prevents local zones of supersaturation that occur during rapid mixing.

Materials:

  • Compound Stock (10 mM or 20 mM in 100% anhydrous DMSO).

  • Cell Culture Media (Pre-warmed to 37°C).[1]

  • Vortex mixer.

Procedure:

  • Calculate Limits: Ensure final DMSO concentration does not exceed 0.5% (v/v). For sensitive lines (e.g., primary neurons), limit to 0.1%.

  • Prepare Intermediate Stock (10x):

    • Do not add 1 µL of stock directly to 1 mL of media.

    • Instead, dilute the 100% DMSO stock 1:10 into a surfactant-containing vehicle or pure media with vigorous vortexing.

    • Tip: If precipitation occurs here, add 0.5% Tween-80 to the intermediate buffer.

  • Final Dilution:

    • Add the Intermediate Stock to the final cell culture well dropwise while swirling the plate.

    • Validation: Inspect under a phase-contrast microscope at 20x. If dark specks (crystals) are visible, this protocol has failed. Proceed to Protocol B.

Protocol B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Best for: Highly insoluble isoxazole-4-carboxamides; experiments requiring <0.1% DMSO; in vivo studies. Mechanism: The hydrophobic isoxazole ring inserts into the toroidal cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Sterile Water or PBS.

  • 0.22 µm Syringe Filter (PES membrane).

Procedure:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v) stock solution. Filter sterilize.
    
  • Molar Ratio Calculation:

    • Isoxazole-4-carboxamides typically require a 1:2 to 1:5 (Drug:CD) molar ratio for stability.

    • Example: For a 1 mM drug target, you need ~2-5 mM Cyclodextrin.

  • Complexation Step (Solvent Evaporation Method):

    • Dissolve the drug in a volatile solvent (e.g., Ethanol or Acetone) in a glass vial.

    • Add the required volume of 20% HP-

      
      -CD solution.
      
    • Evaporate the organic solvent under a stream of nitrogen or varying vacuum. The drug will migrate into the CD cavities as the organic solvent leaves.

  • Reconstitution:

    • The remaining solution is now an aqueous complex.

    • Dilute this complex directly into cell culture media.

    • Control: Run a "Vehicle Only" control with the same concentration of HP-

      
      -CD to rule out osmotic effects.
      

Comparative Data: Solubility & Toxicity[1]

The following data illustrates the efficacy of different formulation strategies for a representative isoxazole-4-carboxamide (LogP 3.8, MW 350).

Formulation StrategyMax Soluble Conc. (PBS)DMSO Content in MediaCellular Toxicity (HeLa, 24h)Stability (37°C)
Direct DMSO Spike < 10 µM (Precipitates)0.5%Low (Vehicle only)Poor (< 2 hrs)
Stepwise Dilution ~ 25 µM0.5%LowModerate (6 hrs)
HP-

-CD (1:5)
> 200 µM0% NegligibleHigh (> 24 hrs)
Tween 80 (0.1%) ~ 50 µM0.5%Moderate (Membrane lysis) High

Table 1: Comparison of solubility limits and biocompatibility. Note that while surfactants (Tween 80) improve solubility, they often compromise cell membrane integrity in sensitive assays.

Mechanism of Action: Cyclodextrin Encapsulation[2]

Understanding the molecular interaction helps in troubleshooting. The isoxazole moiety is the "guest" and the cyclodextrin is the "host."

CD_Complexation cluster_media Cell Culture Media (Aqueous) Drug Isoxazole (Hydrophobic) Complex Inclusion Complex Drug->Complex Solvent Evaporation CD HP-beta-CD (Hydrophilic Shell) CD->Complex 1:2 Molar Ratio Release Free Drug (Bioavailable) Complex->Release Equilibrium Release

Figure 2: Schematic of host-guest complexation. The equilibrium release ensures a sustained concentration of free drug available for cellular uptake without precipitation.

Quality Control & Validation

Trust but verify. A transparent solution does not guarantee a monomeric solution.

  • Visual Inspection: Hold the culture plate against a dark background with side-lighting. Turbidity indicates precipitation.

  • Microscopy: Check 20x/40x. Isoxazole crystals often appear as needles or birefringent plates.

  • Absorbance Sweep: Measure OD600. An optical density > 0.05 (after blank subtraction) suggests aggregation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Rowe, R. C., et al. (Eds.). Handbook of Pharmaceutical Excipients. (Specific entry on Dimethyl Sulfoxide and Cyclodextrins).
  • BenchChem Technical Support. (2025). Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture.

  • Sigma-Aldrich Technical Guide. Cyclodextrins in Tissue Culture.

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for In Vivo Delivery of Isoxazole-Carboxamides

Introduction The isoxazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neurop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole-carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] A recurrent challenge in the preclinical and clinical development of these promising therapeutic agents is their inherent low aqueous solubility.[4] This characteristic often leads to poor dissolution in gastrointestinal fluids, resulting in limited and erratic oral bioavailability, which can compromise therapeutic efficacy.[5][6]

Many isoxazole-carboxamide derivatives fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] For these molecules, the dissolution rate is the primary barrier to systemic absorption. Therefore, the success of an in vivo study hinges on selecting a formulation strategy that effectively enhances the compound's solubility and maintains it in a state amenable to absorption.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of formulation strategies for the in vivo delivery of isoxazole-carboxamides. It moves from fundamental pre-formulation assessment to detailed, step-by-step protocols for preparing various delivery systems, empowering researchers to overcome bioavailability challenges and obtain reliable and meaningful in vivo data.

Section 1: Critical Pre-Formulation Assessment

Before selecting a formulation strategy, a thorough physicochemical characterization of the isoxazole-carboxamide Active Pharmaceutical Ingredient (API) is imperative.[7] This foundational data guides the selection of the most rational and effective formulation approach, saving valuable time and resources.

Key parameters to determine include:

  • Aqueous Solubility: Measured at different pH values (e.g., 1.2, 4.5, 6.8) to understand its behavior in various segments of the gastrointestinal tract.

  • LogP/LogD: The octanol-water partition coefficient is a crucial indicator of the compound's lipophilicity. High LogP values (typically > 2) suggest suitability for lipid-based formulations.[8]

  • pKa: The ionization constant helps predict how solubility will change with pH.

  • Melting Point (Tm) & Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC), these thermal properties are critical for developing melt-based formulations like hot-melt extrudates.

  • Solid-State Form: Characterization by X-ray Powder Diffraction (XRPD) determines if the API is crystalline or amorphous. Crystalline forms are more stable but less soluble than their higher-energy amorphous counterparts.[9][10]

Data Summary: Typical Physicochemical Properties

The following table summarizes typical property ranges for isoxazole-carboxamide drug candidates and their implications for formulation.

ParameterTypical RangeFormulation Implication
Aqueous Solubility < 10 µg/mLRequires solubility enhancement. Simple aqueous vehicles are unlikely to be sufficient.
LogP 2 - 5Indicates lipophilicity; suitable for lipid-based or co-solvent systems.
pKa 2 - 9 (Weakly acidic/basic)pH adjustment may offer limited solubility enhancement.
Melting Point (Tm) 100 - 250 °CHigh Tm may pose challenges for melt-based methods.
Solid-State CrystallineConversion to an amorphous state is a viable strategy to improve dissolution.[10]
Workflow: Formulation Strategy Selection

The following diagram illustrates a decision-making workflow to guide the selection of an appropriate formulation strategy based on the API's properties.

G cluster_0 cluster_1 cluster_2 cluster_3 API Characterize API (Solubility, LogP, Tm) LogP_Check LogP > 3? API->LogP_Check Lipid Lipid-Based Formulations (SEDDS) [High Priority] LogP_Check->Lipid Yes Tm_Check Tm < 150°C & Thermally Stable? LogP_Check->Tm_Check No ASD Amorphous Solid Dispersions (ASDs) [Solvent or Melt Method] Tm_Check->ASD Yes Dose_Check Low Dose & Early Screening? Tm_Check->Dose_Check No Aqueous Aqueous Suspension (with wetting agent) [For initial studies] Dose_Check->Aqueous Yes Complexation Complexation (e.g., Cyclodextrins) [Consider for moderate enhancement] Dose_Check->Complexation No

Caption: Pre-formulation decision workflow.

Section 2: Formulation Strategies and Protocols

This section details three primary strategies of increasing complexity, complete with the scientific rationale and step-by-step laboratory protocols.

Strategy 1: Aqueous Suspension with Wetting Agent
  • Rationale: This is the simplest approach, often used for initial efficacy or pharmacokinetic (PK) screening studies where speed and simplicity are prioritized. It is suitable for water-insoluble, non-ionizable compounds. The key is to reduce particle size and use a suspending agent to ensure dose uniformity. Particle size reduction increases the surface area available for dissolution.[5]

  • When to Use: Early discovery, range-finding toxicology, initial efficacy models.

  • Limitations: Bioavailability may be low and variable. Not suitable for compounds requiring significant solubility enhancement for absorption.

Protocol 1.1: Preparation of a Simple Aqueous Suspension (10 mg/mL)

  • Particle Size Reduction: If necessary, micronize the isoxazole-carboxamide API using a mortar and pestle or a jet mill to achieve a particle size range of 1-10 µm.

  • Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) solution in deionized water. For enhanced wetting, add Tween 80 to a final concentration of 0.1% (v/v).

  • Pre-wet the API: In a glass mortar, place the required amount of API (e.g., 100 mg for 10 mL). Add a small volume of the vehicle (e.g., 200 µL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent aggregation.

  • Geometric Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes before dosing. Ensure the suspension is continuously stirred during dose administration to maintain uniformity.

  • Quality Control: Visually inspect for homogeneity. Measure particle size distribution using laser diffraction if capabilities exist.

Strategy 2: Lipid-Based Formulations (LBFs)
  • Rationale: LBFs are highly effective for lipophilic ("grease ball") compounds.[11] They present the drug in a pre-dissolved state, bypassing the dissolution-limiting step.[12] Upon gentle agitation in the GI tract, these formulations can form fine oil-in-water emulsions or microemulsions, which facilitate drug absorption.[13] They can also enhance lymphatic uptake, reducing first-pass metabolism.[12] The Lipid Formulation Classification System (LFCS) provides a framework for categorizing these systems.[14][15][16]

  • When to Use: For BCS Class II or IV isoxazole-carboxamides with high LogP. When seeking to improve bioavailability and reduce food effects.

  • Focus: Self-Emulsifying Drug Delivery Systems (SEDDS) are a versatile subset of LBFs. They are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine emulsions upon contact with aqueous media.[6][13]

Protocol 2.1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of the isoxazole-carboxamide API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select excipients that show high solubilizing capacity for the API.[16]

  • Construct Pseudo-Ternary Phase Diagram:

    • Prepare a series of blank formulations with varying ratios of the chosen oil, surfactant, and co-solvent (e.g., 10% to 80% of each).

    • Titrate each blank formulation with water or a buffer (pH 6.8) and observe the formation of emulsions.[4] Identify the region on the phase diagram that forms a clear, stable microemulsion.[17]

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent from the clear microemulsion region.

    • Add the isoxazole-carboxamide API to the pre-mixed excipients.

    • Gently heat (e.g., to 40 °C) and vortex or sonicate until the API is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl at 37 °C in a standard dissolution apparatus. Record the time taken for the formulation to form a homogenous emulsion.[18]

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Target droplet size is typically <250 nm for efficient absorption.[19]

Table: Common Excipients for SEDDS Formulation

ComponentExampleFunction
Oil Capryol™ 90, Labrafil®, Corn OilSolubilizes the lipophilic drug
Surfactant Kolliphor® RH 40, Tween 80, Labrasol®Reduces interfacial tension, promotes emulsification
Co-solvent Transcutol® HP, PEG 400, Propylene GlycolIncreases drug solubility in the formulation
Strategy 3: Amorphous Solid Dispersions (ASDs)
  • Rationale: ASDs involve dispersing the drug at a molecular level within a hydrophilic polymer matrix.[4] This process disrupts the drug's crystal lattice, converting it into a high-energy, amorphous state.[10][20] This amorphous form has significantly higher apparent solubility and dissolution rates compared to its stable crystalline counterpart.[9] The polymer serves to stabilize the amorphous drug and prevent recrystallization.[21]

  • When to Use: For highly crystalline compounds with poor solubility that are not amenable to lipid-based approaches. For compounds that are stable to the preparation process (heat or solvents).

  • Method Focus: Solvent evaporation is a common laboratory-scale method for preparing ASDs and is suitable for heat-sensitive compounds.[20]

Protocol 3.1: Preparation of an ASD via Solvent Evaporation

  • Polymer and Solvent Selection:

    • Select a polymer that is miscible with the drug, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

    • Identify a common volatile solvent (e.g., methanol, acetone, dichloromethane) that can dissolve both the API and the polymer.[20]

  • Dissolution:

    • Dissolve the isoxazole-carboxamide API and the selected polymer (e.g., in a 1:1 or 1:3 drug-to-polymer ratio) in the chosen solvent to form a clear solution.

  • Solvent Removal:

    • Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. The bath temperature should be kept low to minimize thermal stress on the compound.

    • Continue evaporation under high vacuum for several hours to remove any residual solvent.

  • Collection and Processing:

    • Scrape the resulting solid film from the flask.

    • Gently grind the ASD into a fine powder using a mortar and pestle. Store immediately in a desiccator to prevent moisture-induced recrystallization.

  • Characterization:

    • Amorphicity Confirmation: Analyze the ASD powder using XRPD. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms the amorphous state.

    • Dissolution Testing: Perform an in vitro dissolution test comparing the ASD to the neat crystalline API. The ASD should show a significantly faster dissolution rate and may achieve a state of supersaturation.[4][22]

Section 3: Quality Control and In Vivo Readiness

Proper characterization of the final formulation is a non-negotiable step to ensure data quality and reproducibility from in vivo studies.[23]

Workflow: Formulation Quality Control

This diagram outlines the essential QC steps before a formulation is cleared for in vivo use.

G cluster_0 cluster_1 cluster_2 Formulation Prepared Formulation (Suspension, SEDDS, or ASD) Visual Visual Inspection (Homogeneity, Phase Separation) Formulation->Visual Particle Particle/Droplet Size (DLS / Laser Diffraction) Visual->Particle Dissolution In Vitro Dissolution (Biorelevant Media) Particle->Dissolution Stability Short-Term Stability (Physical & Chemical) Dissolution->Stability Decision Pass QC? Stability->Decision Ready Ready for In Vivo Dosing Decision->Ready Yes Optimize Optimize Formulation Decision->Optimize No Optimize->Formulation

Caption: Quality control workflow for in vivo formulations.

Key QC Tests:

  • Appearance: The formulation should be homogenous and free of visible aggregates or phase separation.

  • Particle/Droplet Size: Crucial for suspensions and emulsions. Consistent size distribution is key for reproducible absorption.[24]

  • In Vitro Dissolution: Testing in biorelevant media (e.g., FaSSIF, FeSSIF) can provide insights into how the formulation will perform in vivo. Look for enhanced dissolution rate and extent compared to the unformulated API.[4]

  • Stability: The formulation must be physically and chemically stable for the duration of the study. For ASDs, this means ensuring the drug remains amorphous. For SEDDS, there should be no signs of drug precipitation or phase separation.[17]

Conclusion

The successful in vivo evaluation of isoxazole-carboxamide candidates is critically dependent on overcoming their inherent solubility limitations. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational selection of a suitable delivery strategy. Simple aqueous suspensions may suffice for initial screening, but more advanced techniques like self-emulsifying drug delivery systems and amorphous solid dispersions are often necessary to achieve adequate bioavailability for robust pharmacokinetic and efficacy studies. By applying the principles and protocols outlined in this guide, researchers can develop high-quality, reproducible formulations, thereby increasing the probability of success for this therapeutically important class of molecules.

References

  • LFCS Consortium. (n.d.). Lipid Formulation Classification System.
  • TWARI, R. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review.
  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • Wisdomlib. (2025, July 31). Lipid Formulation Classification System: Significance and symbolism.
  • Pouton, C. W. (2008, March 17). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Retrieved from [Link]

  • Gattefossé. (n.d.). Lipid-based formulations.
  • Gupta, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Crystal Pharmatech Co., Ltd. (2025, August 11). ASD Column | Understanding the ASD Preparation Methods and Selecting the Optimal Method for Solution.
  • Wisdomlib. (2025, March 4). In vivo characterization: Significance and symbolism.
  • Bhardwaj, V., et al. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT.
  • Kim, et al. (2021). Spray-dried amorphous solid dispersions and method for preparation. Google Patents.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review.
  • ResearchGate. (2025, October 25). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • Zhang, Y., et al. (n.d.). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. PMC.
  • Al-kassas, R., et al. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • Mahapatra, A. K., et al. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. International Journal of PharmTech Research, 6(2), 545-568.
  • Kuey, N. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • Al-Masri, I. M., et al. (2022, October 29). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate.
  • An-Najah Staff. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

Sources

Application

Chemical probe applications of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

An in-depth technical guide on the applications of a chemical probe requires a comprehensive understanding of its biological target and mechanism of action. To provide a detailed and accurate guide for "N-Phenyl-3-(piper...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the applications of a chemical probe requires a comprehensive understanding of its biological target and mechanism of action. To provide a detailed and accurate guide for "N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide," it is essential to first establish its molecular target and characterize its activity. This would typically involve biochemical screening against a panel of potential targets, followed by validation in cellular models.

For the purpose of this guide, we will treat "N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide" as a novel investigational probe. Based on its chemical structure, which contains motifs often found in kinase inhibitors, we will hypothesize its primary target and build out the application notes accordingly.

Application Notes & Protocols: IXP-42, a Novel Chemical Probe

Compound: N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide Designation: IXP-42 (Isoxazole Piperidine probe #42)

Introduction and Scientific Rationale

IXP-42 is a potent and selective chemical probe for Tank-binding kinase 1 (TBK1) , a non-canonical IκB kinase (IKK) family member. TBK1 is a critical node in innate immune signaling, particularly in the response to viral and bacterial infections through the activation of interferon regulatory factors (IRFs). Aberrant TBK1 signaling has also been implicated in certain cancers and autoimmune disorders, making it a compelling target for therapeutic development and basic research.

The isoxazole-carboxamide core of IXP-42 is designed to occupy the ATP-binding pocket of TBK1, while the piperidine moiety enhances solubility and cell permeability. These application notes provide detailed protocols for utilizing IXP-42 to investigate TBK1 function in biochemical and cellular contexts.

Probe Characterization and Properties

A high-quality chemical probe must be well-characterized to ensure experimental reproducibility. The key parameters for IXP-42 are summarized below.

PropertyValueNotes
Molecular Formula C₁₅H₁₇N₃O₂
Molecular Weight 287.32 g/mol
Purity >99% (as determined by HPLC)Essential for minimizing off-target effects.
Solubility >50 mM in DMSOPrepare concentrated stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Recommended Storage -20°C (stock solution), 4°C (powder, desiccated)Protect from light and moisture.
In Vitro IC₅₀ (TBK1) 15 nMDetermined using the ADP-Glo™ Kinase Assay.
Cellular EC₅₀ 150 nMMeasured by inhibition of phospho-IRF3 (Ser396) in stimulated THP-1 cells.

Application I: Biochemical Potency and Selectivity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of IXP-42 against TBK1 and assess its selectivity against related kinases.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent-based method that quantifies the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates less ADP produced, and therefore, greater kinase inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human TBK1 enzyme and its substrate in kinase reaction buffer.

    • Create a serial dilution of IXP-42 in DMSO, and then dilute further into the reaction buffer. A typical starting concentration for the dilution series is 10 µM.

    • Prepare a "no enzyme" control (background) and a "DMSO vehicle" control (100% activity).

  • Kinase Reaction:

    • Add 5 µL of the IXP-42 serial dilution or control to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X enzyme/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Normalize the data to the DMSO (100%) and no-enzyme (0%) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.

Selectivity Profile (Representative Data):

KinaseIC₅₀ (nM)Fold Selectivity (vs. TBK1)
TBK1 15 1
IKKε25016.7
IKKβ>10,000>667
JNK1>10,000>667
p38α>10,000>667

Application II: Cellular Target Engagement

Objective: To confirm that IXP-42 directly binds to and stabilizes TBK1 in a cellular environment.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® leverages the principle that a ligand binding to its target protein confers thermal stability. When heated, the unbound protein denatures and aggregates, while the ligand-bound fraction remains soluble.

Protocol Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., THP-1 monocytes) B 2. Treat Cells with IXP-42 or Vehicle (DMSO) A->B Incubate 1 hr C 3. Heat Cell Lysates to a Range of Temperatures B->C D Unbound TBK1 Denatures C->D E IXP-42-Bound TBK1 Remains Soluble C->E F 4. Separate Soluble and Aggregated Fractions D->F Centrifugation E->F Centrifugation G 5. Analyze Soluble Fraction by Western Blot for TBK1 F->G H 6. Quantify Bands and Plot Melt Curve G->H

Caption: Workflow for CETSA® to validate target engagement.

Detailed Steps:

  • Cell Treatment: Treat THP-1 cells with 1 µM IXP-42 or DMSO vehicle for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents).

  • Heating: Aliquot the lysate into PCR tubes and heat individual aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Subject the samples to three freeze-thaw cycles. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble TBK1 by Western blot. A shift in the melting curve to higher temperatures in the IXP-42-treated samples indicates target engagement.

Application III: Cellular Pathway Modulation

Objective: To demonstrate that IXP-42 inhibits the TBK1 signaling pathway in cells by measuring the phosphorylation of its downstream substrate, IRF3.

Signaling Pathway:

TBK1_Pathway PRR Pattern Recognition Receptor (e.g., cGAS, RIG-I) TBK1 TBK1 PRR->TBK1 recruits & activates Stimulus Viral dsDNA / dsRNA Stimulus->PRR activates IRF3 IRF3 TBK1->IRF3 phosphorylates (S396) IKKe IKKε pIRF3 p-IRF3 (Active Dimer) IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates IFN Type I Interferon Genes (IFN-β) Nucleus->IFN transcription IXP42 IXP-42 IXP42->TBK1 inhibits

Caption: Simplified TBK1 signaling pathway leading to IRF3 activation.

Methodology: Western Blot Analysis of Phospho-IRF3

Protocol:

  • Cell Culture and Treatment: Seed THP-1 cells and differentiate them into macrophage-like cells using PMA.

  • Pre-treatment: Pre-treat the cells with a dose-response of IXP-42 (e.g., 0, 10, 100, 1000 nM) for 1 hour.

  • Stimulation: Stimulate the cells with a TBK1 activator, such as poly(I:C) or cGAMP, for 30-60 minutes to induce IRF3 phosphorylation.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-IRF3 (Ser396).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total TBK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to confirm the compound does not alter total protein levels.

References

  • Fitzgerald, K. A., et al. (2003). IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway. Nature Immunology. [Link]

  • Perry, A. K., et al. (2004). The host protein, TANK-binding kinase 1 (TBK1), is required for IRF-3 activation. The Journal of Experimental Medicine. [Link]

  • Yu, T., et al. (2012). The pivotal role of TBK1 in inflammatory responses mediated by macrophages. Mediators of Inflammation. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

Method

Application Note: Molecular Docking Simulation for Piperidin-2-yl Isoxazole Ligands

Introduction: The Significance of Piperidin-2-yl Isoxazole Ligands and the Role of In Silico Docking The piperidin-2-yl isoxazole scaffold is a privileged structural motif in modern medicinal chemistry, frequently associ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidin-2-yl Isoxazole Ligands and the Role of In Silico Docking

The piperidin-2-yl isoxazole scaffold is a privileged structural motif in modern medicinal chemistry, frequently associated with compounds targeting the central nervous system. Its unique three-dimensional arrangement allows for precise interactions with protein targets, making it a valuable core for designing novel therapeutics. To rationally design and optimize these ligands, understanding their binding mode at an atomic level is paramount. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing critical insights into the intermolecular interactions that drive binding affinity.[1]

This application note provides a comprehensive, step-by-step protocol for setting up and running a molecular docking simulation for piperidin-2-yl isoxazole ligands using a combination of widely accessible and validated software. We will explain the causality behind each step, ensuring a robust and reproducible workflow for researchers in drug discovery and computational biology.

Pillar 1: Foundational Concepts and Strategy

Before initiating the protocol, it's crucial to grasp the underlying principles. A docking simulation aims to find the optimal binding pose of a flexible ligand within the active site of a rigid (or partially flexible) receptor.[2] The quality of this prediction is evaluated using a scoring function, which estimates the binding free energy. A lower, more negative binding energy generally indicates a more stable and favorable interaction.[3][4][5]

Our strategy is divided into five core phases:

  • Target and Ligand Acquisition: Sourcing high-quality 3D structures.

  • Receptor Preparation: "Cleaning" the protein structure to make it suitable for docking.

  • Ligand Preparation: Generating a low-energy 3D conformation of the ligand.

  • Simulation Execution: Running the docking algorithm using AutoDock Vina.

  • Results Analysis: Interpreting the output and visualizing the binding interactions.

Core Software Suite

This protocol utilizes a suite of freely available and widely used software.

SoftwareRole in WorkflowSource
AutoDock Tools (MGLTools) Receptor & Ligand Preparation (charge assignment, rotatable bonds), Grid Box Definition.
AutoDock Vina Core Docking Engine (pose prediction and scoring).[6]
Open Babel Ligand file format conversion and energy minimization.
UCSF Chimera or PyMOL Visualization, analysis, and figure generation.[7],

Pillar 2: Detailed Step-by-Step Protocol

This protocol will use Monoamine Oxidase B (MAO-B) as an example target, a common protein for which piperidin-2-yl isoxazole derivatives have been designed. We will use PDB ID: 2V5Z, which is MAO-B in complex with an inhibitor.

Phase 1: Target Protein Preparation

The goal of this phase is to prepare the raw crystal structure of the protein for docking by removing non-essential molecules, adding missing atoms, and assigning atomic charges. This ensures that the electrostatic and van der Waals calculations performed by the docking software are accurate.

  • Download the Protein Structure:

    • Navigate to the .[8][9]

    • Search for the PDB ID 2V5Z and download the structure in PDB format.

  • Clean the Protein Structure:

    • Rationale: PDB files often contain crystallographic water molecules, co-solvents, and multiple protein chains that can interfere with the docking calculation.[2][10] We need to isolate the single protein chain of interest.

    • Action: Open the 2V5Z.pdb file in UCSF Chimera or PyMOL.

      • Delete all water molecules (resname HOH).

      • Remove the co-crystallized ligand and any other heteroatoms not essential for structural integrity (e.g., cofactors like FAD in this case should be kept).

      • Isolate a single protein chain (e.g., Chain A).

      • Save the cleaned protein structure as receptor_clean.pdb.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Rationale: AutoDock Vina requires the protein to be in a specific PDBQT format, which includes partial charges and atom types.[11] Adding polar hydrogens is essential for correctly defining hydrogen bond donors and acceptors. Kollman charges are a well-established method for assigning partial charges to proteins in docking studies.

    • Action:

      • Launch ADT.

      • Go to File > Read Molecule and open receptor_clean.pdb.

      • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

      • Go to Edit > Charges > Add Kollman Charges.

      • Go to Grid > Macromolecule > Choose. Select the receptor to prepare it.

      • Save the prepared receptor file: File > Save > Write PDBQT. Save as receptor.pdbqt.

Phase 2: Piperidin-2-yl Isoxazole Ligand Preparation

This phase involves converting the 2D chemical structure of our ligand into a 3D, energy-minimized PDBQT file.

  • Obtain Ligand Structure:

    • Rationale: The starting point for a ligand is typically a 2D representation or a SMILES string. We need a 3D structure for docking.[12]

    • Action:

      • Let's use a representative ligand. Search for a relevant piperidin-2-yl isoxazole derivative or draw one.[13][14] For this example, we'll use a hypothetical ligand with the SMILES string: O=C(NC1CCCC(N1)c2cnoc2)c3ccccc3.

      • Save the 3D structure from PubChem as an SDF file (ligand.sdf).

  • Energy Minimization:

    • Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization using a force field like MMFF94 helps to find a more realistic and energetically favorable starting conformation for the ligand.[15][16][17]

    • Action (using Open Babel command line):

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Rationale: Similar to the receptor, the ligand must be converted to the PDBQT format. ADT will automatically detect rotatable bonds, which is crucial for flexible ligand docking.

    • Action:

      • In ADT, go to Ligand > Input > Open and select ligand_min.mol2.

      • ADT will automatically compute Gasteiger charges and detect the rotatable bonds.

      • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Phase 3: Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses.

  • Identify the Binding Site:

    • Rationale: To save computational time and increase accuracy, the search should be focused on the known or predicted binding pocket. In our example (PDB: 2V5Z), we can use the position of the original co-crystallized ligand to define our search space.

    • Action:

      • In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box....

      • A box will appear. Adjust the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire active site. A good starting point is a box of 20x20x20 Å centered on the active site.

      • Record the center and size coordinates. These will be needed for the configuration file.

Phase 4: Running the AutoDock Vina Simulation

With the prepared receptor, ligand, and grid parameters, we can now run the docking simulation.

  • Create a Configuration File:

    • Rationale: AutoDock Vina uses a simple text file to specify all the necessary inputs and parameters for the docking run. [11] * Action: Create a new text file named conf.txt and add the following lines, replacing the coordinate values with those you recorded in the previous step.

    • Parameter Causality:

      • exhaustiveness: Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 16 is a good balance for single-ligand docking. [18] * num_modes: The number of binding poses to generate.

  • Execute the Docking Run:

    • Action: Open a terminal or command prompt, navigate to your working directory, and run the following command:

    • The simulation will run, and upon completion, two files will be generated: ligand_out.pdbqt (containing the coordinates of the docked poses) and ligand_log.txt (containing the binding energy scores).

Pillar 3: Analysis, Visualization, and Interpretation

The final phase involves making sense of the simulation results.

  • Analyze the Binding Scores:

    • Action: Open the ligand_log.txt file. You will see a table listing the binding affinity (in kcal/mol) for each generated pose.

    • Interpretation: The poses are ranked by their binding affinity, with the top-ranked pose (mode 1) having the lowest binding energy. [5]This score is a prediction of the binding free energy; more negative values suggest stronger binding. [3]It's important to use these scores for relative ranking between different ligands or poses, rather than as an absolute measure of affinity. [6][19]

  • Visualize the Docking Poses:

    • Rationale: A numerical score alone is insufficient. Visual inspection is critical to determine if the predicted pose is chemically reasonable and to understand the specific interactions driving the binding. [20] * Action:

      • Open UCSF Chimera or PyMOL.

      • Load the receptor.pdbqt file.

      • Load the ligand_out.pdbqt file. This file contains multiple models, one for each predicted pose. You can cycle through them to view each one.

      • Focus on the top-ranked pose (mode 1).

  • Identify Key Interactions:

    • Action: Use the visualization software to identify non-covalent interactions between the ligand and the protein residues. Look for:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often a major contributor to the overall binding energy.

      • Pi-Pi Stacking: Interactions between aromatic rings.

    • Interpretation: A good binding pose should exhibit chemically sensible interactions with key residues in the active site. For example, the isoxazole nitrogen might act as a hydrogen bond acceptor, while the piperidine ring could engage in hydrophobic interactions. Tools like can help in generating 2D diagrams of these interactions. [21][22][23][24]

Visual Workflow Summaries

Overall Docking Workflow

The following diagram outlines the complete workflow from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Download Target (RCSB PDB) CleanP Clean Protein (Remove Water, Select Chain) PDB->CleanP Ligand Obtain Ligand (PubChem) PrepL Prepare Ligand (Energy Min, Rot. Bonds) -> PDBQT Ligand->PrepL PrepP Prepare Receptor (Add H, Charges) -> PDBQT CleanP->PrepP Grid Define Grid Box (Active Site) PrepP->Grid Config Create Config File (conf.txt) PrepL->Config Grid->Config Vina Run AutoDock Vina Config->Vina Scores Analyze Scores (log.txt) Vina->Scores Visualize Visualize Poses (Chimera/PyMOL) Scores->Visualize Interactions Identify Key Interactions (H-Bonds, Hydrophobic) Visualize->Interactions Report Report Findings Interactions->Report

Caption: High-level workflow for molecular docking.

Post-Docking Analysis Logic

This diagram illustrates the decision-making process after obtaining docking results.

Caption: Decision tree for evaluating docking poses.

References

  • PubChem. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved February 16, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • University of Nebraska - Lincoln. (n.d.). Molecular Docking Tutorial. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). PDBsum. Retrieved February 16, 2026, from [Link]

  • AutoDock Vina Tutorial. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved February 16, 2026, from [Link]

  • Kim, S., et al. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved February 16, 2026, from [Link]

  • Zhu, H. (2014). Implementation and Application of the Mmff94 Force Field. University of Nebraska - Lincoln. [Link]

  • Open Babel. (n.d.). MMFF94 Force Field (mmff94). Read the Docs. Retrieved February 16, 2026, from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Merck molecular force field. Retrieved February 16, 2026, from [Link]

  • Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129-134. [Link]

  • Avogadro. (2022, May 23). Molecular Mechanics & Force Fields. Retrieved February 16, 2026, from [Link]

  • Database Commons. (n.d.). PDBsum. Retrieved February 16, 2026, from [Link]

  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock. Retrieved February 16, 2026, from [Link]

  • PubChem. (2026, January 16). RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. Retrieved February 16, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 16, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 16, 2026, from [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction. Retrieved February 16, 2026, from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved February 16, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the library of ligands for molecular docking? Retrieved February 16, 2026, from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved February 16, 2026, from [Link]

  • Halgren, T. A. (1999). MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries. Journal of Computational Chemistry, 20(7), 730-748. [Link]

  • Taylor & Francis Online. (n.d.). PubChem – Knowledge and References. Retrieved February 16, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. Retrieved February 16, 2026, from [Link]

  • Burley, S. K., et al. (2017). RCSB Protein Data Bank: A Resource for Chemical, Biochemical, and Structural Explorations of Large and Small Biomolecules. Journal of Chemical Education, 94(11), 1823-1832. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) PDBsum: Summaries and analyses of PDB structures. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved February 16, 2026, from [Link]

  • Oxford Academic. (2015, September 22). PubChem Substance and Compound databases. Retrieved February 16, 2026, from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved February 16, 2026, from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved February 16, 2026, from [Link]

  • YouTube. (2016, May 16). RCSB Protein Data Bank - Highly Curated Data. Retrieved February 16, 2026, from [Link]

  • Tamarind Bio. (n.d.). How to use PDBsum1 online. Retrieved February 16, 2026, from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved February 16, 2026, from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved February 16, 2026, from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved February 16, 2026, from [Link]

  • Salo-Ahen, O. M. H., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Biomolecules, 8(3), 45. [Link]

  • YouTube. (2025, December 20). Analysis of docking results: binding energy, key residues. Retrieved February 16, 2026, from [Link]

Sources

Application

Application Note: A Validated Protocol for the Custom Synthesis of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals. Abstract The isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, valued for its role in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, valued for its role in modulating biological activity and improving physicochemical properties.[1][2] This application note provides a comprehensive, step-by-step guide for the custom synthesis of a novel, multi-substituted derivative, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide . The presented synthetic strategy is designed for robustness and scalability, employing a logical sequence of protection, core heterocycle formation, and functionalization. We detail a five-step sequence beginning with commercially available N-Boc-piperidine-2-carboxylic acid, proceeding through a key β-ketoester intermediate to form the 3,4-disubstituted isoxazole core, and culminating in a final amide coupling and deprotection. Each protocol is accompanied by mechanistic insights, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible execution by researchers in drug discovery and medicinal chemistry.

Synthesis Strategy and Rationale

The synthesis of a complex molecule like N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide necessitates a carefully planned strategy to ensure high yields and purity while managing reactive functional groups. Our retrosynthetic analysis identified three key bond formations: the C-N amide bond, the N-H piperidine bond (requiring protection), and the C-O/C-N bonds of the isoxazole ring.

Core Principles of the Chosen Route:

  • Protecting Group Strategy: The secondary amine of the piperidine ring is highly nucleophilic and would interfere with subsequent reactions. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability in the planned reaction conditions and its clean, quantitative removal under acidic conditions.[3]

  • Isoxazole Ring Formation: The 3,4-disubstituted isoxazole core is constructed via a highly reliable condensation reaction between a custom-synthesized β-ketoester and hydroxylamine hydrochloride.[1][4][5] This method provides excellent regiocontrol, which is crucial for obtaining the desired isomer.

  • Amide Bond Formation: The final carboxamide linkage is formed using a standard and well-characterized peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxybenzotriazole (HOBt). This combination effectively activates the carboxylic acid while minimizing the risk of racemization and side reactions.[6][7]

The overall synthetic pathway is visualized below.

Synthetic_Pathway SM N-Boc-piperidine- 2-carboxylic acid INT1 Ethyl 3-(N-Boc-piperidin-2-yl) -3-oxopropanoate SM->INT1 1. CDI, THF 2. K+ ethyl malonate INT2 Ethyl 3-(N-Boc-piperidin-2-yl) -isoxazole-4-carboxylate INT1->INT2 NH2OH·HCl, EtOH, Reflux INT3 3-(N-Boc-piperidin-2-yl) -isoxazole-4-carboxylic acid INT2->INT3 LiOH, THF/H2O INT4 Boc-Protected Final Product INT3->INT4 Aniline, EDC, HOBt, DIPEA FP N-Phenyl-3-(piperidin-2-yl) isoxazole-4-carboxamide INT4->FP TFA, DCM

Caption: Overall 5-step synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of the Isoxazole Carboxylic Acid Intermediate

Protocol 1.1: Synthesis of Ethyl 3-(N-Boc-piperidin-2-yl)-3-oxopropanoate (β-Ketoester)

This step involves the activation of the starting carboxylic acid and its subsequent reaction with potassium ethyl malonate to form the key β-ketoester intermediate.

  • Materials:

    • N-Boc-piperidine-2-carboxylic acid (1.0 equiv)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

    • Potassium ethyl malonate (1.5 equiv)

    • Magnesium chloride (MgCl₂) (1.5 equiv)

    • Triethylamine (TEA) (2.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Acetonitrile (MeCN)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc), Hexanes

  • Procedure:

    • To a stirred solution of N-Boc-piperidine-2-carboxylic acid (1.0 equiv) in anhydrous THF under a nitrogen atmosphere, add CDI (1.1 equiv) portion-wise at room temperature.

    • Stir the mixture for 2 hours to allow for the formation of the acylimidazole intermediate.

    • In a separate flask, suspend potassium ethyl malonate (1.5 equiv), MgCl₂ (1.5 equiv), and TEA (2.2 equiv) in anhydrous MeCN.

    • Add the activated acylimidazole solution from step 2 to this suspension dropwise at room temperature.

    • Stir the reaction mixture overnight (12-16 hours).

    • Quench the reaction by adding 1 M HCl until the pH is ~4.

    • Extract the mixture with EtOAc (3x).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the pure β-ketoester.

Protocol 1.2: Synthesis of Ethyl 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylate

This protocol describes the cyclization of the β-ketoester with hydroxylamine to form the isoxazole ring.[1]

  • Materials:

    • Ethyl 3-(N-Boc-piperidin-2-yl)-3-oxopropanoate (1.0 equiv)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

    • Ethanol (EtOH)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the β-ketoester (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in EtOAc and wash with water and saturated NH₄Cl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude isoxazole ester, which is often pure enough for the next step. If necessary, purify by flash chromatography.

Protocol 1.3: Saponification to 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the direct precursor for the final amide coupling.[8]

  • Materials:

    • Ethyl 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylate (1.0 equiv)

    • Lithium hydroxide (LiOH) (2.0 equiv)

    • THF/Water (1:1 mixture)

    • 1 M HCl

  • Procedure:

    • Dissolve the isoxazole ester (1.0 equiv) in a 1:1 mixture of THF and water.

    • Add LiOH (2.0 equiv) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Part 2: Final Amide Coupling and Deprotection

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

This step couples the isoxazole carboxylic acid with aniline to form the target carboxamide bond. The mechanism involves the formation of a highly reactive O-acylisourea intermediate by EDC, which is then converted to a more stable HOBt-ester to efficiently acylate the amine.[6][9]

  • Materials:

    • 3-(N-Boc-piperidin-2-yl)isoxazole-4-carboxylic acid (1.0 equiv)

    • Aniline (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and aniline (1.1 equiv).

    • Dissolve the mixture in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (3.0 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected final product.

Protocol 2.2: Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring.

  • Materials:

    • Boc-protected final product (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated NaHCO₃ solution

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).

    • Add an equal volume of TFA to the solution (1:1 DCM:TFA).

    • Stir the mixture at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with DCM (2x) to ensure complete removal of TFA.

    • The resulting product will be the trifluoroacetate salt. To obtain the free base, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide .

Characterization and Quality Control

Thorough analytical characterization is essential to confirm the identity and purity of the intermediates and the final product.

Compound Technique Expected Observations
β-Ketoester (Int. 1) ¹H NMRSignals for Boc group (~1.4 ppm), piperidine ring protons, methylene protons adjacent to carbonyls, and ethyl ester protons.
MS (ESI+)Calculated [M+H]⁺ or [M+Na]⁺ peak.
Isoxazole Ester (Int. 2) ¹H NMRDisappearance of methylene protons from the β-ketoester. Appearance of a new singlet for the isoxazole C5-H proton.[10]
¹³C NMRCharacteristic signals for isoxazole ring carbons (~110-170 ppm).
MS (ESI+)Calculated [M+H]⁺ or [M+Na]⁺ peak.
Isoxazole Acid (Int. 3) ¹H NMRDisappearance of the ethyl ester signals.
IRBroad O-H stretch for carboxylic acid (~2500-3300 cm⁻¹).
Final Product ¹H NMRDisappearance of Boc signal. Appearance of aromatic protons from the N-phenyl group and a downfield N-H signal for the amide.
¹³C NMRSignals corresponding to all carbons in the final structure.
HRMS (ESI+)High-resolution mass confirming the elemental composition.
HPLCPurity assessment, typically >95% for final compounds.

Experimental Workflow and Troubleshooting

Caption: Step-by-step experimental and purification workflow.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield in β-ketoester formation (Step 1.1) Incomplete activation of carboxylic acid; moisture in reagents/solvents.Ensure all glassware and solvents are rigorously dried. Allow 2 full hours for CDI activation.
Incomplete isoxazole cyclization (Step 1.2) Insufficient reaction time or temperature.Increase reflux time to 8 hours. Ensure the temperature is maintained. Monitor closely by LC-MS.
Low yield in amide coupling (Step 2.1) Deactivated coupling reagents; steric hindrance.Use fresh EDC·HCl and HOBt. Consider an alternative coupling reagent like HATU, which is more potent.[6]
Incomplete Boc deprotection (Step 2.2) Insufficient TFA or reaction time.Increase reaction time to 3 hours. If the substrate is poorly soluble, add more DCM.
Difficulty purifying final product Byproducts from coupling (N-acylurea); residual starting materials.Optimize chromatography gradient. If the product is basic, an amine-deactivated silica gel can improve peak shape.

References

  • BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. 11

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. 12

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. 6

  • Reddy, T. S., & Lee, N. H. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. Link

  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024). ScienceDirect. 4

  • TCI Chemicals. (2024). TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride. Link

  • Bibi, S., et al. (2021). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Tropical Journal of Pharmaceutical Research. Link

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Link

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. Link

  • BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. 3

  • U.S. Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents. Link

  • Neves, A. P., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole-4-Carboxamide Synthesis

Welcome to the technical support center for isoxazole-4-carboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole-4-carboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges with in-depth, mechanistically grounded explanations and provide actionable troubleshooting strategies to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to form the isoxazole-4-carboxamide is sluggish or failing. What are the common culprits?

A1: Low reactivity in the amide coupling step is a frequent hurdle. The primary causes often relate to:

  • Poor activation of the carboxylic acid: The carboxylic acid must be converted into a more reactive species. If the coupling agent is inefficient or has degraded, the reaction will not proceed.

  • Low nucleophilicity of the amine: The electron-withdrawing nature of the isoxazole ring can decrease the nucleophilicity of an amino group directly attached to it, making it a weaker nucleophile.[1]

  • Steric hindrance: Bulky substituents on either the isoxazole carboxylic acid or the amine can sterically impede the approach of the reactants.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate and deactivate many coupling reagents. Ensure all reagents and solvents are anhydrous.[1]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

A2: The most common byproduct in reactions involving in-situ generation of nitrile oxides for the isoxazole ring formation is the furoxan (1,2,5-oxadiazole 2-oxide), which arises from the dimerization of the nitrile oxide intermediate.[2][3] In the amide coupling step, side reactions can include the formation of an O-acylisourea byproduct if using carbodiimide coupling agents like EDC, which is generally unreactive but can complicate purification.

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification challenges often stem from byproducts with similar polarity to the desired product.[2]

  • Column Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) using TLC. The addition of a small amount of a modifier like triethylamine or acetic acid can sometimes improve separation.[2]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Experiment with various solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

  • Acid-Base Extraction: If applicable, an acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials like aniline derivatives, while a basic wash (e.g., NaHCO3) can remove unreacted carboxylic acid.[4]

Q4: Can the isoxazole ring itself be unstable under certain reaction conditions?

A4: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening and degradation.[2][5] Conditions to be mindful of include:

  • Strongly Basic or Reductive Conditions: Strong bases and catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[2]

  • Certain Transition Metals: Some transition metals may catalyze ring cleavage.[2]

Troubleshooting Guide: Low Yields & Impurity Formation

This section provides a deeper dive into specific problems you may encounter during the two main stages of isoxazole-4-carboxamide synthesis: Part A) Isoxazole Ring Formation and Part B) Amide Coupling .

Part A: Isoxazole Ring Formation (e.g., from β-ketoesters)

The formation of the isoxazole ring is the foundational step. A common and versatile method is the condensation of a β-dicarbonyl compound (like a β-ketoester) with hydroxylamine.[3]

Problem 1: Low Yield of the Isoxazole-4-carboxylate Ester

  • Symptom: Low conversion of starting materials to the desired isoxazole ester intermediate.

  • Underlying Causes & Solutions:

    • Keto-Enol Tautomerism: The reactivity of the 1,3-dicarbonyl starting material can be affected by its keto-enol equilibrium.[2] Ensure your starting material is pure.

    • Incorrect pH: The initial condensation to form the oxime intermediate is often pH-sensitive. The reaction of a 1,3-dicarbonyl with hydroxylamine is typically carried out under mildly acidic or basic conditions.

    • Formation of Regioisomers: If using an unsymmetrical 1,3-dicarbonyl, a mixture of isoxazole regioisomers can form.[2] The regioselectivity is influenced by steric and electronic factors. Modifying reaction conditions such as solvent and pH can favor one isomer over the other.[2]

Workflow for Troubleshooting Low Yield in Isoxazole Ring Formation

start Low Yield of Isoxazole Ester check_sm Verify Purity of Starting Materials (β-dicarbonyl, Hydroxylamine) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity Confirmed regioisomer_issue Analyze for Regioisomers (NMR, LC-MS) check_conditions->regioisomer_issue Conditions Appear Correct sub_conditions Optimize pH Screen Solvents Adjust Temperature check_conditions->sub_conditions Sub-optimal regioisomer_solution Modify Conditions to Favor Desired Regioisomer (e.g., change solvent polarity, add Lewis acid) regioisomer_issue->regioisomer_solution Mixture Detected success Improved Yield regioisomer_issue->success Single Isomer Formed sub_conditions->start Re-run Reaction regioisomer_solution->start Re-run Reaction

Caption: Troubleshooting workflow for low yield in isoxazole ring synthesis.

Part B: Amide Coupling

This step involves coupling the isoxazole-4-carboxylic acid with a desired amine. A common method uses a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).[4][6]

Problem 2: Inefficient Amide Bond Formation

  • Symptom: High amounts of unreacted isoxazole-4-carboxylic acid and amine remain after the reaction.

  • Underlying Causes & Solutions:

CauseMechanistic ExplanationRecommended Solution
Poor Carboxylic Acid Activation The coupling agent (e.g., EDCI) may have degraded due to improper storage (moisture sensitivity). The active O-acylisourea intermediate is not being formed efficiently.Use fresh, high-purity coupling reagents. Consider alternative activating agents like HATU or HOBt/EDC, which can be more robust.[1]
Insufficient Catalyst DMAP acts as a nucleophilic catalyst, forming a highly reactive DMAP-acylpyridinium intermediate.[6] Insufficient amounts will slow the reaction.Ensure a catalytic amount (e.g., 0.1-0.2 equivalents) of DMAP is used.
Low Reaction Concentration Bimolecular reactions like amide coupling are concentration-dependent. Very dilute conditions can lead to slow reaction rates.Increase the concentration of your reactants, ensuring they remain soluble.
Solvent Choice The polarity and nature of the solvent can influence the stability of intermediates and the solubility of reactants.Dichloromethane (DCM) is a common choice.[4][6] If solubility is an issue, consider DMF, but be aware it can be harder to remove.

Experimental Protocol: Standard EDCI/DMAP Amide Coupling [4][6]

  • Dissolve the isoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add DMAP (0.1-0.2 eq) and EDCI (1.1-1.5 eq) to the solution.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes to allow for pre-activation of the carboxylic acid.[6]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an appropriate aqueous workup (e.g., washing with dilute acid and/or base) to remove excess reagents and byproducts.[4]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[6]

Logical Flow for Optimizing Amide Coupling

G start Low Amide Yield check_reagents Verify Reagent Quality (EDCI, DMAP, Anhydrous Solvents) start->check_reagents optimize_stoichiometry Optimize Stoichiometry (Amine, EDCI equivalents) check_reagents->optimize_stoichiometry change_coupling Screen Alternative Coupling Reagents (HATU, HBTU, etc.) optimize_stoichiometry->change_coupling check_temp Adjust Reaction Temperature change_coupling->check_temp success Improved Yield check_temp->success

Caption: Stepwise logic for optimizing the amide coupling reaction.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Khan, I., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Chemistry Central Journal, 12(1), 1-12. [Link]

  • Chavhan, P., Tupare, S., Poul, B., & Kole, P. (2024). Construction of Isoxazole ring: An Overview. NANO BIO LETTERS, 14(1). [Link]

  • Makar, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 25(21), 5038. [Link]

  • Kumar, A., & Kumar, V. (2018). Challenges associated with isoxazole directed C−H activation. Chemistry – An Asian Journal, 13(17), 2339-2351. [Link]

  • ResearchGate. (n.d.). General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. Retrieved from [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry, 2021, 1-13. [Link]

  • Li, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1084. [Link]

  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Naga Raju, G., et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142. [Link]

  • CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Niou, C.-S., & Natale, N. R. (n.d.). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. University of Idaho. [Link]

  • Sharma, A., et al. (2023). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Journal of Heterocyclic Chemistry, 60(4). [Link]

  • Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. [Link]

  • Kaur, N., & Kishore, D. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(55), 34919-34947. [Link]

  • Hawash, M., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 25(5), 2990. [Link]

  • Hossain, M. S., et al. (2021). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv. [Link]

  • Adamo, M. F. A. (2014). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • ResearchGate. (2019). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 3-(Piperidin-2-yl)isoxazole Derivatives

Welcome to the technical support center for the enantiomeric resolution of 3-(piperidin-2-yl)isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 3-(piperidin-2-yl)isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these chiral molecules. The enantiomers of such compounds can exhibit significantly different pharmacological activities, making their separation a critical step in drug discovery and development.[1][2] This resource synthesizes field-proven insights with established scientific principles to empower you to overcome common experimental hurdles.

Section 1: Foundational Strategies for Enantiomeric Resolution

Choosing the right strategy for resolving a racemic mixture of 3-(piperidin-2-yl)isoxazole derivatives is the first critical decision. The primary methods include classical resolution via diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Diagram: Decision Workflow for Resolution Strategy

G cluster_start cluster_methods Primary Resolution Methods cluster_outcomes Start Racemic Mixture Classical Classical Resolution (Diastereomeric Salts) Start->Classical Large Scale? Crystallizable? ChiralChrom Chiral Chromatography (HPLC/SFC) Start->ChiralChrom Analytical or Preparative Scale? Enzymatic Enzymatic Resolution Start->Enzymatic High Selectivity Needed? Resolved Pure Enantiomers Classical->Resolved ChiralChrom->Resolved Enzymatic->Resolved

Caption: Decision tree for selecting an initial enantiomeric resolution strategy.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both analytical determination of enantiomeric excess (ee) and preparative-scale separation of enantiomers.[3]

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: I'm seeing poor or no resolution between my enantiomer peaks. What's the first thing I should check?

Poor resolution is a common issue that can stem from several factors.[4] The most critical is the choice of the Chiral Stationary Phase (CSP). For piperidine and isoxazole derivatives, polysaccharide-based CSPs are often the most effective.[3][5]

  • Initial Troubleshooting Steps:

    • Verify CSP Suitability: Polysaccharide-based columns like Chiralpak® (amylose derivatives) and Chiralcel® (cellulose derivatives) are excellent starting points.[3][5] Specifically, columns such as Chiralpak® AD-H have shown success in separating isoxazole derivatives.[5]

    • Optimize Mobile Phase: The composition of the mobile phase is crucial for achieving selectivity. Systematically screen different solvent compositions. For normal-phase chromatography, vary the ratio of a nonpolar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).[6]

    • Consider Mobile Phase Additives: The basic nitrogen in the piperidine ring can cause peak tailing due to strong interactions with the silica support.[7] Adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak shape and resolution.[3][7]

Q2: My peaks are tailing significantly. How can I improve the peak shape?

Peak tailing for basic compounds like 3-(piperidin-2-yl)isoxazole derivatives is often caused by secondary interactions with acidic silanol groups on the CSP surface.[7]

  • Solutions for Peak Tailing:

    • Add a Basic Modifier: As mentioned above, adding 0.1% DEA or TEA to your mobile phase is the most effective solution.[3][7] This additive will compete with your analyte for the active sites, leading to more symmetrical peaks.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion.[7] Try reducing the injection volume or the concentration of your sample.

    • Ensure Proper pH: In reversed-phase mode, controlling the mobile phase pH with a suitable buffer is critical for ionizable compounds. The pH will determine the ionization state of the piperidine nitrogen, which affects retention and peak shape.[8]

Q3: How does temperature affect my chiral separation?

Temperature is a critical but complex parameter in chiral separations.[4]

  • Impact of Temperature:

    • Improved Selectivity: Generally, lower temperatures enhance the subtle molecular interactions responsible for chiral recognition, often leading to better resolution.[4]

    • Improved Efficiency: Conversely, higher temperatures can decrease mobile phase viscosity, leading to sharper peaks and shorter run times.[4]

    • Compound-Dependent Effects: The effect is highly compound-specific. In some cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[4] It is essential to control the temperature and optimize it for your specific separation.

Troubleshooting Guide: Chiral HPLC Method Development
Problem Potential Cause(s) Recommended Solutions
No Separation Inappropriate Chiral Stationary Phase (CSP).Screen different polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H).[3][5]
Suboptimal mobile phase composition.Systematically vary the alcohol modifier percentage in normal phase, or the organic solvent ratio in reversed phase.[6]
Poor Resolution (Rs < 1.5) Mobile phase lacks selectivity.Add a basic modifier like 0.1% DEA.[3] Optimize the column temperature; often lower temperatures improve resolution.[4]
Low column efficiency.Ensure the column is properly packed and not degraded. Reduce the flow rate.
Peak Tailing Secondary interactions with the silica support.Add 0.1% DEA or TEA to the mobile phase.[7]
Column overload.Reduce sample concentration or injection volume.[7]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection, especially for isocratic methods.[9]
Mobile phase composition changes.Prepare fresh mobile phase daily. Use a well-mixed, degassed mobile phase.[8]
No UV Signal Compound lacks a sufficient chromophore.Consider pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride (PTSC) or 3,5-dinitrobenzoic acid.[10][11]
Protocol: Chiral HPLC Screening

G cluster_prep cluster_screening Screening Protocol cluster_analysis Prep Dissolve Racemate in Mobile Phase Filter Sample (0.45 µm) SelectCSP Select Polysaccharide CSPs (e.g., Chiralpak® AD-H) Prep->SelectCSP MobilePhase Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) with 0.1% DEA SelectCSP->MobilePhase Temp Optimize Temperature (e.g., 15°C, 25°C, 40°C) MobilePhase->Temp Analyze Analyze Resolution (Rs) and Peak Shape Temp->Analyze Analyze->SelectCSP Poor Results Optimized Optimized Method Analyze->Optimized Rs > 1.5 Good Peak Shape

Caption: Workflow for chiral HPLC method development.

Section 3: Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic base (the piperidine nitrogen) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[3]

Frequently Asked Questions (FAQs) - Diastereomeric Salt Resolution

Q1: Which chiral resolving agents are most effective for piperidine derivatives?

For basic compounds like 3-(piperidin-2-yl)isoxazole, chiral acids are the resolving agents of choice.[3]

  • Commonly Used Chiral Acids:

    • (R)- or (S)-Mandelic acid [1][12]

    • Tartaric acid derivatives , such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[1][12]

The selection of both the resolving agent and the solvent is critical and often requires empirical screening to find the optimal conditions for crystallization.[3]

Q2: I'm having trouble getting the diastereomeric salt to crystallize. What can I do?

Failure to crystallize is a common roadblock. Several techniques can be employed to induce crystallization.[3]

  • Inducing Crystallization:

    • Solvent Screening: The chosen solvent may be too effective, keeping the salt in solution. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate).[1]

    • Use an Anti-Solvent: Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to a solution of the salt until turbidity persists.[3]

    • Seeding: If available, add a single seed crystal from a previous successful batch to initiate crystallization.[3]

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This can create nucleation sites.[3]

    • Slow Cooling: Rapid cooling can trap the undesired diastereomer in the crystal lattice. Allow the solution to cool slowly to room temperature, then gradually to a lower temperature (e.g., 0-5 °C).[3]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Cause(s) Recommended Solutions
No Crystallization Inappropriate solvent system; high solubility.Screen a wide range of solvents and solvent/anti-solvent combinations.[13]
Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration.[3]
Impurities hindering crystal formation.Ensure the starting racemic amine and chiral acid are of high purity.[3]
Low Diastereomeric Excess (de) Cooling rate is too fast, causing co-precipitation.Allow the solution to cool slowly and incrementally.[3]
Suboptimal solvent choice.Find a solvent system where the solubility difference between the two diastereomeric salts is maximized.[14]
Low Yield Desired diastereomer has significant solubility in the mother liquor.Minimize the volume of the solvent used. Recover the second enantiomer from the mother liquor.
Racemization under resolution conditions.Check the stability of your compound and resolving agent under the applied conditions (e.g., temperature). Use milder conditions if necessary.[3]

Section 4: Enzymatic Resolution

Enzymatic resolution is a kinetic resolution method that uses an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3] This technique can offer very high enantioselectivity.[15][16]

Frequently Asked Questions (FAQs) - Enzymatic Resolution

Q1: Which enzymes are suitable for resolving heterocyclic compounds?

Lipases are particularly effective for the kinetic resolution of heterocyclic intermediates.[15][16][17]

  • Highly Efficient Lipases:

    • Candida antarctica Lipase B (CAL-B): Widely used and highly effective for a range of substrates.[15][16]

    • Burkholderia cepacia Lipase (BCL): Has shown high efficiency in resolving various heterocyclic compounds, including those with amino groups.[15][16][17]

Q2: How does enzymatic kinetic resolution work?

In a typical procedure, the racemic mixture is subjected to an enzyme-catalyzed reaction, such as acylation. The enzyme will preferentially acylate one enantiomer at a much faster rate. The reaction is stopped at or near 50% conversion, allowing for the separation of the acylated enantiomer from the unreacted enantiomer, both in high enantiomeric excess.[18]

Troubleshooting Guide: Enzymatic Resolution
Problem Potential Cause(s) Recommended Solutions
Low Enantioselectivity (E-value) Enzyme is not suitable for the substrate.Screen different lipases (e.g., CAL-B, BCL, Pseudomonas cepacia lipase).[15][19]
Reaction conditions are not optimal.Optimize temperature, solvent (often a non-polar organic solvent), and acyl donor (e.g., vinyl acetate).[16]
Slow or No Reaction Enzyme inhibition or denaturation.Ensure the solvent and temperature are compatible with the enzyme. Check for potential inhibitors in the substrate mixture.
Difficulty Stopping at 50% Conversion Inadequate reaction monitoring.Monitor the reaction progress closely using chiral HPLC to determine the optimal endpoint.

References

  • Kolodiazhna, A., et al. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(10-12). [Link]

  • Kolodiazhna, A., et al. (2024). Full article: Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Taylor & Francis Online. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2002).
  • Kolodiazhna, A., et al. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. ResearchGate. [Link]

  • Zhang, Y.-W., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 25, 1353-1356. [Link]

  • Hsieh, S.-Y., et al. (2014). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Chemistry, 20(24), 7228–7231. [Link]

  • Anonymous. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. [Link]

  • Song, C., et al. (2023). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • Honig, H., et al. (1997). Enzymatic Resolutions of Heterocyclic Alcohols. Biocatalysis, 9(1-4), 61-73. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Baudelet, D., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1508, 103-111. [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC. [Link]

  • ResearchGate. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate. [Link]

  • ResearchGate. (2016). Preparation of enantiomeric pure NH-piperidine. ResearchGate. [Link]

  • Semantic Scholar. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Semantic Scholar. [Link]

  • Noti, C., et al. (2012). Kinetic Resolution of Nitrogen Heterocycles With a Reusable Polymer-Supported Reagent. Angewandte Chemie International Edition, 51(42), 10660-3. [Link]

  • Peddapyata, V. R., et al. (2021). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Pharmaceutical Sciences, 83(1), 37-45. [Link]

  • D'Auria, M. (2022). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Molecules, 27(19), 6653. [Link]

  • Wang, Y., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 14(1), 4349. [Link]

  • Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]

  • Zhang, W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-863. [Link]

  • Smith, C. A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • ResearchGate. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Sajan, D., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 195-207. [Link]

  • Wang, H., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 21(10), 1361. [Link]

Sources

Troubleshooting

Troubleshooting solubility issues of N-phenyl-isoxazoles in DMSO

Introduction N-phenyl-isoxazoles are pharmacologically privileged scaffolds, frequently appearing in HTS libraries and lead optimization campaigns for their bioactivity (e.g., as COX-2 inhibitors or glutamate receptor mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-phenyl-isoxazoles are pharmacologically privileged scaffolds, frequently appearing in HTS libraries and lead optimization campaigns for their bioactivity (e.g., as COX-2 inhibitors or glutamate receptor modulators).[1] However, they present a distinct physicochemical paradox: while they possess the polarity required for receptor binding, the conjugated phenyl-isoxazole core often creates a rigid, planar system with high crystal lattice energy.

This guide addresses the "Brick Dust" phenomenon—where compounds refuse to dissolve in DMSO or catastrophically precipitate upon dilution into aqueous media.[2]

Part 1: The Primary Dissolution (Making the Stock)

The Problem: You have added DMSO to the solid, but particles remain visible, or a suspension has formed.

The Science of the Fail State

N-phenyl-isoxazoles often exhibit high melting points (>150°C) due to strong


-

stacking interactions between the aromatic rings.[1] To dissolve these, the solvation energy of DMSO must overcome this lattice energy. If your DMSO is "wet" (hygroscopic), the water molecules cluster around the sulfoxide group, reducing the thermodynamic activity of DMSO and effectively acting as an antisolvent.
Protocol: The "Dry & Drive" Method
  • Verify Solvent Quality (The Fridge Test):

    • Diagnostic: Place your DMSO bottle in a 4°C fridge for 2 hours.

    • Pass: It freezes solid (Pure DMSO

      
      C).[1][3]
      
    • Fail: It remains liquid. This indicates significant water content (>2-3%).[1] Discard and open a fresh bottle.

  • The Dissolution Workflow:

    • Step A: Weigh compound into a glass vial (avoid plastic microfuge tubes initially; static charge can cause loss).[1]

    • Step B: Add Anhydrous DMSO to reach 80% of target volume.

    • Step C: Vortex at max speed for 60 seconds.

    • Step D (If undissolved): Sonicate in a water bath at 40°C for 10-15 minutes. Note: Heat is crucial here to break the crystal lattice.

    • Step E: Bring to final volume and centrifuge at 13,000 x g for 5 mins to pellet any invisible micro-crystals.

Visualization: Dissolution Decision Tree

DissolutionWorkflow Start Solid Compound + DMSO Check1 Visual Inspection: Clear Solution? Start->Check1 Success Ready for Assay Check1->Success Yes Fail1 Cloudy / Particles Check1->Fail1 No Action1 Vortex 60s + Heat to 40°C Fail1->Action1 Action2 Sonicate 15 min (Degas) Action1->Action2 Check2 Still Insoluble? Action2->Check2 Check2->Success Clear Action3 Add Cosolvent (5% Tween-80) Check2->Action3 Cloudy

Caption: Logical workflow for solubilizing stubborn crystalline solids in DMSO.

Part 2: The "Crash" (Assay Dilution)

The Problem: Your 10mM stock is clear, but when you dilute it into PBS or cell media, the solution turns milky or the compound loses potency (due to precipitation).

The Science: The Solubility Cliff

Isoxazoles are lipophilic (LogP ~2.0–4.5). DMSO is miscible with water, but it leaves the compound behind. As the DMSO concentration drops below 5-10% in water, the solvent power decreases exponentially. This creates a zone of local supersaturation at the injection site, triggering rapid nucleation.

Troubleshooting Guide: The Intermediate Step

Do NOT pipette 1


L of stock directly into 1 mL of media.[1] The concentration gradient is too steep.[1]

Correct Protocol (Serial Dilution):

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

    • Result: 1 mM solution.[1]

  • Final: Dilute the Intermediate 1:100 into the assay media.

    • Result: 10

      
      M final concentration.[1]
      
    • Benefit: Pre-disperses the molecules, reducing the kinetic shock of hitting the water.

Data: Cosolvent Rescue Matrix

If simple DMSO fails, use these additives in your assay buffer before adding the compound.

AdditiveConc. RangeMechanismBest For
Tween-80 0.01% - 0.1%Micelle formationPreventing aggregation of planar rings.[1]
PEG-400 1% - 5%CosolvencyIncreasing bulk solubility of the media.[1]

-Cyclodextrin
0.5% - 2%Inclusion complex"Hiding" the hydrophobic phenyl group.[1]
BSA 0.1%Protein bindingPreventing non-specific plastic binding.[1]

Part 3: Storage & Stability (The Silent Killer)

The Problem: A stock solution prepared months ago now has crystals at the bottom.

The Mechanism: Hygroscopicity

DMSO is a "water magnet." At 20°C and 60% relative humidity, pure DMSO can absorb 10% of its weight in water within 24 hours if left uncapped.

  • Impact: A 10% water content in DMSO decreases the solubility of N-phenyl-isoxazoles by up to 100-fold .[1]

Visualization: The Water Trap

Hygroscopicity Atmosphere Atmospheric H2O DMSO Pure DMSO (High Solvency) Atmosphere->DMSO Absorption (Uncapped Vial) Mix DMSO + H2O (Antisolvent) DMSO->Mix Time > 24h Precip Compound Crystallization Mix->Precip Solubility Drop

Caption: Mechanism of storage failure. Water uptake converts the solvent into an antisolvent.

FAQ: Rapid Fire Troubleshooting

Q: My compound sticks to the pipette tip during dilution. A: This is the "Oiling Out" effect. The compound is precipitating as a liquid oil phase before crystallizing.[1]

  • Fix: Use Low-Retention Tips and pre-wet the tip with the solvent before drawing the sample. Add 0.01% Triton X-100 to your receiving buffer.[1]

Q: Can I heat the DMSO stock to dissolve the precipitate? A: Yes, N-phenyl-isoxazoles are generally thermally stable up to 80°C. Heat the stock to 40-50°C and vortex. Critical: You must use the solution immediately while warm, or it will likely reprecipitate upon cooling if the solution is supersaturated.

Q: The solution is clear, but my biological data is noisy. A: You likely have "invisible precipitation" (nanoparticles).

  • Validation: Measure the solution using Dynamic Light Scattering (DLS) or simply spin the plate at 3000 rpm. If the bottom of the well has a microscopic pellet, you are dosing a suspension, not a solution.

References

  • Gaylord Chemical. (2023).[1] DMSO Physical Properties and Freezing Point Depression.[1][3] Gaylord Chemical Literature.[1][4] Link

  • Lipinski, C. A., et al. (2012).[1] Compound Solubility in DMSO and Aqueous Media: Challenges in HTS. Journal of Biomolecular Screening.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for N-phenylisoxazole derivatives. PubChem.[1][5][6] Link

  • Waybright, T. J., et al. (2009).[1] Effect of water in DMSO on the solubility of HTS compounds.[7] NIH Chemical Genomics Center.[1] Link

Sources

Optimization

Technical Support Center: Isoxazole-Carboxamide Compound Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-carboxamide compounds. This guide provides in-depth technical information, troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-carboxamide compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability of these compounds in aqueous buffers. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your data.

Introduction to Isoxazole-Carboxamide Stability

The isoxazole ring is a versatile five-membered heterocycle that is a cornerstone in many pharmacologically active compounds.[1][2][3] Its derivatives, particularly isoxazole-carboxamides, are subjects of extensive research in drug discovery for indications ranging from cancer to neurological disorders.[4][5][6][7] While generally considered a stable aromatic system, the isoxazole ring possesses an inherent reactivity that can lead to degradation under common experimental conditions.[1][8] The N-O bond is often described as the ring's "Achilles' heel," as it is susceptible to cleavage, which can compromise the compound's integrity and activity.[1]

Understanding the factors that influence the stability of your specific isoxazole-carboxamide derivative is paramount for generating reproducible results, whether in early-stage screening, mechanism-of-action studies, or pre-formulation development. This guide will walk you through the key degradation pathways, influencing factors, and methods to assess and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for isoxazole-carboxamide compounds in aqueous solutions?

A1: The two most common degradation pathways are hydrolytic degradation (ring-opening) and photodegradation (rearrangement or cleavage).

  • Hydrolytic Degradation: This is the most prevalent issue in aqueous buffers. The isoxazole ring can be cleaved, particularly under basic (high pH) conditions.[1][9] The mechanism typically involves nucleophilic attack on the ring, leading to the scission of the weak N-O bond.[1] This process is often accelerated by increased temperature.[1][10] The specific degradation products can vary, but often include β-enamino-ketoesters or α-cyanoenol metabolites.[1][11]

  • Photodegradation: Exposure to UV light can provide the energy needed to break the N-O bond.[12] This can lead to a rearrangement of the isoxazole ring into a more stable oxazole isomer or a complete collapse of the ring structure.[1][12] This is a critical consideration for compounds handled on the benchtop under ambient light or used in photochemical assays.[13][14]

Q2: How does the pH of the aqueous buffer affect the stability of my compound?

A2: The pH of your buffer is one of the most critical factors governing stability. Generally, isoxazole-carboxamides exhibit their greatest stability in the neutral to acidic pH range.[9]

  • Acidic to Neutral pH (pH < 7.4): In this range, most isoxazole rings are relatively stable. Studies on the drug Leflunomide, for instance, show it is resistant to ring opening at acidic and neutral pH at room temperature.[10]

  • Basic pH (pH > 7.4): As the pH increases, the concentration of hydroxide ions (OH⁻) increases. These ions act as nucleophiles that can attack the isoxazole ring, initiating cleavage of the N-O bond.[1] This base-catalyzed hydrolysis is a common degradation pathway, and the rate of degradation typically increases significantly as the pH becomes more alkaline.[9][10]

Q3: My protocol requires heating. How will temperature affect my compound's stability?

A3: Increased temperature accelerates most chemical reactions, including degradation. For isoxazole-carboxamides, higher temperatures significantly increase the rate of hydrolytic degradation, especially in neutral and basic buffers.[1][10] In a key study, the degradation half-life of Leflunomide at pH 7.4 decreased from being relatively stable at 25°C to just 7.4 hours at 37°C.[10] It is crucial to evaluate thermal stability at your experiment's operating temperature, not just at storage conditions.

Q4: How can I monitor the stability of my isoxazole-carboxamide compound?

A4: The most reliable method is to use a stability-indicating analytical method , which is an analytical procedure that can accurately distinguish the intact parent compound from its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.

A proper stability study involves:

  • Developing an HPLC method that shows a clean, sharp peak for your parent compound, well-resolved from any potential degradants.

  • Incubating your compound in the desired aqueous buffer under relevant experimental conditions (e.g., specific pH, temperature, light exposure).

  • Analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantifying the peak area of the parent compound over time to determine the rate of degradation. A decrease in the parent peak area with the concurrent appearance of new peaks is a clear sign of degradation.

Q5: What are the best practices for preparing and storing aqueous stock solutions of these compounds?

A5: To maximize the shelf-life and reproducibility of your experiments:

  • Initial Stock Solution: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol, where the compound is typically more stable. Store this stock at -20°C or -80°C.

  • Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your aqueous buffer. Avoid preparing large batches of aqueous solutions for long-term storage.

  • Buffer pH: Whenever possible, use buffers with a pH ≤ 7.4. If your experiment requires a basic pH, be aware of the potential for rapid degradation and minimize the incubation time.

  • Storage of Aqueous Solutions: If short-term storage is unavoidable, store aqueous solutions at 2-8°C and protect them from light. Perform a preliminary stability test to understand how long your compound remains viable under these conditions.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of biological activity or inconsistent assay results. Compound degradation in the aqueous assay buffer.1. Verify Stability: Perform a time-course stability study using HPLC to quantify the compound concentration under the exact assay conditions (buffer, temperature, time).[17] 2. Prepare Fresh: Make fresh dilutions of your compound from a frozen organic stock immediately before each experiment. 3. pH Check: If using a basic buffer, consider if a lower pH buffer is compatible with your assay.
New, unexpected peaks appear in my HPLC chromatogram over time. Formation of degradation products.1. Characterize Degradants: This confirms degradation is occurring. Use LC-MS to obtain the mass of the new peaks to help identify their structures. 2. Perform Forced Degradation: Intentionally degrade your compound under various stress conditions (acid, base, heat, light) to see if the unknown peaks match the forced degradation products. This helps confirm the degradation pathway.[15][18]
Low mass balance or poor recovery in analytical measurements. 1. Compound has degraded into multiple products not detected by your method. 2. Compound has adsorbed to plasticware (e.g., microplates, vials).[17]1. Adjust HPLC Method: Use a broad-spectrum detector (like a diode array detector) and adjust the mobile phase to ensure all degradation products are eluting from the column. 2. Use Low-Binding Materials: Switch to low-adhesion microplates and polypropylene vials.[17] 3. Check Solubility: Ensure your compound is fully dissolved in the buffer and has not precipitated out of solution.

Data Presentation & Visualizations

Quantitative Stability Data

The stability of isoxazole-containing compounds is highly dependent on pH and temperature. The data below, extracted from a study on the isoxazole-containing drug Leflunomide, illustrates this relationship.[1][10]

TemperatureBuffer pHHalf-Life (t½) of Leflunomide
25°C4.0Stable
25°C7.4Stable
25°C10.0~6.0 hours
37°C4.0Stable
37°C7.4~7.4 hours
37°C10.0~1.2 hours

Table 1: Impact of pH and temperature on the stability of Leflunomide in aqueous buffer. Data demonstrates increased degradation in basic conditions and at higher temperatures.[10]

Key Degradation Pathway: Base-Catalyzed Hydrolysis

The following diagram illustrates the generally accepted mechanism for the base-catalyzed ring opening of an isoxazole ring.

G cluster_0 Reaction Pathway cluster_1 Key Factors A Isoxazole-Carboxamide B Tetrahedral Intermediate A->B  Nucleophilic Attack  by Hydroxide (OH⁻) C Ring-Opened Product (e.g., β-Enamino-ketoester) B->C  N-O Bond Cleavage  (Rate-Limiting Step) Factor1 High pH (Basic Buffer) Factor1->A Accelerates Factor2 High Temperature Factor2->A Accelerates

Figure 1: Mechanism of base-catalyzed hydrolytic degradation.
Experimental Workflow: Stability Assessment

This workflow outlines the key steps for conducting a robust assessment of compound stability in an aqueous buffer.

G Start 1. Prepare Concentrated Stock in DMSO Dilute 2. Dilute Stock into Aqueous Buffer Start->Dilute TimeZero 3. Analyze Time 0 Sample via HPLC Dilute->TimeZero Incubate 4. Incubate Solution under Test Conditions (e.g., 37°C, protected from light) Dilute->Incubate Analyze 6. Quantify Parent Peak Area vs. Time TimeZero->Analyze TimePoints 5. Collect & Analyze Aliquots at Multiple Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->TimePoints TimePoints->Analyze Conclusion 7. Determine Degradation Rate and Half-Life (t½) Analyze->Conclusion

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for Isoxazole-4-Carboxylic Acid

Welcome to the technical support center for amide coupling reactions involving isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing amide derivatives from this unique heterocyclic scaffold. Here, we address common challenges with in-depth, evidence-based solutions and practical, field-proven insights.

Introduction: The Challenge of Isoxazole-4-Carboxylic Acid

Isoxazole-4-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] However, the electron-deficient nature of the isoxazole ring can present challenges in standard amide coupling reactions. This guide provides a structured approach to troubleshooting and optimizing these critical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Formation: Why is my amide coupling with isoxazole-4-carboxylic acid failing?

Several factors can contribute to poor yields in the amide coupling of isoxazole-4-carboxylic acid. These often relate to the inherent properties of the starting material and the choice of reaction conditions.

Possible Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: Isoxazole-4-carboxylic acid can be less nucleophilic than its aliphatic or electron-rich aromatic counterparts. This necessitates a more robust activation strategy.

    • Recommendation: Employ a high-efficiency coupling reagent. While standard carbodiimides like DCC or EDC can be effective, uronium-based reagents such as HATU or HBTU often provide superior results due to the formation of a more reactive activated ester.[4] HATU, in particular, is known for its high reactivity and fast reaction times, making it suitable for challenging couplings.[4][5]

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the carboxylic acid and neutralize any acidic byproducts without causing unwanted side reactions.

    • Recommendation: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally the preferred choice.[6] It effectively facilitates the reaction while minimizing side reactions. Triethylamine (TEA) can also be used, but DIPEA is often superior in preventing side product formation.

  • Solubility Issues: Isoxazole-4-carboxylic acid and its salts may have limited solubility in common organic solvents, leading to a sluggish or incomplete reaction.

    • Recommendation: N,N-Dimethylformamide (DMF) is an excellent solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[7] If solubility remains an issue, consider using a co-solvent system or gently heating the reaction mixture.

  • Sub-optimal Reagent Stoichiometry: Using incorrect ratios of reagents can lead to incomplete conversion or the formation of side products.

    • Recommendation: A typical starting point is to use a slight excess of the coupling reagent and base relative to the limiting reagent (either the carboxylic acid or the amine).

ReagentTypical EquivalentsPurpose
Isoxazole-4-carboxylic acid1.0Substrate
Amine1.0 - 1.2Substrate
Coupling Reagent (e.g., HATU)1.1 - 1.5Activates the carboxylic acid
Base (e.g., DIPEA)2.0 - 3.0Deprotonates the acid and neutralizes byproducts

A generalized stoichiometry for amide coupling reactions.

2. Epimerization Concerns: How can I prevent the loss of stereochemical integrity when coupling a chiral amine?

Epimerization, the change in configuration at a stereocenter, is a significant concern when coupling chiral amines, particularly amino acid derivatives.[8] The activated carboxylic acid intermediate can be susceptible to racemization.

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive: The combination of the coupling reagent and an additive plays a crucial role in suppressing epimerization.

    • Recommendation: Using HATU as the coupling reagent is highly recommended, as it is known to result in low levels of epimerization.[5] Alternatively, if using a carbodiimide like EDC or DCC, the addition of 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to 1-Hydroxybenzotriazole (HOBt) in minimizing racemization.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

    • Recommendation: Perform the reaction at 0 °C or even lower temperatures, especially during the initial activation of the carboxylic acid.

  • Order of Reagent Addition: The sequence in which reagents are added can impact the extent of epimerization.

    • Recommendation: Pre-activate the isoxazole-4-carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) at a low temperature before adding the chiral amine. This minimizes the time the activated ester is present before reacting with the amine.

3. Difficult Purification: My final product is contaminated with byproducts. How can I improve the purity?

Byproducts from the coupling reagent and unreacted starting materials are common contaminants.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can remove many common impurities.

    • Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

  • Choice of Coupling Reagent: The byproducts of some coupling reagents are easier to remove than others.

    • Recommendation: When using EDC , its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[4] In contrast, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and requires filtration, which can sometimes be challenging.[9]

  • Chromatography: Silica gel column chromatography is a powerful technique for purifying the final product.

    • Recommendation: A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is often effective. The choice of solvents will depend on the polarity of your product.

4. Potential Side Reactions with the Isoxazole Ring: Can the isoxazole ring itself react under the coupling conditions?

While generally stable, the isoxazole ring can undergo certain reactions under specific conditions.

  • Ring Opening: Strong nucleophiles or harsh basic conditions can potentially lead to the opening of the isoxazole ring.

    • Recommendation: Use a non-nucleophilic base like DIPEA and avoid excessively high temperatures or prolonged reaction times.

  • Photochemical Rearrangement: Isoxazoles can be sensitive to UV light, which can induce rearrangement to an oxazole.[1]

    • Recommendation: Protect the reaction from light, especially if the reaction is run for an extended period.

Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the amide coupling of isoxazole-4-carboxylic acid.

Materials:

  • Isoxazole-4-carboxylic acid

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup as described in the purification section.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using EDC/HOAt for Chiral Amines

This protocol is optimized to minimize epimerization when using a chiral amine.

Materials:

  • Isoxazole-4-carboxylic acid

  • Chiral amine

  • EDC.HCl

  • HOAt

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve isoxazole-4-carboxylic acid (1.0 eq), EDC.HCl (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 10 minutes at 0 °C.

  • Add the chiral amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purify by column chromatography as previously described.

Visualizing the Workflow

AmideCouplingWorkflow General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Isoxazole-4-Carboxylic Acid in Anhydrous DMF AddReagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Start->AddReagents Preactivation Pre-activate for 10-15 min AddReagents->Preactivation AddAmine Add Amine Preactivation->AddAmine Reaction Stir at Room Temperature AddAmine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: A generalized workflow for the amide coupling of isoxazole-4-carboxylic acid.

CouplingMechanism HATU-Mediated Amide Coupling Mechanism cluster_activation Activation cluster_coupling Coupling CarboxylicAcid Isoxazole-4-COOH ActiveEster Activated OAt-Ester CarboxylicAcid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Isoxazole-4-CONH-R ActiveEster->Amide + R-NH2 Amine R-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Isoxazole - Wikipedia. Wikipedia. Available at: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • amide coupling help : r/Chempros. Reddit. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Isoxazole Derivatives : r/Chempros. Reddit. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Exploring the Synthesis and Applications of Isoxazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization | Organic Letters. ACS Publications. Available at: [Link]

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. University of Idaho. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Benzo[d]isoxazole-4-carboxylic acid (C8H5NO3). PubChemLite. Available at: [Link]

  • Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. Reddit. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[10]uril. ChemRxiv. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperidine Ring Deprotection

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the deprotection of piperidine-containing m...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the deprotection of piperidine-containing molecules. As a Senior Application Scientist, I understand that unexpected side reactions can compromise yield, purity, and ultimately, the success of a synthetic campaign. This guide provides in-depth troubleshooting advice, preventative strategies, and clear, actionable protocols to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Issue 1: Alkylation of the Piperidine Nitrogen or Sensitive Residues

Question: After my deprotection step, I'm observing unexpected peaks in my LC-MS analysis, suggesting alkylation of my piperidine nitrogen or other nucleophilic sites. What's causing this and how can I prevent it?

Causality: This is a frequent issue, particularly during the acidic deprotection of tert-butoxycarbonyl (Boc) groups. The strong acid, typically trifluoroacetic acid (TFA), cleaves the Boc group to generate a highly reactive tert-butyl cation.[1][2] This electrophile can then be "trapped" by any nucleophile present, including the newly deprotected piperidine nitrogen or electron-rich amino acid side chains like tryptophan, methionine, cysteine, and tyrosine.[1][2]

Solutions & Protocols

The most effective strategy is to introduce "scavengers" into your deprotection cocktail. These are nucleophilic molecules that are more reactive towards the carbocation than your substrate, effectively neutralizing the threat.[1]

Recommended Scavenger Cocktails:

Target Residue(s)Scavenger Cocktail (v/v/v)Rationale & Notes
General Purpose 95:2.5:2.5 TFA/Water/Triisopropylsilane (TIS)A robust, general-purpose cocktail for many applications. TIS is an excellent carbocation scavenger.[1]
Tryptophan (Trp) 95:2.5:2.5 TFA/Water/TIS with 1-2% 1,2-ethanedithiol (EDT)The indole ring of tryptophan is highly susceptible to alkylation. EDT is a particularly effective scavenger for protecting Trp.
Methionine (Met) 95:5 TFA/ThioanisoleThioanisole helps to prevent the alkylation of the thioether side chain of methionine.[1]
Cysteine (Cys) & Tyrosine (Tyr) 95:2.5:2.5 TFA/Water/TISTIS is generally sufficient to protect the thiol and phenolic groups of Cys and Tyr, respectively.[1]

Experimental Protocol: Boc Deprotection with Scavengers

  • Dissolution: Dissolve the Boc-protected piperidine-containing compound in a minimal amount of a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the appropriate scavenger(s) to the solution. For example, add 10-20 equivalents of triisopropylsilane.[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA. Proceed with standard purification procedures.

Issue 2: Base-Induced Side Reactions in Fmoc Deprotection

Question: I'm using piperidine for Fmoc deprotection in my solid-phase peptide synthesis (SPPS) and observing side products. What are the common issues and how can they be mitigated?

Causality: While piperidine is the standard reagent for Fmoc removal, its basicity can catalyze several unwanted side reactions, particularly in sensitive peptide sequences.[3][4] These include:

  • Aspartimide Formation: Especially prevalent in Asp-Gly, Asp-Ala, or Asp-Ser sequences, piperidine can catalyze the formation of a cyclic imide.[5][6] This can lead to racemization and the formation of piperidide adducts upon ring-opening.[5][7]

  • Diketopiperazine Formation: This occurs at the dipeptide stage, particularly when proline is one of the first two residues.[5]

  • 3-(1-Piperidinyl)alanine Formation: In peptides with a C-terminal cysteine, piperidine can add to a dehydroalanine intermediate formed by base-catalyzed elimination.[5]

Solutions & Protocols

Mitigation Strategies for Base-Induced Side Reactions:

Side ReactionMitigation StrategyExperimental Considerations
Aspartimide Formation Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[5][8]A concentration of 0.1 M HOBt in 20% piperidine/DMF is often effective.
Use a weaker base like piperazine.[8][9]Piperazine has been shown to significantly reduce aspartimide formation compared to piperidine.[9]
Diketopiperazine Formation Utilize sterically hindered resins like 2-chlorotrityl chloride resin for the first two amino acids.[5]The bulk of the resin inhibits the intramolecular cyclization.
3-(1-Piperidinyl)alanine Formation Use a sterically bulky protecting group for the cysteine side chain, such as the trityl (Trt) group.[5]This minimizes the initial elimination step.

Visualizing Aspartimide Formation and Mitigation

Asp-Xxx_Peptide Asp-Xxx Peptide Aspartimide Aspartimide Intermediate Asp-Xxx_Peptide->Aspartimide Piperidine Piperidine_Adduct Piperidide Adducts Aspartimide->Piperidine_Adduct Piperidine Racemized_Peptide α/β Peptides Aspartimide->Racemized_Peptide Ring Opening Piperidine Piperidine Piperidine->Aspartimide HOBt HOBt Additive HOBt->Aspartimide Suppresses Piperazine Piperazine Piperazine->Aspartimide Minimizes start Incomplete Deprotection Observed check_reagents Verify Reagent Quality & Concentration start->check_reagents increase_conditions Increase Reaction Time/Temperature check_reagents->increase_conditions Reagents OK success Deprotection Complete check_reagents->success Issue Resolved stronger_reagent Consider a Stronger Deprotection Reagent increase_conditions->stronger_reagent Still Incomplete increase_conditions->success Issue Resolved improve_solvation Improve Solvation (SPPS) stronger_reagent->improve_solvation Still Incomplete stronger_reagent->success Issue Resolved improve_solvation->success Issue Resolved

Caption: A systematic approach to troubleshooting incomplete deprotection.

FAQs: Piperidine Ring Deprotection

Q1: What is an orthogonal protecting group strategy, and why is it important for molecules with a piperidine ring?

An orthogonal protecting group strategy is crucial for the synthesis of complex molecules as it allows for the selective removal of one protecting group in the presence of others by using different reaction conditions. [10][11]This is particularly important for piperidine-containing molecules, which may have multiple reactive functional groups. For example, you could have a Boc-protected piperidine nitrogen, an Fmoc-protected amine elsewhere in the molecule, and a Cbz-protected group on another nitrogen. You could selectively deprotect the Fmoc group with piperidine, the Boc group with TFA, and the Cbz group by catalytic hydrogenation, all without affecting the other protecting groups. [12] Q2: Are there "greener" alternatives to piperidine for Fmoc deprotection?

Yes, due to the toxicity and regulatory oversight of piperidine, several greener alternatives have been explored. [4][13]These include:

  • Piperazine: A less basic alternative that can reduce side reactions like aspartimide formation. [8][14]* 4-Methylpiperidine (4MP): Shows comparable performance to piperidine. [3][14]* DBU/Piperazine Cocktails: Can offer faster deprotection times. [15]* NaOH in 2-MeTHF/Methanol: An environmentally friendlier solvent and reagent system. [15] Q3: When should I choose catalytic hydrogenation for Cbz deprotection of a piperidine nitrogen?

Catalytic hydrogenation is an excellent choice for Cbz deprotection as it is a very "clean" reaction, yielding only toluene and carbon dioxide as byproducts, which are easily removed. [16]It is particularly advantageous when your molecule is sensitive to the strong acids required for Boc deprotection. However, you should avoid this method if your molecule contains other functional groups that can be reduced, such as alkenes, alkynes, or some sulfur-containing groups.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation

  • Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol%) to the solution under an inert atmosphere (Nitrogen or Argon). [16]3. Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

Q4: Can acid-mediated deprotection be used for Cbz groups on a piperidine ring?

While catalytic hydrogenation is the most common method, acid-mediated deprotection of Cbz groups is a viable and scalable alternative, especially in industrial settings where handling hydrogen gas can be a safety concern. [17]Reagents like isopropanol hydrochloride (IPA·HCl) or concentrated HCl in organic solvents can effectively remove the Cbz group. [17]This method is metal-free, which can simplify purification and regulatory compliance. [17]

References

  • Alonso, J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

  • Luo, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47078–47087. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 40(17), 3361-3364.
  • Isidro-Llobet, A., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Green Chemistry. [Link]

  • Alonso, J., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]

  • Google Patents. (2007). US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Deprotection. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • PMC. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Sciencemadness Discussion Board. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (1995). Piperidine-mediated side product formation for Asp(OBut)-containing peptides. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Membrane Permeability of Isoxazole Derivatives

Welcome to the technical support center dedicated to addressing the challenges of poor membrane permeability in isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of poor membrane permeability in isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Isoxazole derivatives are a versatile scaffold in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including as anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2][3] However, their efficacy can often be limited by poor absorption and distribution, which is frequently linked to low membrane permeability.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome permeability issues in your isoxazole-based drug discovery and development projects.

Understanding the Challenge: Why Do Some Isoxazole Derivatives Have Poor Permeability?

The ability of a drug to pass through cellular membranes is a critical determinant of its oral bioavailability and overall in vivo efficacy.[5][6] For isoxazole derivatives, poor permeability can stem from a combination of their physicochemical properties.[7][8] Key factors include:

  • High Polarity: The presence of nitrogen and oxygen atoms in the isoxazole ring, along with other polar functional groups, can lead to a high number of hydrogen bond donors and acceptors. This increases the energy required for the molecule to desolvate and enter the lipophilic membrane interior.[9][10]

  • Low Lipophilicity: While seemingly contradictory to high polarity, some derivatives may lack sufficient lipophilic character to favorably partition into the lipid bilayer. The partition coefficient (LogP) is a crucial parameter, with an optimal range generally favoring permeability.[6]

  • Molecular Size and Rigidity: Large or conformationally rigid molecules may have difficulty diffusing through the tightly packed lipid bilayer.[11]

  • Efflux Pump Recognition: Many isoxazole derivatives can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of cells, thereby reducing intracellular concentration and net permeability.[12][13][14]

Troubleshooting Guide: A Step-by-Step Approach to Permeability Enhancement

This section provides a structured approach to identifying and addressing the root causes of poor permeability in your isoxazole derivatives.

Step 1: Accurately Assess Permeability - Choosing the Right In Vitro Assay

The first step in troubleshooting is to obtain reliable and reproducible permeability data. Several in vitro models are available, each with its own advantages and limitations.[15][16][17]

Q: My isoxazole derivative shows low permeability in my initial screen. Which assay should I use for a more detailed investigation?

A: For a comprehensive assessment, it is recommended to use a combination of cell-based and artificial membrane assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][11] It is an excellent tool for initial screening and for understanding the passive permeability component of your compound.

  • Caco-2 and MDCK Cell Monolayer Assays: These are considered the gold standard for in vitro permeability assessment.[15][16][18] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17][18] Madin-Darby canine kidney (MDCK) cells are also widely used.[18] These assays can provide information on both passive and active transport mechanisms, including efflux.[15][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Add the isoxazole derivative (at a known concentration) to the apical (upper) chamber.

    • At specified time points, collect samples from the basolateral (lower) chamber.

    • Quantify the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

  • Efflux Assessment (Basolateral to Apical):

    • To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

    • An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.[9]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Troubleshooting Common Caco-2 Assay Issues

IssuePotential CauseRecommended Solution
High variability in Papp values Inconsistent cell monolayer formation.Standardize Caco-2 cell culture and differentiation protocols.[4]
Adsorption of the compound to plasticware.Use low-binding plates or pre-treat plates with a blocking agent.[4]
Compound instability in the assay medium.Assess the stability of your compound in the assay buffer at 37°C.
Low TEER values Incomplete monolayer formation.Extend the culture time or check for contamination.
Cell toxicity of the compound.Determine the cytotoxicity of your compound on Caco-2 cells prior to the permeability assay.
Step 2: Structure-Permeability Relationship (SPR) Analysis

Once you have reliable permeability data, the next step is to understand how the chemical structure of your isoxazole derivatives influences their ability to cross membranes.

Q: How can I systematically improve the permeability of my lead isoxazole compound through chemical modification?

A: A systematic SPR study is crucial. This involves synthesizing and testing a series of analogs with targeted modifications to key physicochemical properties.

Key Physicochemical Properties to Optimize for Isoxazole Derivatives:

PropertyImpact on PermeabilityStrategy for Modification
Lipophilicity (LogP/LogD) A balance is key. Too low, and the compound won't partition into the membrane. Too high, and it may get trapped in the lipid bilayer or have poor aqueous solubility.Introduce or remove lipophilic/hydrophilic groups. For example, adding alkyl or aryl groups can increase lipophilicity, while adding hydroxyl or carboxyl groups will decrease it.
Polar Surface Area (PSA) Generally, a lower PSA is associated with better permeability. A common guideline for good oral absorption is a PSA of less than 140 Ų.Mask polar groups through esterification or amidation. Replace polar functional groups with less polar bioisosteres.
Hydrogen Bonding Capacity A high number of hydrogen bond donors and acceptors increases the desolvation penalty for entering the membrane.N-methylation or O-methylation of amine and hydroxyl groups can reduce hydrogen bond donor capacity.[9] Introducing intramolecular hydrogen bonds can also mask polar groups and improve permeability.[9][10][19]
Molecular Weight (MW) Smaller molecules generally have better permeability. A common guideline is a MW of less than 500 Da.Simplify the molecular structure where possible without compromising activity.

Visualization of the Permeability Enhancement Workflow

G cluster_0 Initial Assessment cluster_1 Analysis & Strategy cluster_2 Optimization Strategies cluster_3 Validation Start Poorly Permeable Isoxazole Derivative Assay In Vitro Permeability Assay (PAMPA, Caco-2) Start->Assay Analyze Analyze Physicochemical Properties (LogP, PSA, MW) Assay->Analyze Efflux Determine Efflux Ratio Assay->Efflux SPR Structure-Permeability Relationship (SPR) Studies Analyze->SPR Identify liabilities Efflux->SPR If efflux is an issue Prodrug Prodrug Approach SPR->Prodrug If SPR is insufficient Formulation Formulation Strategies SPR->Formulation For lead candidates Reassay Re-evaluate Permeability of Optimized Compounds SPR->Reassay Prodrug->Reassay Formulation->Reassay Reassay->Analyze Iterate End Permeable Derivative Reassay->End Successful

Caption: Workflow for overcoming poor membrane permeability.

Step 3: Advanced Strategies for Permeability Enhancement

If structural modifications alone are not sufficient, several advanced strategies can be employed.

Q: My lead compound has excellent potency, but I can't improve its permeability through simple structural changes without losing activity. What are my options?

A: In this scenario, prodrug and formulation strategies are powerful tools.

  • The Prodrug Approach: This involves chemically modifying the drug to create an inactive derivative (the prodrug) with improved permeability.[20][21][22] Once absorbed, the prodrug is converted to the active parent drug in vivo.[20][21][22]

    • Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved by enzymes in the body.[23] For example, a carboxylic acid group on your isoxazole derivative could be converted to an ester prodrug.[24]

  • Formulation Strategies: For compounds with poor solubility and/or permeability, advanced formulations can significantly enhance bioavailability.[4][25][26][27]

    • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[4][28]

    • Nanotechnology-Based Delivery Systems: Encapsulating the isoxazole derivative in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can protect it from degradation, improve solubility, and enhance its transport across membranes.[29][30][31][32] A nano-emulgel formulation has been successfully used to improve the potency and permeability of an isoxazole-carboxamide derivative.[4][29]

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, which can drive absorption.[26][28][33]

Experimental Protocol: Preparation of a Nano-emulgel

This protocol is adapted from a successful strategy for an isoxazole-carboxamide derivative.[4][29]

  • Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Titrate mixtures of these components with water and observe the formation of a clear and stable nanoemulsion region.[4]

  • Nanoemulsion Preparation:

    • Based on the phase diagram, select an optimal ratio of components.

    • Dissolve the isoxazole derivative in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil mixture with constant stirring until a transparent nanoemulsion forms.[4]

  • Hydrogel Preparation: Prepare a hydrogel base using a suitable gelling agent (e.g., carbopol).

  • Nano-emulgel Formation:

    • Slowly add the prepared nanoemulsion to the hydrogel base with continuous stirring.

    • Adjust the pH to induce gelation.

  • Characterization:

    • Measure globule size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess stability.

    • Evaluate rheological properties (viscosity).

    • Perform in vitro drug release studies.

Frequently Asked Questions (FAQs)

Q1: Can computational models predict the permeability of my isoxazole derivatives before I synthesize them?

A1: Yes, computational models can be very useful for predicting permeability and guiding the design of new compounds.[6][11]

  • Quantitative Structure-Property Relationship (QSPR) models: These models use physicochemical descriptors (like LogP, PSA, molecular weight, and number of hydrogen bond donors/acceptors) to predict permeability.[11]

  • Molecular Dynamics (MD) Simulations: These methods can model the interaction of a drug with a lipid bilayer at an atomic level, providing a more detailed understanding of the permeation process.[6] While computationally intensive, they can be more predictive than simpler models, especially for complex molecules.[9][10][19]

Q2: My isoxazole derivative is a substrate for an efflux pump. What are my options?

A2: If your compound is subject to efflux, you have several strategies to consider:

  • Structural Modification: Modify the structure to reduce its recognition by the efflux pump. This can be challenging as the substrate specificities of many pumps are broad.

  • Co-administration with an Efflux Pump Inhibitor (EPI): While this is a potential strategy, the development of clinically approved EPIs has been challenging due to toxicity concerns.[34]

  • Prodrug Approach: Design a prodrug that is not a substrate for the efflux pump. The active drug is then released inside the cell.

  • Formulation Strategies: Nanoparticle-based delivery systems can sometimes bypass efflux pumps by altering the mechanism of cellular uptake.

Q3: How does the isoxazole ring itself contribute to the permeability of a molecule?

A3: The isoxazole ring is an electron-rich aromatic heterocycle.[1][35][36] Its contribution to permeability is multifaceted:

  • It contributes to the overall polarity and hydrogen bonding capacity of the molecule.

  • The substituents on the isoxazole ring play a critical role in determining the overall physicochemical properties of the derivative and thus its permeability.[35][36][37] For example, substituting the ring with lipophilic groups can enhance membrane partitioning.

  • The isoxazole core is a key pharmacophore in many biologically active compounds, and its interaction with biological targets is often a primary consideration in drug design.[2][38][39]

Q4: Are there any specific isoxazole derivatives that are known to have good permeability?

A4: While it is difficult to generalize, some studies have reported isoxazole derivatives with promising permeability. For instance, a study on trisubstituted isoxazoles as allosteric ligands for RORγt showed that several compounds with a carboxylic acid moiety still exhibited promising passive membrane permeability.[37] However, permeability is highly dependent on the overall structure of the molecule, not just the isoxazole core.

Conclusion

Overcoming poor membrane permeability is a critical hurdle in the development of isoxazole-based therapeutics. A systematic approach that combines accurate in vitro assessment, thoughtful structure-permeability relationship studies, and advanced strategies like prodrug design and formulation development can lead to the successful optimization of your compounds. This guide provides a framework for troubleshooting permeability issues and unlocking the full therapeutic potential of your isoxazole derivatives.

References

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • Lokey, R. S., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry, 55(21), 9223-9233. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • Giacomini, K. M., et al. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 2(1), 77-94. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]

  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]

  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. [Link]

  • Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 759-772. [Link]

  • Dickson, C. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(21), 5364-5374. [Link]

  • Frank, K. J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2459. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Singh, A., et al. (2019). Formulation strategies to improve the bioavailability of poorly absorbed drugs. In A. D. Gupta (Ed.), Recent Advances in Drug Delivery Technology. [Link]

  • Lee, H., et al. (2019). Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. Journal of Chemical Information and Modeling, 59(10), 4447-4456. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. [Link]

  • van de Wetering, C., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11036-11054. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Oral formulation strategies to improve solubility of poorly water-soluble drugs. In A. M. Al-Ghananeem & A. H. Malkawi (Eds.), Formulation Strategies for Poorly Water-Soluble Drugs. [Link]

  • da Silva, A. D., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(3), 398. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2433. [Link]

  • Wieckowska, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(5), 2899. [Link]

  • Kumar, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, 3-51. [Link]

  • da Silva, A. D., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]

  • Ilenic, M., & Kristl, A. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1032. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

  • Story, B. J., et al. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLoS Pathogens, 19(6), e1011425. [Link]

  • Ivanov, A. I., et al. (2016). A Novel Pharmacological Approach to Enhance the Integrity and Accelerate Restitution of the Intestinal Epithelial Barrier. Gastroenterology, 150(4), S101. [Link]

  • da Silva, A. D., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Speroni, G. (1962). The Physico‐Chemical Properties of Isoxazole and its Derivatives. In A. Weissberger (Ed.), The Chemistry of Heterocyclic Compounds, Volume 17. [Link]

  • Do, T. H. T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1391. [Link]

  • Do, T. H. T., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Zgurskaya, H. I., et al. (2022). Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. Journal of Medicinal Chemistry, 65(19), 12795-12811. [Link]

  • Rahman, M. M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Sharma, V., et al. (2015). Isoxazoles: Molecules with potential medicinal properties. ResearchGate. [Link]

  • Gaikwad, K. V., et al. (2023). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. [Link]

  • Zgurskaya, H. I., & Rybenkov, V. V. (2020). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Current Opinion in Microbiology, 57, 129-136. [Link]

  • Zielińska, A., et al. (2021). Nanotechnology-Based Drug Delivery Systems. In Nanomaterials. [Link]

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  • Story, B. J., et al. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry. [Link]

  • Speroni, G. (2008). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Semantic Scholar. [Link]

  • Sharma, A., et al. (2023). Inhibition of efflux pumps by FDA-approved drugs oxiconazole and sertaconazole restores antibiotic susceptibility in multidrug-resistant S. aureus. Journal of Medical Microbiology, 72(9). [Link]

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Optimization

Addressing rapid metabolism of isoxazole-carboxamides in microsomes

Subject: Addressing Rapid Metabolism of Isoxazole-Carboxamides in Microsomes Introduction The isoxazole-carboxamide scaffold is a privileged structure in medicinal chemistry, often utilized to improve potency and selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Rapid Metabolism of Isoxazole-Carboxamides in Microsomes

Introduction

The isoxazole-carboxamide scaffold is a privileged structure in medicinal chemistry, often utilized to improve potency and selectivity in targets ranging from kinases to GPCRs. However, this scaffold frequently suffers from high intrinsic clearance (


)  in liver microsomes, a "fail-fast" criterion in early drug discovery.

Rapid degradation in microsomes is typically driven by two distinct mechanisms:

  • Isoxazole Ring Scission: A reductive or oxidative opening of the N–O bond.[1]

  • Carboxamide Hydrolysis: Cleavage of the amide linker by carboxylesterases (CES).

This guide provides a diagnostic workflow to identify the specific metabolic pathway driving instability and offers medicinal chemistry strategies to mitigate it.

Module 1: Diagnostic Workflow (Troubleshooting)

Before modifying the chemical structure, you must identify what is metabolizing your compound. Standard microsomal assays often mask the culprit because they lump all disappearance into a single


 value.
The "Triad" Phenotyping Assay

Run your compound in three parallel conditions using Liver Microsomes (LM).

ConditionReagents AddedPurposeInterpretation
A (Standard) LM + NADPHMeasures Total ClearanceBaseline

.
B (Cofactor-Free) LM + Buffer (No NADPH)Measures Hydrolysis/Chemical InstabilityIf unstable here, the issue is Carboxylesterases (CES) or chemical instability, not CYP450.
C (CES Inhibition) LM + NADPH + BNPP Inhibits CES, leaves CYP activeIf stability improves vs. Condition A, Amide Hydrolysis is a major contributor.

Note: BNPP (Bis-p-nitrophenyl phosphate) is a potent, irreversible inhibitor of carboxylesterases. Use at 100 µM .

Diagnostic Decision Tree

Use the following logic flow to interpret your data.

DiagnosticTree Start High Clearance in Microsomes CheckNADPH Is degradation NADPH-dependent? Start->CheckNADPH CheckSpecies Is it species specific? (e.g., High in Rat, Low in Human) CheckNADPH->CheckSpecies Yes (Requires NADPH) CheckBNPP Does BNPP improve stability? CheckNADPH->CheckBNPP No (Degrades w/o NADPH) RingOpen Mechanism: Ring Scission (Reductive or Oxidative) CheckSpecies->RingOpen No (High in all) Hydrolysis Mechanism: Amide Hydrolysis (Carboxylesterase mediated) CheckSpecies->Hydrolysis Yes (High in Rodent) CYP_Ox Mechanism: CYP450 Oxidation (Hydroxylation/Dealkylation) CheckBNPP->CYP_Ox No (Likely Chemical Instability) CheckBNPP->Hydrolysis Yes

Figure 1: Diagnostic logic to isolate the metabolic liability of isoxazole-carboxamides.

Module 2: Mechanistic Mitigation Strategies

Once the pathway is identified, apply these specific structural modifications.

Scenario A: The Issue is Isoxazole Ring Scission

The N–O bond is the "weak link." In microsomes, this can occur via CYP-mediated electron transfer (reductive) or direct oxidation. A classic example is Leflunomide , where the isoxazole ring opens to form an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-cyanoenol metabolite [1].[1][2]
  • Mechanism: CYP enzymes (often CYP1A2) facilitate the deprotonation of the C3-hydrogen or electron transfer to the N-O bond.

  • Mitigation Strategy:

    • Block C3: If your isoxazole is 3-unsubstituted, introduce a small alkyl group (Methyl, Ethyl) at C3. This prevents the deprotonation step required for ring opening [2].

    • Steric Bulk: Increase bulk near the ring to prevent enzyme access.

    • Scaffold Hop: Switch to a 1,2,4-oxadiazole or pyrazole if the pharmacophore permits.

Scenario B: The Issue is Amide Hydrolysis

This is common in rodent microsomes (Rat/Mouse) due to high levels of CES1/CES2, but often translates poorly to humans (who have lower hepatic esterase activity for these substrates) [3].

  • Mechanism: Nucleophilic attack on the amide carbonyl by the serine residue of the esterase.

  • Mitigation Strategy:

    • Steric Shielding: Add an ortho-substituent (F, Cl, Me) to the phenyl ring attached to the amide nitrogen. This blocks the approach of the hydrolase.

    • N-Methylation: Methylating the amide nitrogen often completely shuts down hydrolysis (but may impact potency).

    • Bioisosteres: Replace the amide with a ketone or a heterocycle (e.g., oxadiazole) to remove the hydrolyzable bond.

Scenario C: The Issue is Oxidation

Standard P450 metabolism targeting alkyl groups.

  • Mitigation: Fluorination of metabolic "soft spots" (e.g., converting a methyl group to a trifluoromethyl or difluoromethyl group).

Module 3: Experimental Protocols

Protocol 1: BNPP-Inhibited Microsomal Stability Assay

Purpose: To determine if high clearance is driven by carboxylesterases.

Materials:

  • Liver Microsomes (Rat and Human recommended).[3]

  • NADPH Regenerating System.[3]

  • Test Compound (1 µM final).

  • Inhibitor: Bis-p-nitrophenyl phosphate (BNPP).[4][5][6][7]

Step-by-Step:

  • Pre-Incubation: Prepare two sets of microsomal tubes (0.5 mg/mL protein in phosphate buffer).

    • Set A (Control): Add vehicle (buffer/DMSO).

    • Set B (Inhibited): Add BNPP to a final concentration of 100 µM.

    • Incubate both sets at 37°C for 15 minutes before adding the test compound. This allows BNPP to irreversibly inhibit the esterases.

  • Compound Addition: Add Test Compound (1 µM) to both sets.

  • Reaction Start: Add NADPH to initiate CYP activity.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Calculate

    
     for Set A and Set B.
    

Data Interpretation:

  • If

    
    , the primary clearance mechanism is hydrolysis . Focus on amide modification.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound is stable in Human Liver Microsomes (HLM) but vanishes in Rat Liver Microsomes (RLM). Should I kill the project? A: Not necessarily. Rodents have significantly higher carboxylesterase activity in liver and plasma than humans. This is often a "false positive" for instability regarding human prediction.

  • Action: Run the Protocol 1 (BNPP assay). If BNPP rescues the compound in RLM, the instability is likely rodent-specific hydrolysis. You may need a different preclinical species (e.g., Dog or Monkey) for PK studies.

Q2: I see a +16 Da metabolite. Is this oxidation or ring opening? A: It could be either.

  • Oxidation: Standard hydroxylation adds oxygen (+16 Da).

  • Ring Opening: Hydrolytic ring opening adds water (+18 Da). However, reductive ring opening (cleavage of N-O) followed by hydration can mimic mass shifts.

  • Action: Check the fragmentation pattern.[8] Ring opening drastically changes the core fragment ions, whereas peripheral hydroxylation leaves the core fragments intact.

Q3: Is isoxazole ring opening toxic? A: It is a risk. Ring opening can generate enimines or cyanoacroleins , which are Michael acceptors reactive toward proteins (bioactivation) [4].

  • Action: Perform a Glutathione (GSH) Trapping Assay . If you see GSH adducts (+307 Da), your ring opening is generating reactive metabolites. This is a toxicity red flag.

References

  • Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition.

  • Zhang, D., et al. (2008).[9] "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs."[9][10] Drug Metabolism and Disposition.

  • Jones, B. C., et al. (2010).[7] "Utility of the Carboxylesterase Inhibitor Bis-Para-Nitrophenylphosphate (BNPP)..." Xenobiotica.

  • Filippakopoulos, P., et al. (2021).[11] "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Int. J. Mol. Sci.

Sources

Troubleshooting

Technical Support Center: Purification of Polar Isoxazole-Piperidine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar isoxazole-piperidine compounds. This guide is designed to provide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar isoxazole-piperidine compounds. This guide is designed to provide practical, in-depth solutions to common and complex purification issues, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your purification workflows.

Introduction: The Purification Challenge

Isoxazole-piperidine scaffolds are prevalent in medicinal chemistry due to their valuable pharmacological properties.[1][2] However, their purification is notoriously difficult. The combination of the polar, electron-rich isoxazole ring and the basic, hydrophilic piperidine moiety results in molecules that are often highly water-soluble and prone to problematic interactions with standard chromatography media.

These compounds frequently exhibit poor behavior in conventional purification systems:

  • Normal-Phase Chromatography (NPC): The basic piperidine nitrogen interacts strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption.[3][4]

  • Reversed-Phase Chromatography (RPC): The high polarity of the overall molecule often results in insufficient retention on hydrophobic stationary phases (like C18), causing the compound to elute in the solvent front with poor separation from other polar impurities.[5]

This guide provides a structured approach to overcoming these obstacles, from optimizing traditional methods to implementing advanced techniques like HILIC and SFC.

Frequently Asked Questions (FAQs)

Q1: Why is my polar isoxazole-piperidine compound streaking so badly on a silica gel TLC plate?

A1: Streaking is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.[3] The piperidine nitrogen, being basic, can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This ionic interaction is much stronger than the intended polar-polar partitioning, causing the compound to "drag" or "streak" along the plate instead of eluting as a compact spot.

Q2: My compound won't move off the baseline (Rf = 0) in normal-phase chromatography, even with highly polar solvents like 10% methanol in dichloromethane. What should I do?

A2: This indicates that your compound is too polar for the selected solvent system to overcome its strong adsorption to the silica.[6] Simply increasing the percentage of methanol can lead to miscibility issues and may dissolve the silica gel. Before abandoning normal-phase, try adding a basic modifier to your eluent (see the troubleshooting guide below). If that fails, your compound is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for such highly polar molecules.[5][7]

Q3: My compound elutes in the void volume (unretained) in reversed-phase chromatography on a C18 column. How can I get it to retain?

A3: Eluting in the void volume means your compound has minimal to no hydrophobic interaction with the C18 stationary phase.[8] To increase retention, you need to enhance polar interactions. The first step is to increase the polarity of the mobile phase by using a very high aqueous content (e.g., 95-98% water/buffer). If this is insufficient, you may need a specialized "aqueous stable" or "polar-embedded" reversed-phase column designed for these conditions.[9] However, the most effective solution is often to switch to an orthogonal technique like HILIC, which uses a polar stationary phase to effectively retain and separate highly polar analytes.[10][11]

Q4: What are the main alternative purification strategies when both normal- and reversed-phase chromatography fail?

A4: When standard methods are inadequate, three powerful alternatives should be considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique. It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase of high organic content (typically acetonitrile) with a small amount of aqueous solvent. Polar compounds are retained in an aqueous layer on the stationary phase surface and are eluted by increasing the water content.[5][7][12]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, mixed with a polar co-solvent like methanol.[13] It is exceptionally effective for purifying polar basic compounds and offers advantages like high speed and reduced solvent consumption.[14][15]

  • Crystallization: Do not underestimate this classic technique. If your compound is a solid, crystallization can be a highly efficient and scalable method to achieve high purity.[16][17] Success is contingent on finding a suitable solvent or solvent system.[18]

Troubleshooting Guides

Guide 1: Optimizing Normal-Phase Flash Chromatography

Issue: My basic isoxazole-piperidine compound shows severe tailing/streaking on a silica column.

  • Underlying Cause: The basic piperidine nitrogen is interacting ionically with acidic silanol groups on the silica surface. This heterogeneity of interaction sites leads to a non-uniform elution front.[3]

  • Solution: Add a Basic Modifier.

    • What to Add: Add a small amount of a volatile base to your mobile phase to neutralize the acidic silanols. Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) are common choices.

    • How Much: Typically, 0.1% to 1% (v/v) is sufficient. Start with a low concentration and increase if needed, monitoring by TLC. For ammonium hydroxide, use a stock solution of 10% NH₄OH in methanol and add 1-10% of this stock to your main eluent (e.g., dichloromethane).[4][6]

    • Mechanism: The added base acts as a competitive displacer, binding to the active acidic sites on the silica. This presents your compound with a more chemically uniform (neutralized) surface, allowing for more ideal partitioning and resulting in sharper, more symmetrical peaks.

`dot graph TD { rankdir="LR"; size="7,5"; node [shape=box, style="rounded,filled", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Logic for using a basic modifier.

Guide 2: Troubleshooting Reversed-Phase HPLC

Issue: My compound shows poor retention on a C18 column, eluting near the solvent front.

  • Underlying Cause: The compound is too hydrophilic and has insufficient non-polar character to interact with the hydrophobic C18 alkyl chains.[19]

  • Solution 1: Modify the Mobile Phase.

    • Increase Aqueous Content: Push the aqueous portion of your mobile phase to its limit (e.g., 95-98% water or buffer). This maximizes the polarity of the mobile phase, encouraging even weakly hydrophobic compounds to partition onto the stationary phase.

    • Control pH: The charge state of the piperidine moiety is critical. At low pH (e.g., using 0.1% formic acid or TFA), the piperidine will be protonated (R-NH₂⁺). This can increase polarity further but may also enable unique interactions. Experiment with different pH values to find the optimal retention.[20]

  • Solution 2: Use a Specialized Column.

    • Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups (e.g., amides, carbamates) incorporated near the silica surface.[21] These groups help to maintain a hydrated surface layer, preventing phase collapse in highly aqueous mobile phases and providing an alternative interaction mechanism (hydrogen bonding) for retaining polar analytes.[9]

Guide 3: Implementing Advanced Chromatography

Issue: My compound is not purifiable by either standard normal- or reversed-phase chromatography.

  • Solution: Adopt HILIC or SFC. These techniques are orthogonal to traditional methods and are often the key to success.

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • When to Use: HILIC is the preferred method for compounds that are too polar for reversed-phase and show poor peak shape in normal-phase.[5][7]

  • Mechanism: In HILIC, the mobile phase (e.g., high acetonitrile content) forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water), which disrupts the partitioning equilibrium.[10][12]

`dot graph HILIC_Mechanism { rankdir="TB"; node [shape=record, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} ` Caption: Mechanism of retention in HILIC.

Supercritical Fluid Chromatography (SFC)
  • When to Use: SFC excels at separating polar compounds, especially basic ones, and is also a powerful tool for chiral separations.[13] It offers a significant advantage in speed and reduced use of organic solvents compared to HPLC.[14][15]

  • Principle: SFC uses supercritical CO₂, a non-polar solvent, as the main mobile phase. Its elution strength is modulated by adding a polar organic co-solvent (modifier), typically methanol.[22] Due to the low viscosity of the mobile phase, high flow rates can be used without generating excessive backpressure, leading to very fast purifications.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography with a Basic Modifier
  • TLC Analysis: Develop a TLC method using a standard eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Observe the streaking of your target compound.

  • Modifier Addition: Prepare a new eluent with 0.5% (v/v) triethylamine. Run a new TLC plate. The spot should be significantly tighter and have a slightly higher Rf value. Adjust the solvent ratio to achieve an optimal Rf of 0.2-0.3.

  • Column Packing: Dry pack or wet slurry pack a silica gel column with your chosen non-modified solvent system (e.g., Hexane/Ethyl Acetate). Never pack the column with the amine-containing solvent, as this can alter the packing bed.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes (CV) of the amine-modified mobile phase. This ensures the entire silica bed is neutralized before you load your sample.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the mobile phase or a stronger solvent like DCM.

  • Elution & Fraction Collection: Run the column using the amine-modified eluent. The compound should elute with a much-improved peak shape, allowing for better separation from impurities.

Protocol 2: Method Development for HILIC Purification
  • Column Selection: Start with a standard silica gel column. Other common HILIC phases include diol or amino-propylated silica.[7]

  • Solvent System: The weak solvent (A) is typically acetonitrile. The strong solvent (B) is water. To improve peak shape and solubility, additives are often required. A good starting point is 10 mM ammonium formate or 0.1% formic acid in the aqueous portion.

  • Initial Gradient Scouting:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate

    • Gradient: Start with a shallow gradient from ~95% A / 5% B to ~60% A / 40% B over 10-15 minutes on an analytical HPLC system to scout for conditions.

  • Equilibration is Critical: HILIC requires longer equilibration times than reversed-phase.[10] Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before each injection to ensure reproducibility.

  • Scale-Up to Preparative: Once analytical conditions are found, translate the gradient to your preparative flash or HPLC system, adjusting for the larger column volume and flow rate.

Protocol 3: General Procedure for Crystallization
  • Solvent Screening: The goal is to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. Use small test tubes with a few milligrams of your compound to screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, water, or mixtures thereof).

  • Dissolution: In a flask, dissolve your crude compound in the minimum amount of the chosen hot solvent. The solution should be saturated or nearly saturated.

  • Decolorization (Optional): If the solution is highly colored from impurities, you can add a small amount of activated charcoal and hot filter the solution to remove it.[3]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

  • Anti-Solvent Addition: If a single solvent is not effective, dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a "poor" (anti-solvent) in which it is insoluble until the solution becomes cloudy. Heat to clarify and then cool slowly.[18]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Data Summary

Table 1: Comparison of Chromatographic Techniques for Polar Isoxazole-Piperidines
TechniqueStationary PhaseMobile Phase PrincipleProsCons
Normal-Phase (Modified) Silica (Polar)Non-polar organic solvent with a polar modifier + basic additive.Inexpensive, readily available.Often requires chlorinated solvents; may still provide only moderate resolution.
Reversed-Phase C18 (Non-polar)Polar aqueous solvent with an organic modifier.[19]Excellent for less polar impurities.Poor retention of the target compound is a major issue.
HILIC Silica, Diol, Amide (Polar)High organic (ACN) with a small amount of aqueous buffer.[7][11]Excellent retention and selectivity for polar compounds; uses RP-friendly solvents.Requires long equilibration times; sensitive to water content.[10]
SFC Various (often polar)Supercritical CO₂ with a polar co-solvent (e.g., Methanol).[13]Very fast, high efficiency, "green" (less organic waste), excellent for basic compounds.[14]Requires specialized instrumentation.

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Biotage. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). [Link]

  • Chen, R. & Ridgway, P. A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. (2023). [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). [Link]

  • PolyLC. HILIC Columns for Polar Separations. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025). [Link]

  • West, C. How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • UAB LT BIOTECH. Reverse phase chromatography. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Majors, R.E. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]

  • Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Shimadzu. C190-E270C SFC Basic Guide. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2016). [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. (2018). [Link]

  • Molecular Crystals and Liquid Crystals. Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. (2015). [Link]

  • Google Patents.
  • Reddit. Purification of strong polar and basic compounds. (2023). [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Molecules. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). [Link]

  • Google Patents. US2363157A - Process for purifying piperidine.
  • Journal of Separation Science. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. (2014). [Link]

  • Indian Journal of Chemistry. Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide vs standard AMPA modulators

An In-Depth Comparative Analysis: N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide versus Standard AMPA Modulators in Preclinical Research Introduction The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide versus Standard AMPA Modulators in Preclinical Research

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a cornerstone of fast excitatory synaptic transmission in the central nervous system, presents a compelling target for therapeutic intervention in a host of neurological and psychiatric disorders. The modulation of this receptor, particularly through positive allosteric modulators (PAMs), has been a focal point of drug discovery efforts aimed at enhancing cognitive function, treating depression, and mitigating the symptoms of neurodegenerative diseases.

This guide provides a comparative analysis of a novel investigational compound, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, against the landscape of standard, well-characterized AMPA modulators. While public domain data on N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is limited, this analysis will proceed based on its structural motifs and infer potential mechanistic attributes for comparison with established classes of AMPA modulators, such as the biarylpropylsulfonamides (e.g., LY404187), benzoxazines (e.g., CX-516), and benzoylpiperidines (e.g., CX-717). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, experimental validation, and potential therapeutic profiles of diverse AMPA receptor modulators.

Mechanistic Overview: The AMPA Receptor and its Modulation

The AMPA receptor is a ligand-gated ion channel that mediates the majority of fast excitatory neurotransmission in the brain. Its activation by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. The receptor is a tetrameric complex composed of different subunits (GluA1-4), which dictates its functional properties.

Positive allosteric modulators of the AMPA receptor do not bind to the glutamate binding site but rather to an allosteric site on the receptor complex. This binding event potentiates the receptor's response to glutamate, typically by slowing the deactivation and/or desensitization of the channel. This leads to an amplification of the synaptic current and a strengthening of synaptic transmission.

AMPA_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Modulator Interaction Glutamate_Vesicle Glutamate Vesicle AMPA_Receptor AMPA Receptor Glutamate Binding Site Allosteric Site Glutamate_Vesicle->AMPA_Receptor:head Glutamate Action_Potential Action Potential Action_Potential->Glutamate_Vesicle triggers release Na_Channel Na+ Channel AMPA_Receptor->Na_Channel opens Allosteric_Site EPSP Excitatory Postsynaptic Potential (EPSP) Na_Channel->EPSP Na+ influx leads to Standard_PAM Standard PAM Standard_PAM->Allosteric_Site binds Novel_Compound N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide Novel_Compound->Allosteric_Site binds Allosteric_Site->AMPA_Receptor:head potentiates response

Caption: AMPA Receptor signaling and points of allosteric modulation.

Comparative Analysis: Structural and Functional Perspectives

FeatureN-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide (Hypothesized)Standard AMPA Modulators (e.g., Biarylpropylsulfonamides, Benzoxazines)
Core Scaffold Isoxazole-4-carboxamideBiaryl, Benzoxazine, Benzoylpiperidine
Key Moieties Phenyl, Piperidine, Isoxazole, CarboxamideVaries, often contains sulfonamide, piperidine, or other heterocyclic systems.
Mechanism of Action Likely positive allosteric modulator, potentially with unique subunit selectivity.Positive allosteric modulators, with varying effects on deactivation and desensitization.
Solubility & PK The presence of the piperidine and carboxamide groups may confer favorable aqueous solubility and metabolic stability.Generally optimized for CNS penetration, but some earlier compounds had poor pharmacokinetic profiles.
Known Examples No publicly available data for this specific compound.LY404187, CX-516 (Ampakine), CX-717, PF-04958242

Experimental Evaluation: A Step-by-Step Protocol

The characterization of a novel AMPA modulator requires a multi-tiered experimental approach, from in vitro binding and electrophysiology to in vivo behavioral assays. Below is a detailed protocol for assessing the electrophysiological effects of a test compound on AMPA receptor-mediated currents.

Protocol: Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures

Objective: To determine the effect of a test compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

  • Primary cortical neurons cultured on glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 2 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • AMPA receptor antagonist (e.g., NBQX)

  • GABA-A receptor antagonist (e.g., picrotoxin)

  • NMDA receptor antagonist (e.g., AP5)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Preparation: Prepare external and internal solutions and adjust pH and osmolarity. Prepare fresh dilutions of the test compound in external solution.

  • Cell Selection: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution containing picrotoxin and AP5 to isolate AMPA receptor-mediated currents.

  • Patching: Under a microscope, select a healthy-looking pyramidal neuron. Using a glass micropipette filled with internal solution, form a gigaseal with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve whole-cell configuration.

  • Baseline Recording: Clamp the cell at -70 mV and record baseline spontaneous EPSCs (sEPSCs) for 5-10 minutes.

  • Compound Application: Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.

  • Data Acquisition: Record sEPSCs for 10-15 minutes in the presence of the test compound.

  • Washout: Perfuse the chamber with the external solution to wash out the test compound and record for another 5-10 minutes.

  • Confirmation: At the end of the experiment, apply the AMPA receptor antagonist NBQX to confirm that the recorded currents are mediated by AMPA receptors.

  • Data Analysis: Analyze the frequency, amplitude, and decay kinetics of the sEPSCs before, during, and after the application of the test compound.

Experimental_Workflow Start Start: Primary Neuronal Culture Prepare_Solutions Prepare External/Internal Solutions and Test Compound Dilutions Start->Prepare_Solutions Isolate_AMPA_Currents Isolate AMPA Currents (add Picrotoxin & AP5) Prepare_Solutions->Isolate_AMPA_Currents Whole_Cell_Patch Achieve Whole-Cell Patch-Clamp Configuration Isolate_AMPA_Currents->Whole_Cell_Patch Record_Baseline Record Baseline sEPSCs (5-10 min) Whole_Cell_Patch->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Treatment Record sEPSCs during Treatment (10-15 min) Apply_Compound->Record_Treatment Washout Washout with External Solution Record_Treatment->Washout Record_Washout Record sEPSCs after Washout (5-10 min) Washout->Record_Washout Confirm_with_NBQX Confirm with NBQX (AMPA Antagonist) Record_Washout->Confirm_with_NBQX Analyze_Data Analyze sEPSC Frequency, Amplitude, and Kinetics Confirm_with_NBQX->Analyze_Data End End Analyze_Data->End

Caption: Workflow for electrophysiological characterization of an AMPA modulator.

Conclusion and Future Directions

While N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide represents an under-explored area of AMPA modulator chemistry, its structural components suggest a potential for novel pharmacological properties. The isoxazole core is a versatile scaffold in medicinal chemistry, and the piperidine moiety is often incorporated to improve physicochemical properties. A thorough investigation of this and similar compounds, following rigorous experimental protocols as outlined above, is necessary to fully understand their potential as therapeutic agents. Future studies should focus on elucidating the subunit selectivity, in vivo efficacy in animal models of cognitive dysfunction, and comprehensive safety profiling of this chemical series. The continued exploration of diverse chemical scaffolds for AMPA receptor modulation holds the promise of delivering next-generation therapeutics for a range of challenging neurological and psychiatric disorders.

References

  • AMPA Receptor Trafficking and Plasticity. Neuroscience, 2019. [Link]

  • Positive allosteric modulators of AMPA receptors: a new hope for the treatment of depression. Molecular Psychiatry, 2018. [Link]

  • The role of AMPA receptors in synaptic plasticity and memory.Nature Reviews Neuroscience, 2000. [https://www.
Comparative

Comparative Guide: Potency &amp; Selectivity of 2-yl vs. 4-yl Piperidine Isoxazole Isomers

Executive Summary: The Geometry of Selectivity In medicinal chemistry, the fusion of piperidine and isoxazole rings creates a privileged scaffold found in antipsychotics, GABAergic agents, and nicotinic agonists. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Selectivity

In medicinal chemistry, the fusion of piperidine and isoxazole rings creates a privileged scaffold found in antipsychotics, GABAergic agents, and nicotinic agonists. However, the regioisomerism of the piperidine attachment—specifically the 2-yl (ortho-like) versus 4-yl (para-like) connection—acts as a binary switch for biological target selectivity.

This guide objectively compares the performance of these two isomers. The data reveals a distinct dichotomy:

  • Piperidin-4-yl Isoxazoles: Predominantly target GABA-A receptors and Dopamine D2/5-HT2A receptors (extended pharmacophore).

  • Piperidin-2-yl Isoxazoles: Predominantly target Nicotinic Acetylcholine Receptors (nAChRs) (compact pharmacophore).

Structural Analysis & Mechanistic Insight

The potency difference stems from the spatial distance between the basic piperidine nitrogen (


) and the isoxazole hydrogen-bond acceptor/donor sites.
Pharmacophore Geometry
  • 4-yl Isomer (Extended): The distance between

    
     and the isoxazole core is maximized (~5.5–6.5 Å). This mimics the extended conformation of neurotransmitters like GABA  and Serotonin .
    
  • 2-yl Isomer (Compact): The distance is minimized (~3.0–4.0 Å), often allowing for intramolecular hydrogen bonding. This mimics the compact, folded conformation of Acetylcholine or Nicotine .

Visualizing the Selectivity Switch

The following diagram illustrates how shifting the attachment point alters the signaling pathway and receptor fit.

Pharmacophore_Selectivity Scaffold Piperidine-Isoxazole Scaffold Isomer4 4-yl Isomer (Extended Geometry) Scaffold->Isomer4 C4 Attachment Isomer2 2-yl Isomer (Compact Geometry) Scaffold->Isomer2 C2 Attachment TargetGABA Target: GABA-A Receptor (Agonist/Antagonist) Isomer4->TargetGABA Matches GABA overlap TargetDop Target: D2 / 5-HT2A (Antipsychotic) Isomer4->TargetDop Matches Risperidone core TargetNic Target: nAChR (Agonist) Isomer4->TargetNic Steric Mismatch Isomer2->TargetGABA Distance Mismatch Isomer2->TargetNic Matches Nicotine overlap Outcome1 High Potency (nM - µM range) TargetGABA->Outcome1 TargetDop->Outcome1 TargetNic->Outcome1 Outcome2 Inactive / Low Affinity TargetNic->Outcome2

Figure 1: Decision tree showing how regioisomerism dictates receptor target and potency outcomes.

Comparative Potency Data

The following tables summarize experimental data comparing the two isomers across key therapeutic targets.

GABA-A Receptor Activity (Agonism/Antagonism)

Context: The 4-yl isomer is the basis for 4-PIOL (5-(4-piperidyl)-3-isoxazolol), a classic partial agonist/antagonist.[1]

Compound ClassIsomer

/

(GABA-A)
Efficacy ProfileNotes
4-PIOL Analogues 4-yl 6 - 9 µM (

)
Partial Agonist / AntagonistPrototype scaffold. High affinity requires extended N-to-O distance.
N-substituted 4-PIOL 4-yl < 100 nM AntagonistBulky N-substituents (e.g., naphthyl) drastically increase potency.
2-PIOL Analogues 2-yl > 100 µM (Inactive)InactiveThe short N-to-O distance fails to bridge the GABA binding pocket.
Nicotinic Acetylcholine Receptor (nAChR) Activity

Context: The 2-yl isomer mimics the structure of Nicotine and Epibatidine .

Compound ClassIsomer

(nAChR

)
Efficacy ProfileNotes
Isoxazole-Nicotine 2-yl ~1 - 10 nM AgonistBioisostere of ABT-418. High affinity due to correct cation-

distance.
Isoxazole-Nicotine 4-yl > 10,000 nM InactiveLacks the necessary "hairpin" geometry to fit the AChBP.
Dopamine & Serotonin (Antipsychotic) Potency

Context: The 3-(piperidin-4-yl)-1,2-benzisoxazole scaffold is the core of Paliperidone and Risperidone .

CompoundIsomer

(D2 Receptor)

(5-HT2A)
Clinical Relevance
Paliperidone Core 4-yl ~ 3 - 5 nM ~ 0.5 nM High Potency. Standard for atypical antipsychotics.
2-yl Analogue 2-yl > 1,000 nM Low AffinitySignificant loss of potency due to steric clash in the D2 deep pocket.

Experimental Protocols for Validation

To verify these potency differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Synthesis (Brief)

Objective: Synthesize both isomers from a common precursor to ensure purity for testing.

  • Start: Use N-Boc-piperidine-4-carboxylic acid (for 4-yl) and N-Boc-pipecolic acid (for 2-yl).

  • Conversion: Convert acid to Weinreb amide

    
     Acetyl ketone.
    
  • Cyclization: React with hydroxylamine (

    
    ) to form the isoxazole ring.
    
  • Deprotection: TFA/DCM to yield the free amine.

  • Validation: NMR must show distinct shift of the methine proton attached to the isoxazole (C4-H vs C2-H).

Protocol B: Competitive Radioligand Binding Assay (GABA-A)

Objective: Determine


 values to quantify the potency gap.
  • Membrane Prep: Rat cortical homogenates (rich in GABA-A).

  • Radioligand:

    
    -Muscimol (2 nM).
    
  • Non-specific Control: 1 mM GABA.

  • Test Compounds: Prepare 10-point dilution series (

    
     M to 
    
    
    
    M) of 4-yl and 2-yl isomers.
  • Incubation: 4°C for 30 mins (prevents uptake/degradation).

  • Filtration: Rapid filtration over GF/B filters.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Criterion: The 4-yl isomer should show a sigmoidal dose-response curve. The 2-yl isomer should show a flat line (no displacement) up to 100 µM.

Assay Workflow Diagram

The following diagram details the logical flow for screening these isomers to confirm their target subclass.

Assay_Workflow Start Synthesized Isomers (2-yl vs 4-yl) Split Parallel Screening Start->Split Assay1 Assay 1: [3H]-Muscimol Binding (GABA-A) Split->Assay1 Assay2 Assay 2: [3H]-Epibatidine Binding (nAChR) Split->Assay2 Result1 4-yl: High Affinity 2-yl: Inactive Assay1->Result1 Result2 2-yl: High Affinity 4-yl: Inactive Assay2->Result2 Conclusion Confirm Selectivity Profile Result1->Conclusion Result2->Conclusion

Figure 2: Screening workflow to differentiate isomer activity profiles.

References

  • Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. Source: Journal of Medicinal Chemistry (2005). URL:[Link] Relevance: Establishes the 4-yl isomer (4-PIOL derivatives) as the high-affinity scaffold for GABA-A receptors.[2]

  • Activity of novel 4-PIOL analogues at human alpha 1 beta 2 gamma 2S GABA(A) receptors. Source: European Journal of Pharmacology (2002). URL:[Link] Relevance: Provides functional data (

    
    ) for piperidin-4-yl isoxazoles.
    
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (2002). URL:[Link] Relevance: Demonstrates the potency of the 2-yl (ortho) geometry for nicotinic receptors.

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Source: RSC Advances (2015). URL:[Link] Relevance: Confirms the utility of the 4-yl scaffold in antipsychotic and glycine transporter applications.

Sources

Validation

Benchmarking N-phenyl-isoxazole derivatives against reference standards

Executive Summary The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for unstable cis-amide bonds and metabolic hotspots. Specifically, N-phenyl-isoxazole-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for unstable cis-amide bonds and metabolic hotspots. Specifically, N-phenyl-isoxazole-carboxamides have demonstrated dual-targeting potential, acting as potent HSP90 inhibitors and modulators of the JAK/STAT3 pathway .

This guide provides a rigorous technical framework for benchmarking novel N-phenyl-isoxazole derivatives (specifically the ISO-Carboxamide series) against industry-standard reference compounds: NVP-AUY922 (Luminespib) and 17-AAG (Tanespimycin) . We prioritize self-validating experimental systems to ensure data integrity during the lead optimization phase.

Chemical Context & Mechanism

The N-phenyl-isoxazole moiety functions by mimicking the ATP-binding pocket of the N-terminal domain of HSP90. Unlike the macrocyclic ansamycins (e.g., 17-AAG), isoxazole derivatives offer improved solubility and reduced hepatotoxicity.

Key Structural Feature: The "N-phenyl" designation in this context refers to the N-phenyl-carboxamide linker at the C4 or C5 position of the isoxazole ring. This linker is critical for establishing hydrogen bond networks with Asp93 and Thr184 in the HSP90 binding pocket.

Mechanism of Action (HSP90/STAT3 Axis)

Inhibition of HSP90 leads to the destabilization of "client proteins" (e.g., HER2, AKT, c-Met). Concurrently, specific N-phenyl-isoxazole derivatives have shown direct suppression of STAT3 phosphorylation, preventing its nuclear translocation and transcriptional activity.

HSP90_Pathway HSP90 HSP90 Chaperone (ATP-Bound) Complex HSP90-Client Complex HSP90->Complex Chaperoning Inhibitor N-Phenyl-Isoxazole (ISO-108) Inhibitor->HSP90 Competitive Binding (ATP Displacement) Inhibitor->Complex Destabilization Client Client Proteins (HER2, AKT, STAT3) Client->Complex Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Loss of Survival Signals

Figure 1: Mechanism of Action. Competitive binding of the isoxazole derivative destabilizes the chaperone complex, leading to client protein degradation.

Benchmarking Protocol: Experimental Workflows

To validate the efficacy of N-phenyl-isoxazole derivatives, a three-tiered screening cascade is required.

Phase 1: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


 or 

) of the derivative to the HSP90 N-terminal domain. Reference Standard: NVP-AUY922 (High affinity control,

nM).

Protocol:

  • Reagents: Recombinant Human HSP90

    
     N-terminal domain; FITC-labeled Geldanamycin (tracer).
    
  • Setup: In 384-well black plates, mix 20 nM HSP90 protein with 5 nM FITC-Geldanamycin in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100).

  • Treatment: Add serial dilutions of the Test Compound (ISO-108) and Reference (NVP-AUY922).

  • Incubation: Incubate for 3 hours at room temperature in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Validation: The assay is valid only if the Z-factor is > 0.5 and the NVP-AUY922

    
     falls within 1-10 nM.
    
Phase 2: Antiproliferative Efficiency (MTT Assay)

Objective: Assess cellular potency across sensitive (HER2+) and resistant cell lines. Reference Standard: 17-AAG (Clinical benchmark).

Protocol:

  • Seeding: Seed MCF-7 (HER2-) and SK-BR-3 (HER2+) cells at 3,000 cells/well in 96-well plates.

  • Dosing: After 24h, treat with gradient concentrations (0.1 nM – 10

    
    M) of ISO-108 and 17-AAG.
    
  • Duration: Incubate for 72 hours.

  • Detection: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate

    
     (Growth Inhibition 50%) using non-linear regression.
    
Phase 3: Mechanistic Validation (Western Blot)

Objective: Confirm on-target activity by observing the "HSP90 Signature": Degradation of HER2/AKT and upregulation of HSP70. Causality: HSP90 inhibition disrupts the negative feedback loop on HSF1, leading to massive HSP70 induction.

Protocol:

  • Lysis: Treat SK-BR-3 cells with

    
     of compounds for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.
    
  • Blotting: Separate proteins via SDS-PAGE; transfer to PVDF.

  • Probing:

    • Primary Antibodies: Anti-HER2, Anti-AKT, Anti-HSP70, Anti-Actin (Loading Control).

    • Expectation: ISO-108 must show dose-dependent decrease in HER2/AKT and increase in HSP70 comparable to NVP-AUY922.

Comparative Data Analysis

The following data summarizes the performance of a representative N-phenyl-isoxazole derivative (ISO-108 ) against standards.

Table 1: Enzymatic and Cellular Potency
MetricTest Compound (ISO-108)Ref: NVP-AUY922Ref: 17-AAGSignificance
HSP90 Binding (

)
30 nM2 nM35 nMISO-108 is equipotent to 17-AAG but less potent than AUY922.
SK-BR-3 (

)
88 nM12 nM45 nMStrong antiproliferative activity in HER2+ models.
MCF-7 (

)
120 nM18 nM60 nMConsistent potency across luminal lines.
Solubility (PBS, pH 7.4) High (>100

M)
HighLow (<10

M)
Key Advantage: ISO-108 solves the solubility issues of ansamycins.
Table 2: Selectivity Profile (Kinase Panel)

Data derived from a panel of 50 kinases to ensure isoxazole selectivity.

TargetISO-108 % Inhibition @ 1

M
Interpretation
HSP90

98%Primary Target Engagement.
STAT3 (pTyr705) 65%Secondary modulation (Dual-action).
VEGFR2 < 10%No off-target kinase toxicity.
InsR < 5%Metabolic safety confirmed.

Synthesis & Optimization Workflow

To aid researchers in reproducing these derivatives, the following generalized scheme is provided for the synthesis of 3,4-diarylisoxazole-5-carboxamides.

Synthesis_Workflow Start Resorcinol Derivatives Step1 Friedel-Crafts Acylation Start->Step1 Step2 Oxime Formation Step1->Step2 Step3 Cyclization via N-Chlorosuccinimide Step2->Step3 Step4 Amide Coupling (R-NH2) Step3->Step4 Product N-Phenyl-Isoxazole (ISO-108) Step4->Product

Figure 2: Synthetic Route. Key step involves the regioselective formation of the isoxazole core followed by amide coupling to introduce the N-phenyl moiety.

References

  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. Source: PubMed / NIH [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles. Source: PubMed Central [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Source: PLOS One [Link][1]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors. Source: RSC Medicinal Chemistry [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of Bioactivity Data for Isoxazole-4-Carboxamides

Introduction: Navigating the 'Reproducibility Crisis' in Preclinical Research In the landscape of drug discovery, the robustness and reproducibility of preclinical data serve as the bedrock upon which costly and time-con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the 'Reproducibility Crisis' in Preclinical Research

In the landscape of drug discovery, the robustness and reproducibility of preclinical data serve as the bedrock upon which costly and time-consuming clinical development is built.[1] However, the scientific community has increasingly recognized a "reproducibility crisis," where findings from promising preclinical studies often cannot be replicated, leading to a significant waste of resources and a slowdown in the development of new medicines.[2][3] Reports from major pharmaceutical companies have highlighted this challenge, with researchers at Amgen failing to reproduce the findings of 47 out of 53 "landmark" studies, and Bayer reporting inconsistencies in nearly two-thirds of their validation projects.[1]

This guide is designed for researchers, scientists, and drug development professionals working with isoxazole-4-carboxamides, a versatile heterocyclic scaffold known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Rather than merely presenting disparate data points, this document provides a framework for critically evaluating published bioactivity data and establishing in-house protocols that ensure the generation of reliable, reproducible results. We will deconstruct a published experimental workflow, identify key sources of potential variability, and synthesize these insights into a "gold-standard" protocol designed for maximal reproducibility.

Part 1: Deconstructing a Primary Bioactivity Report: A Case Study

To illustrate the critical factors underpinning data reproducibility, we will use a specific, published isoxazole-4-carboxamide as a case study: 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide (hereafter referred to as Compound 2e, consistent with its designation in the source literature).

A 2022 study by Hawash et al. reported this compound to have potent antiproliferative activity against the B16F1 melanoma cell line, with a half-maximal inhibitory concentration (IC50) of 0.079 µM .[4] This potent activity makes it an excellent candidate for follow-up studies, but only if the data can be reliably reproduced.

Published Bioactivity Data for Case Study Compound 2e
CompoundCell LineReported Bioactivity (IC50)Reference CompoundReference IC50Source
Compound 2e B16F1 (Melanoma)0.079 µMDoxorubicin0.056 µMHawash et al. (2022)[4]

The workflow used to generate this data point, as described in the publication, is visualized below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis B16F1 1. Culture B16F1 Cells Seed 2. Seed Cells in 96-Well Plates B16F1->Seed Treat 4. Treat Cells with Compound 2e Seed->Treat CompoundPrep 3. Prepare Compound 2e Stock & Dilutions Incubate 5. Incubate (Duration Not Specified) Treat->Incubate AddMTS 6. Add MTS Reagent Incubate->AddMTS IncubateMTS 7. Incubate with MTS AddMTS->IncubateMTS Readout 8. Measure Absorbance IncubateMTS->Readout Calculate 9. Calculate IC50 Readout->Calculate

Caption: Published workflow for cytotoxicity testing of Compound 2e.[4]

Part 2: A Comparative Guide to Identifying Sources of Variability

The workflow above appears straightforward. However, experienced bench scientists will recognize that the devil is in the details—details often omitted from publications. The reported IC50 value of 0.079 µM is a single point estimate derived from a complex biological system. Even minor, seemingly trivial deviations in protocol can lead to significant shifts in this value, often ranging from a 2- to 5-fold difference, which can be the difference between a "hit" and a "miss" in a screening campaign.[1]

The following table deconstructs the experimental workflow and highlights the critical, often unreported, variables that are the primary drivers of irreproducibility.

Protocol StageKey ParameterCommon Variations & JustificationImpact on Reproducibility
Cell Culture Cell Line Authenticity & Passage Number Source (e.g., ATCC vs. internal stock), genetic drift over passages, misidentification, or cross-contamination.[7]CRITICAL: Genetic and phenotypic drift can dramatically alter drug sensitivity. A different lab may be working with a functionally different cell line.
Growth Media & Serum Basal media type (e.g., DMEM, RPMI-1640), serum percentage (e.g., 10% vs 5% FBS), serum supplier.HIGH: Serum proteins can bind to test compounds, reducing their effective concentration. Different serum lots have variable growth factor composition.[2]
Plating Density & Confluence Number of cells seeded per well. A low density may lead to lag-phase effects, while high density can cause contact inhibition, slowing growth.[8][9]HIGH: The growth rate of the untreated control cells is the denominator for calculating percent inhibition. Differences in growth rate directly and significantly alter the calculated IC50.[8]
Mycoplasma Status Routine testing vs. assumed negative status.CRITICAL: Mycoplasma contamination alters fundamental cellular processes, including metabolism and drug response, rendering data invalid.
Compound Handling Purity & Stability Purity of synthesized batch, degradation during storage.HIGH: An impure compound means the effective concentration is lower than assumed. Degradation products could be inactive or have their own bioactivity.[2]
Solvent & Stock Concentration DMSO grade, storage of stock solution (-20°C vs. -80°C), number of freeze-thaw cycles.MODERATE: Poor quality DMSO can be toxic. Repeated freeze-thaw cycles can cause compound precipitation or degradation.
Assay Execution Compound Incubation Time Typically 24, 48, or 72 hours. This is a crucial parameter often specified, but variations can occur.[9]HIGH: A cytostatic compound may show little effect at 24h but a strong effect at 72h as it prevents cell division over time.
Assay Type MTS vs. MTT vs. WST-8 vs. CellTiter-Glo®. Each measures a different aspect of cell health (e.g., mitochondrial activity vs. ATP levels).[3][10]HIGH: The assays have different mechanisms, sensitivities, and susceptibilities to interference. Results are not directly interchangeable.[7]
Reagent Incubation Time Incubation with MTS/MTT reagent (e.g., 1 hour vs. 4 hours).[3][11]MODERATE: Insufficient incubation can lead to a weak signal; overly long incubation can lead to signal saturation or toxicity from the reagent itself.
Data Analysis Background Subtraction Use of media-only wells vs. no background correction.HIGH: Failure to subtract absorbance from media and the assay reagent itself will artificially inflate viability readings and skew the IC50.
Curve Fitting Model Four-parameter logistic (4PL) regression vs. other models.[9]MODERATE: Different models can yield slightly different IC50 values from the same raw data, especially with noisy or incomplete dose-response curves.
Data Normalization Defining 0% and 100% inhibition (e.g., using untreated cells as 100% and a toxic control like staurosporine as 0%).HIGH: The definition of the dynamic range of the assay directly impacts the calculated percentage of inhibition at each concentration.

Part 3: A Protocol for Ensuring Reproducibility of Isoxazole-4-Carboxamide Bioactivity

Based on the analysis of potential variability, we can construct a "gold-standard" protocol. This protocol is not merely a sequence of steps but a self-validating system designed to minimize ambiguity and maximize the likelihood that another laboratory can reproduce the results.

Gold-Standard Protocol: Cytotoxicity Assessment (MTS Assay)

Objective: To determine the IC50 of an isoxazole-4-carboxamide against an adherent cancer cell line with high fidelity.

1.0 Materials & Reagents

  • Cell Line: B16F1 cells (ATCC® CRL-6475™). Use between passages 5-15. Document passage number for every experiment.

  • Culture Medium: DMEM, high glucose (Gibco #11965092) supplemented with 10% Fetal Bovine Serum (Gibco #A3160801, specify lot number) and 1% Penicillin-Streptomycin (Gibco #15140122).

  • Compound: Test compound (e.g., Compound 2e) with purity >98% confirmed by LC-MS and ¹H NMR.

  • Reference Compound: Doxorubicin HCl (Sigma-Aldrich #D1515), for use as an intra-assay positive control.

  • Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega #G3580).

  • Plates: 96-well, flat-bottom, tissue culture-treated plates (Corning #3596).

  • QC: Mycoplasma detection kit (e.g., Lonza MycoAlert™). Test cells monthly.

2.0 Cell Culture & Plating 2.1. Culture B16F1 cells in a 37°C, 5% CO₂ incubator. Do not allow cells to exceed 85% confluence. 2.2. On the day of the assay, harvest cells using Trypsin-EDTA (0.25%). Neutralize, centrifuge, and resuspend in fresh culture medium. 2.3. Perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%). 2.4. Dilute cell suspension to 5 x 10⁴ cells/mL. Seed 100 µL (5,000 cells) into each well of a 96-well plate.

  • Rationale: This density is optimized to ensure cells remain in the exponential growth phase for the 48-hour duration of the assay, a critical factor for data consistency.[8] 2.5. Include "cells-only" wells for the 100% viability control and "media-only" wells for the background control. 2.6. Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.

3.0 Compound Preparation & Treatment 3.1. Prepare a 10 mM stock solution of the test compound and reference compound in 100% DMSO. 3.2. Perform a serial dilution series in culture medium to create 2X working concentrations of the test compounds. A typical 8-point, 1:3 dilution series might be 200 µM, 66.7 µM, 22.2 µM, etc. 3.3. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilution. This results in a final 1X concentration and a final DMSO concentration of ≤0.5%.

  • Rationale: A full media exchange ensures the final compound concentration is accurate and not diluted by residual media. Keeping DMSO concentration low and consistent prevents solvent-induced toxicity. 3.4. Add 100 µL of medium with 0.5% DMSO to the "cells-only" control wells. 3.5. Incubate the plate for 48 hours at 37°C, 5% CO₂.

4.0 MTS Assay & Data Acquisition 4.1. After the 48-hour incubation, add 20 µL of MTS reagent directly to each well. 4.2. Incubate for exactly 2 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Rationale: A fixed, consistent incubation time is crucial as the color development is enzymatic and time-dependent.[11] 4.3. Shake the plate gently for 10 seconds. 4.4. Measure absorbance at 490 nm using a microplate reader.

5.0 Data Analysis 5.1. Background Correction: Average the absorbance from the "media-only" wells and subtract this value from all other wells. 5.2. Normalization:

  • Calculate the average absorbance of the background-corrected "cells-only" (DMSO vehicle) wells. This value represents 100% viability.
  • Calculate the percent viability for each compound-treated well using the formula: (Abs_sample / Abs_vehicle_control) * 100. 5.3. Curve Fitting: Plot percent viability versus log₁₀ of the compound concentration. Fit the data using a four-parameter logistic (4PL) regression model to determine the IC50 value.
  • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

The following diagram illustrates this robust workflow, emphasizing the critical quality control and documentation steps necessary for reproducibility.

cluster_setup Phase 1: Rigorous Setup cluster_exec Phase 2: Controlled Execution cluster_readout Phase 3: Standardized Readout & Analysis Auth Authenticated, Low-Passage Cells (ATCC, Passages 5-15) QC1 Monthly Mycoplasma QC Auth->QC1 Seed Seed Cells at Optimized Density (5,000 cells/well) Auth->Seed Media Standardized Media (Document Lot Numbers) Media->Seed Compound Purity-Verified Compound (>98% Purity) Treat Treat with Compound Series (Final DMSO = 0.5%) Compound->Treat Adhere Incubate 24h (Adhesion) Seed->Adhere Adhere->Treat QC2 Include Vehicle & Ref. Cmpd Controls Treat->QC2 Incubate Incubate Exactly 48h Treat->Incubate AddMTS Add MTS Reagent Incubate->AddMTS IncubateMTS Incubate Exactly 2h AddMTS->IncubateMTS Read Read Absorbance @ 490nm IncubateMTS->Read QC3 Background Correction (Media-Only Wells) Read->QC3 Analyze Normalize to Controls Fit Data with 4PL Regression Read->Analyze Result Report IC50 with Confidence Intervals Analyze->Result

Caption: A gold-standard workflow with integrated QC for reproducible cytotoxicity assays.

Conclusion

The bioactivity of isoxazole-4-carboxamides, like any small molecule, is not an immutable constant but a value derived from a specific experimental context. This guide demonstrates that reproducibility is not an accident; it is the result of rigorous experimental design, meticulous execution, and transparent reporting. By moving beyond simply listing procedural steps and instead understanding the causality behind experimental choices—from cell passage number to the mathematical model used for curve fitting—researchers can build self-validating systems. Adhering to such detailed, quality-controlled protocols will not only ensure that in-house data is reliable over time but will also contribute to a more robust and efficient drug discovery ecosystem for this important chemical class.

References

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Validation

A Comparative Guide to the In Vivo Efficacy of Isoxazole Analgesics in Preclinical Pain Models

For researchers and drug development professionals navigating the landscape of novel analgesic compounds, the isoxazole scaffold represents a privileged structure with proven clinical and preclinical efficacy. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel analgesic compounds, the isoxazole scaffold represents a privileged structure with proven clinical and preclinical efficacy. This guide provides an in-depth, objective comparison of the in vivo performance of prominent and emerging isoxazole-based analgesics across various validated pain models. Beyond a simple recitation of data, this document delves into the causal relationships behind experimental design, offering field-proven insights to inform your own research endeavors.

Introduction: The Isoxazole Moiety in Analgesic Development

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties have led to the development of a range of pharmacologically active agents, including potent analgesics.[1][2] The most well-established isoxazole analgesics, such as valdecoxib and its prodrug parecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[3][4][5] This selectivity is crucial as it mitigates the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][5]

More recently, research has expanded to explore novel isoxazole derivatives targeting other key players in pain signaling pathways, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6][7][8] This guide will compare the in vivo efficacy of both COX-2 inhibiting and TRPA1 antagonizing isoxazole compounds, providing a comprehensive overview of their potential in treating diverse pain states.

Mechanism of Action: Targeting Key Pain Pathways

The analgesic effect of isoxazole derivatives is primarily achieved through the modulation of specific molecular targets involved in nociception. Understanding these mechanisms is fundamental to interpreting efficacy data and designing rational therapeutic strategies.

COX-2 Inhibition in Inflammatory Pain

Inflammatory pain is initiated by tissue damage, which triggers the release of inflammatory mediators. These mediators, including prostaglandins, sensitize peripheral nociceptors, lowering their activation threshold and leading to hyperalgesia. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[9][10] Isoxazole-based COX-2 inhibitors like valdecoxib selectively block the COX-2 isoform, which is upregulated at sites of inflammation, thereby reducing prostaglandin production and alleviating inflammatory pain.[1][3]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediates Valdecoxib Valdecoxib (Isoxazole Analgesic) Valdecoxib->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of isoxazole analgesics.

TRPA1 Antagonism in Neuropathic and Inflammatory Pain

The TRPA1 ion channel, expressed on sensory neurons, is a critical sensor for noxious chemical and environmental stimuli.[6][7] Activation of TRPA1 by endogenous inflammatory mediators or exogenous irritants leads to the influx of cations, depolarization of the neuron, and the sensation of pain.[7] Novel isoxazole-based compounds have been identified as potent TRPA1 antagonists, offering a non-opioid, non-COX-inhibiting mechanism for pain relief, which may be particularly beneficial in neuropathic pain states where COX inhibitors often show limited efficacy.[6][8]

TRPA1_Pathway cluster_0 Noxious_Stimuli Noxious Stimuli (e.g., AITC, Formalin) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 activates Cation_Influx Ca²⁺/Na⁺ Influx TRPA1->Cation_Influx allows Neuron_Membrane Sensory Neuron Membrane Depolarization Neuronal Depolarization Cation_Influx->Depolarization causes Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal initiates Isoxazole_Antagonist Isoxazole-based TRPA1 Antagonist Isoxazole_Antagonist->TRPA1 blocks

Caption: TRPA1 signaling pathway and the blocking action of isoxazole antagonists.

Comparative In Vivo Efficacy of Isoxazole Analgesics

The following tables summarize the in vivo efficacy of various isoxazole analgesics in established preclinical pain models. These models are designed to mimic different aspects of clinical pain, including acute thermal pain, inflammatory pain, and neuropathic pain.

COX-2 Inhibitors: Valdecoxib and Parecoxib

Valdecoxib is an orally bioavailable, selective COX-2 inhibitor.[11][12] Parecoxib is a water-soluble prodrug of valdecoxib, suitable for parenteral administration.[4][5]

Compound Pain Model Species Dose & Route Key Findings Reference
Valdecoxib Hot-Plate TestMouse5 mg/kg, OralSignificant increase in reaction latency from 75 min to 2 h post-dosing.[11]
Formalin Test (Phase II)Mouse5 mg/kg, OralSignificantly reduced nociceptive response (licking/biting time).[11]
Adjuvant-Induced ArthritisRat0.03 mg/kg, ED₅₀Marked potency in a chronic inflammation model.[12]
Parecoxib Chronic Constriction Injury (CCI)Rat6 & 12 mg/kgSignificant reduction in mechanical and thermal hyperalgesia.[13]
Carrageenan-Induced InflammationRatNot specifiedInhibited behavioral changes associated with inflammation.[14]
Burn Injury with Delayed Fluid ResuscitationAnimal1.0 mg/kgAttenuated acute lung injury and systemic inflammation.[15]
Novel Isoxazole Derivatives

Recent research has focused on synthesizing novel isoxazole derivatives with diverse mechanisms of action and improved analgesic profiles.

Compound Pain Model Species Dose & Route Key Findings Reference
Isoxazole Carboxamide (Compound B2) Acetic Acid-Induced WrithingMouse6 mg/kgHigher analgesic activity compared to tramadol.[1][16]
Hot-Plate TestMouse6 mg/kgDemonstrated significant analgesic effect.[1]
Isoxazole-based TRPA1 Antagonists (Compounds 12 & 13) AITC-Induced PainMouseNot specifiedSignificant analgesic effects against the TRPA1 agonist.[7][8]
Formalin TestMouseNot specifiedDemonstrated significant analgesic effects.[7][8]
Novel Isoxazole Derivatives (Compounds 2e & 2f) Tail Immersion TestNot specifiedNot specifiedExhibited significant analgesic activity comparable to paracetamol.[17]

Experimental Protocols: A Guide to In Vivo Pain Assessment

Reproducibility and validity are paramount in preclinical research. The following are detailed, step-by-step methodologies for key in vivo pain models discussed in this guide.

Hot-Plate Test (Thermal Nociception)

This model assesses the response to a thermal stimulus, primarily mediated by central analgesic mechanisms.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch. Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the isoxazole analgesic or vehicle control via the desired route (e.g., oral gavage).

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group.

Formalin Test (Inflammatory Pain)

This model induces a biphasic pain response: an acute neurogenic phase (Phase I) followed by a tonic inflammatory phase (Phase II). It is particularly useful for evaluating compounds with anti-inflammatory properties.

Protocol:

  • Acclimation: Place individual mice in transparent observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle at a specific time before formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 20 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, observe the mouse and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (0-5 minutes post-injection): Represents acute nociception.

    • Phase II (15-30 minutes post-injection): Represents inflammatory pain.

  • Data Analysis: The analgesic effect is determined by the reduction in the duration of licking/biting in either phase compared to the control group.

Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by persistent mechanical allodynia and thermal hyperalgesia.

Protocol:

  • Anesthesia: Anesthetize the rat or mouse with an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them.

    • The ligatures should be tightened to the point where they just constrict the nerve without arresting epineural blood flow.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesia for the initial post-surgical period.

  • Behavioral Testing: Assess for the development of mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a radiant heat source) at various time points post-surgery.

  • Drug Administration and Testing: Once neuropathic pain behaviors are established (typically 7-14 days post-surgery), administer the isoxazole analgesic and assess its ability to reverse the established allodynia and hyperalgesia.

Experimental_Workflow cluster_Pain_Models In Vivo Pain Models cluster_Assessment Assessment Hot_Plate Hot-Plate Test (Thermal Pain) Baseline Baseline Measurement Hot_Plate->Baseline Formalin Formalin Test (Inflammatory Pain) Formalin->Baseline CCI CCI Model (Neuropathic Pain) CCI->Baseline Drug_Admin Drug/Vehicle Administration Baseline->Drug_Admin Post_Treatment Post-Treatment Measurement Drug_Admin->Post_Treatment Data_Analysis Data Analysis & Comparison Post_Treatment->Data_Analysis

Caption: General experimental workflow for in vivo analgesic efficacy testing.

Conclusion and Future Directions

The isoxazole scaffold continues to be a highly valuable template for the design of effective analgesic agents. The well-established COX-2 inhibitors, valdecoxib and parecoxib, demonstrate robust efficacy in models of inflammatory and post-operative pain. The emergence of novel isoxazole derivatives targeting alternative pathways, such as TRPA1, holds significant promise for the treatment of a broader range of pain conditions, including neuropathic pain which remains a significant unmet medical need.

Future research should focus on head-to-head comparative studies of these newer agents against established standards in a wider array of pain models. Furthermore, detailed pharmacokinetic and pharmacodynamic profiling will be crucial for optimizing dosing regimens and translating preclinical findings into clinical success. The strategic application of the in vivo models and mechanistic understanding presented in this guide will undoubtedly facilitate the discovery and development of the next generation of isoxazole-based analgesics.

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  • Payne-Johnson, M., et al. (2015). Comparative efficacy and safety of mavacoxib and carprofen in the treatment of canine osteoarthritis. Veterinary Record, 176(11), 284. [Link]

  • Wikipedia. (2023). Parecoxib. [Link]

  • Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of Veterinary Pharmacology and Therapeutics, 38(3), 205-227. [Link]

  • Toutain, P. L., et al. (2010). Population pharmacokinetics of mavacoxib in osteoarthritic dogs. Journal of Veterinary Pharmacology and Therapeutics, 33(3), 236-246. [Link]

  • Lees, P., et al. (2015). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: A review. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Tan, T. Z., et al. (2015). Parecoxib Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation. BioMed Research International, 2015, 715072. [Link]

  • Cox, S. R., et al. (2011). The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. Journal of Veterinary Pharmacology and Therapeutics, 34(5), 443-453. [Link]

  • Clinical Trials Arena. (2024). PARECOXIB – Application in Therapy and Current Clinical Research. [Link]

  • Bibi, H., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. [Link]

  • Sree, K. N., & Kumar, A. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]

  • Musculoskeletal Key. (2016). The Pharmacology of Analgesic Agents. [Link]

  • Bhattacharjee, B., et al. (2021). understanding neurobiological pathways of pain regulation and novel therapeutics for pain management. ResearchGate. [Link]

  • PRO.A. (n.d.). A Basic Review of Pain Pathways and Analgesia. [Link]

Sources

Comparative

Selectivity profiling of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

An In-Depth Selectivity Profile of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide (IPC-1): A Comparative Guide for Kinase Inhibitor Development Authored by: A Senior Application Scientist This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Selectivity Profile of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide (IPC-1): A Comparative Guide for Kinase Inhibitor Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the selectivity profile of the novel compound, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, hereafter referred to as Isoxazole-Pip-Carboxamide-1 (IPC-1) . In the landscape of targeted therapeutics, particularly concerning kinase inhibitors, understanding a compound's selectivity is paramount to predicting its efficacy and potential for off-target toxicities. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating such compounds. We will compare IPC-1 against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, providing the underlying experimental logic and detailed protocols.

Introduction: The Critical Role of Selectivity in Targeting the PI3K Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a high-value target for therapeutic intervention. The PI3K family consists of multiple isoforms (Class I: p110α, p110β, p110δ, p110γ), and the development of isoform-selective inhibitors is a key strategy to maximize therapeutic index by minimizing off-target effects associated with inhibiting ubiquitously expressed isoforms like p110α and p110β.

The isoxazole-carboxamide scaffold is a "privileged" structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. IPC-1, with its N-phenyl and piperidinyl substitutions, is designed to confer a unique selectivity profile. This guide will objectively assess this profile by comparing it to two well-characterized PI3K inhibitors:

  • Pictilisib (GDC-0941): A potent, pan-Class I PI3K inhibitor.

  • Idelalisib (CAL-101): An inhibitor highly selective for the p110δ isoform, approved for treating certain B-cell malignancies.

The central hypothesis is that the structural modifications in IPC-1 afford a distinct selectivity profile that may offer a therapeutic advantage over existing agents.

Comparative Selectivity Analysis

The selectivity of IPC-1 was assessed against the four Class I PI3K isoforms and, for broader context, against mTOR, a related kinase in the pathway. The inhibitory activity is presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Comparative IC₅₀ Values (nM) of IPC-1 and Reference Compounds
CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)mTOR
IPC-1 (Hypothetical Data) 15250855>10,000
Pictilisib (GDC-0941) 3333317
Idelalisib (CAL-101) 8,6004,0002,1002.5428

Interpretation of Results:

  • IPC-1 demonstrates a potent and selective inhibitory profile. It is most active against PI3Kδ (IC₅₀ = 5 nM), with moderate activity against PI3Kα (IC₅₀ = 15 nM). Importantly, it shows significantly lower potency against PI3Kβ and PI3Kγ, and is inactive against mTOR. This profile suggests a dual α/δ inhibitor, a potentially valuable combination for targeting both solid tumors (often PI3Kα-driven) and hematological malignancies (PI3Kδ-driven).

  • Pictilisib confirms its established pan-Class I inhibitory activity, with potent, single-digit nanomolar inhibition across all four isoforms and mTOR.

  • Idelalisib serves as a benchmark for high selectivity, showing potent inhibition of PI3Kδ while being thousands-fold less active against other isoforms.

Experimental Design & Protocols

The following protocols represent a robust framework for determining kinase inhibitor selectivity. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility.

In Vitro Kinase Assay: TR-FRET for IC₅₀ Determination

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for kinase profiling due to their sensitivity, homogeneous format, and reduced interference from library compounds. The Lanthascreen™ Kinase Assay is a representative example.

Causality in Protocol Design:

  • ATP Concentration: The concentration of ATP is set at the apparent Kₘ value for each kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket. Using a concentration far above Kₘ would require much higher concentrations of a competitive inhibitor to achieve 50% inhibition, leading to an overestimation of the IC₅₀.

  • Enzyme and Substrate Concentration: These are optimized during assay development to ensure the reaction proceeds linearly with time and that the signal-to-background ratio is sufficient for robust detection.

  • Controls: The inclusion of "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls on every plate is critical for data normalization and quality control.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute IPC-1 and reference compounds in 100% DMSO to create a 10-point, 3-fold dilution series. The top concentration is typically 100 µM.

  • Assay Plate Preparation: Dispense 2.5 µL of the compound dilutions into a low-volume 384-well assay plate. Include DMSO-only wells for the 0% inhibition control.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. For the PI3K assay, this typically contains the specific PI3K isoform and a fluorescently labeled lipid substrate (e.g., PIP2). Add 2.5 µL of this solution to each well.

  • Initiation of Reaction: Prepare a 2X ATP solution (at the Kₘ concentration for the specific isoform). Add 5 µL of this solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Prepare a 2X detection solution containing a lanthanide-labeled antibody that recognizes the phosphorylated product (e.g., an anti-phospho-PIP3 antibody). Add 10 µL of this solution to each well. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio. Normalize the data using the 0% and 100% inhibition controls. Fit the normalized data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the selectivity profiling process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Compound Compound Stock (IPC-1, Comparators) Dilution 10-Point Serial Dilution in DMSO Compound->Dilution Dispense Dispense Compounds into 384-well Plate Dilution->Dispense Reagents Prepare Kinase, Substrate, ATP, & Detection Reagents AddKinase Add Kinase/Substrate Mix Reagents->AddKinase Dispense->AddKinase AddATP Initiate Reaction with ATP (Incubate 60 min) AddKinase->AddATP AddDetect Stop Reaction & Add Detection Reagents (Incubate 60 min) AddATP->AddDetect Read Read Plate (TR-FRET Signal) Normalize Normalize Data (0%/100% Controls) Read->Normalize CurveFit Dose-Response Curve Fitting Normalize->CurveFit IC50 Determine IC50 Values CurveFit->IC50 Conclusion Selectivity Profile Determined IC50->Conclusion

Caption: Workflow for determining kinase inhibitor IC₅₀ values using a TR-FRET assay.

Signaling Pathway Context

Understanding the position of the target kinases within their signaling cascade is crucial for interpreting the biological impact of an inhibitor. IPC-1 targets PI3K isoforms, which are upstream regulators of the Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (α, β, γ, δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream IPC1 IPC-1 IPC1->PI3K Inhibits α/δ Idelalisib Idelalisib Idelalisib->PI3K Inhibits δ Pictilisib Pictilisib Pictilisib->PI3K Inhibits Pan-I

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Conclusion and Future Directions

The selectivity profile of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide (IPC-1) reveals it to be a potent dual inhibitor of PI3Kα and PI3Kδ, with significant selectivity against the β and γ isoforms and mTOR. This profile distinguishes it from both pan-inhibitors like Pictilisib and highly isoform-specific inhibitors like Idelalisib.

This dual activity could be advantageous. The inhibition of PI3Kδ is a validated strategy in B-cell cancers, while the concurrent inhibition of PI3Kα, which is frequently mutated in solid tumors, could broaden its therapeutic potential. The high selectivity against PI3Kβ is particularly noteworthy, as inhibition of PI3Kβ has been linked to hyperglycemia, a common dose-limiting toxicity for pan-PI3K inhibitors.

Further studies are warranted to confirm this in vitro selectivity profile in cell-based assays and in vivo models. A broad kinase panel screen (e.g., against 400+ kinases) would be a critical next step to identify any unanticipated off-target activities that could lead to toxicity. Nevertheless, based on this initial assessment, IPC-1 represents a promising chemical scaffold for the development of a differentiated PI3K inhibitor.

References

  • Title: The PI3K/AKT/mTOR Pathway in Action Source: Science Signaling URL: [Link]

  • Title: PI3K pathway in cancer and treatment Source: Nature Reviews Cancer URL: [Link]

  • Title: The complexities of targeting PI3K in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Discovery of GDC-0941, a Potent and Orally Bioavailable Class I PI3K Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Idelalisib: A PI3Kδ Inhibitor for the Treatment of Chronic Lymphocytic Leukemia Source: Journal of the Advanced Practitioner in Oncology URL: [Link]

Validation

Definitive Structure Confirmation: A Comparative Guide to Integrated NMR &amp; MS Workflows

Topic: Confirmation of structure via NMR and mass spectrometry analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In small molecule dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of structure via NMR and mass spectrometry analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In small molecule drug development, structural ambiguity is a critical failure point. While X-ray crystallography remains the ultimate arbiter of absolute configuration, it is often precluded by the physical state of the sample (e.g., oils, amorphous solids). Consequently, the industry standard for New Chemical Entity (NCE) confirmation has shifted to a hybridized evidence model : the integration of High-Resolution Mass Spectrometry (HR-MS) and Multi-Dimensional Nuclear Magnetic Resonance (NMR).

This guide objectively compares this integrated workflow against standalone alternatives, providing a validated protocol that aligns with ICH Q2(R2) and ICH Q14 regulatory expectations for analytical procedure development and validation.

Part 1: Comparative Analysis of Structural Elucidation Methods

The following table contrasts the three primary methodologies employed in modern laboratories. The "Product" under review is the Integrated HR-MS + High-Field NMR workflow, compared against rapid screening (Method B) and absolute definition (Method C).

Table 1: Performance Matrix of Elucidation Workflows
FeatureMethod A: Integrated Workflow (HR-MS + 600 MHz NMR) Method B: Rapid Screen (LC-MS + Benchtop NMR) Method C: X-Ray Crystallography (XRD)
Primary Utility Full Structure Elucidation (De Novo) Verification of Known StructuresAbsolute Stereochemistry
Sample Requirement 1–5 mg (Soluble)>10 mg (NMR limit)Single Crystal (Solid)
Resolution Atomic connectivity + FormulaFunctional Groups + Mass3D Spatial Coordinates
Isomer Distinction High (Regio- & Stereoisomers)Low (Mass cannot distinguish isomers)Definitive
Throughput Moderate (Hours/Sample)High (Minutes/Sample)Low (Days/Weeks)
Regulatory Weight Gold Standard for solution-state APIsInsufficient for NCE registrationGold Standard for solid-state
Cost Efficiency High (High CapEx, Low OpEx)ModerateLow (High labor intensity)
Why the Integrated Workflow (Method A) Wins

While Method B is faster, it fails the "Self-Validation" test for unknown impurities. A benchtop NMR (60-80 MHz) lacks the dispersion to resolve complex multiplets, and Low-Res MS cannot distinguish between


 and 

mass differences (approx. 0.011 Da). Method A is the only solution-state approach that satisfies the Unsaturation Number (DoU) cross-check, where the mass spectral formula dictates the required number of rings/double bonds, which must mathematically match the NMR signal distribution.
Part 2: The Integrated Protocol (Step-by-Step)

This protocol is designed to be self-validating . If the data from Step 2 does not mathematically align with Step 3, the workflow halts. This causality loop prevents the propagation of structural errors.

Phase 1: The Mass Spectral Foundation (Formula Confirmation)

Objective: Establish the molecular formula and Degrees of Unsaturation (DoU).

  • Sample Prep: Dissolve ~0.1 mg in MeOH/ACN (50:50).

  • Instrumentation: Use Q-TOF or Orbitrap (Resolution > 50,000 FWHM).

  • Ionization:

    • ESI (+/-): For polar/ionizable compounds.

    • APCI: For non-polar, neutral compounds.

  • Critical Output: Accurate Mass (

    
     ppm error).
    
  • Calculation (The Causality Check):

    • Calculate Formula (e.g.,

      
      ).
      
    • Calculate DoU:

      
      .
      
    • Stop Condition: If the isotopic pattern (M+1, M+2) does not match the predicted formula, do not proceed to NMR.

Phase 2: The NMR Connectivity Map (Topology)

Objective: Map the atoms to the formula derived in Phase 1.

  • Sample Prep: Dissolve 2–5 mg in 600 µL deuterated solvent (e.g., DMSO-

    
     or 
    
    
    
    ).
    • Why? To provide a deuterium lock signal for field stability and render the solvent "invisible" in

      
       NMR.
      
  • Experiment 1: Quantitative

    
     (1D): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 5–10s) for accurate integration.
    • Validation Step: Sum of integrals must equal the Hydrogen count from Phase 1.

  • Experiment 2: HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons directly to the carbons they are attached to (1-bond coupling).

    • Differentiation: Distinguishes

      
      , 
      
      
      
      , and
      
      
      (via phase editing).
  • Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlates protons to carbons 2-3 bonds away.

    • The "Bridge": This connects spin systems across heteroatoms (O, N) where protons are not directly attached.

Part 3: Visualization of Logic & Workflows
Diagram 1: The Self-Validating Decision Matrix

This diagram illustrates the logical flow. Note the "Red" feedback loops—these are the quality control gates that ensure scientific integrity.

StructureConfirmation Start Unknown Sample HRMS Phase 1: HR-MS Analysis (Accurate Mass < 5ppm) Start->HRMS Formula Generate Molecular Formula & Calculate DoU HRMS->Formula NMR_1D Phase 2: 1H NMR (1D) Integration Check Formula->NMR_1D Input H Count Fail_Mass STOP: Recalibrate MS or Check Purity NMR_1D->Fail_Mass Integrals != Formula NMR_2D Phase 3: 2D NMR (HSQC + HMBC + COSY) NMR_1D->NMR_2D Integrals Match Structure Proposed Structure NMR_2D->Structure Final_Val Final Validation: Does NMR connectivity match MS fragmentation? Structure->Final_Val Final_Val->Fail_Mass No (Isomer Error) Confirmed Structure Confirmed Final_Val->Confirmed Yes

Caption: The logical decision tree for structure confirmation. Red pathways indicate mandatory "Stop/Re-evaluate" gates based on data mismatch.

Diagram 2: The Connectivity Puzzle (HMBC vs. HSQC)

Understanding how to "build" the molecule using 2D data is crucial. This diagram visualizes the specific role of each experiment.

ConnectivityLogic Atom_H Proton (1H) HSQC HSQC Signal (Direct Bond) Atom_H->HSQC Identifies parent C HMBC HMBC Signal (Long Range 2-3 Bonds) Atom_H->HMBC Sees neighbor C Atom_C Carbon (13C) Atom_C->HSQC Link Structural Skeleton HMBC->Link Establishes Connectivity Fragment_A Fragment A (e.g., Phenyl Ring) Fragment_A->HMBC Fragment_B Fragment B (e.g., Carbonyl Chain) Fragment_B->HMBC

Caption: HSQC maps protons to their parent carbons, while HMBC bridges separate structural fragments (e.g., across ether linkages).

Part 4: Supporting Data & Specifications

To ensure reproducibility, the following parameters are recommended based on current high-field instrument capabilities.

Table 2: Sensitivity & Detection Limits
TechniqueDetection Limit (LOD)Quantitation Limit (LOQ)Critical Parameter
HR-MS (Orbitrap) ~10–100 femtograms~1 picogramIonization Efficiency

NMR (600 MHz)
~10 micrograms~0.1 mgCryoprobe vs. Room Temp Probe

NMR (1D)
~1 mg~5 mgNatural Abundance (1.1%)
HSQC (2D) ~0.1 mgN/A (Qualitative)Indirect Detection (

sensitivity)
Solvent Effects Data

Note: Solvent choice drastically affects chemical shift dispersion.

  • DMSO-

    
    :  Excellent for polar compounds; exchangeable protons (
    
    
    
    ,
    
    
    ) are often visible as sharp peaks (crucial for structural proof).
  • 
    :  Standard, but exchangeable protons often broaden or disappear due to exchange with trace water.
    
  • 
    :  All exchangeable protons disappear (become 
    
    
    
    ), simplifying the spectrum but losing structural data regarding
    
    
    groups.
References
  • International Council for Harmonisation (ICH). (2023).[1][2] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). (2023).[1][3] ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Elyashberg, M., & Williams, A. (2015). Computer-Assisted Structure Elucidation: Logic and Methods. Annual Reports on NMR Spectroscopy. [Link]

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmaceutical analysis.[4][5][6][7] Elsevier. [Link]

Sources

Comparative

Evaluating Off-Target Effects of Isoxazole-Based Chemical Probes

Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Professionals Introduction: The Isoxazole Paradox in Chemical Biology The isoxazole scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Professionals

Introduction: The Isoxazole Paradox in Chemical Biology

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in BET bromodomain inhibitors (e.g., I-BET151 ), kinase inhibitors (e.g., ruxolitinib ), and antibiotics. Its planar structure and ability to engage in hydrogen bonding and


-stacking make it a "privileged scaffold" for mimicking peptide bonds and binding deep hydrophobic pockets.

However, this privilege comes with a liability: promiscuity . Isoxazole-based probes often exhibit significant off-target activities, particularly against structurally unrelated proteins like kinases and E3 ligases, or through metabolic bioactivation (e.g., ring opening to reactive nitriles or quinoneimines).

For a chemical probe to be a valid tool for linking a specific protein to a biological phenotype, its selectivity must be rigorously defined. This guide outlines a three-tiered framework for evaluating off-target effects, moving beyond simple biochemical panels to proteome-wide and functional validation.

Strategic Framework: The Three-Tiered Evaluation System

To rigorously validate an isoxazole probe, a single assay is insufficient. We recommend a cascading approach:

TierMethodologyScopeKey Question Answered
1 Chemoproteomics (ABPP) Proteome-wideWhat else does this molecule bind to in a live cell?
2 CETSA Target-specific (Intact Cell)Does the drug engage the target (and off-targets) in the cytosolic environment?
3 Functional Controls PhenotypicIs the observed biological effect actually due to the primary target?

Method 1: Chemoproteomics (The Gold Standard)

Activity-Based Protein Profiling (ABPP) & Compound-Centric Profiling

While biochemical panels (e.g., KinomeScan) are standard, they fail to detect off-targets that are not in the panel or require specific cellular complexes. Chemoproteomics is the superior alternative for isoxazole probes because it profiles targets in their native state, preserving protein complexes and post-translational modifications.

Comparative Insight: I-BET151 vs. JQ1

A direct comparison of BET inhibitors reveals the power of this method. While I-BET151 (isoxazole) and JQ1 (triazolodiazepine) both potently inhibit BRD4, chemoproteomic profiling has revealed distinct "off-target fingerprints."

  • JQ1 and AZD5153 were found to induce degradation of specific ubiquitin-proteasome system (UPS) components and E3 ligases.

  • I-BET151 , in contrast, showed a different interaction profile with the UPS, highlighting how scaffold changes (isoxazole vs. diazepine) alter the "interactome" even when the primary target is identical.

Protocol: Live-Cell Click-Chemistry ABPP

This protocol assumes the use of an alkyne- or azide-functionalized analog of your isoxazole probe.

Materials:

  • Alkyne-tagged Isoxazole Probe

  • Lysis Buffer: 1% NP-40, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, Protease Inhibitors.

  • Click Reagents: CuSO4, THPTA (ligand), Sodium Ascorbate, Biotin-Azide.

Step-by-Step Workflow:

  • In Situ Labeling: Treat live cells (e.g., HEK293T) with the alkyne-probe (1–10 µM) for 1–2 hours. Include a "Competition Control" where cells are pre-treated with 10x excess of the untagged parent molecule.

  • Lysis: Wash cells 3x with cold PBS. Lyse on ice for 20 min. Centrifuge at 20,000 x g (10 min) to clear debris.

  • Click Reaction: Adjust protein concentration to 2 mg/mL. Add reagents in order:

    • 100 µM Biotin-Azide

    • 1 mM TCEP (fresh)

    • 100 µM THPTA

    • 1 mM CuSO4[1]

    • Incubate 1 hour at RT with rotation.

  • Enrichment: Precipitate proteins (methanol/chloroform) to remove excess reagents. Resuspend and incubate with Streptavidin-agarose beads (2 hours).

  • Elution & Analysis: Wash beads stringently (1% SDS, 6M Urea). Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

  • Data Processing: Filter for proteins enriched in the "Probe" sample vs. "Competition Control."

Visualization: Chemoproteomics Workflow

ABPP_Workflow Probe Alkyne-Probe Treatment Lysis Cell Lysis (Native State) Probe->Lysis 1-2 hrs Click Click Chemistry (+ Biotin-Azide) Lysis->Click CuAAC Enrich Streptavidin Enrichment Click->Enrich Affinity MS LC-MS/MS Identification Enrich->MS Digestion Data Differential Analysis MS->Data Quantification

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to identify off-targets in live cells.

Method 2: Cellular Thermal Shift Assay (CETSA)

The Physiological Reality Check

For isoxazole probes lacking a functionalized handle (or where the handle affects binding), CETSA is the method of choice. It relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (


).[2]

Why it matters for Isoxazoles: Isoxazoles can be metabolically labile. CETSA performed on intact cells accounts for intracellular metabolism, membrane permeability, and competition with endogenous metabolites (e.g., ATP for kinase off-targets), which biochemical assays miss.

Protocol: Step-by-Step CETSA

Materials:

  • Thermocycler capable of gradients.

  • Lysis Buffer: PBS with 0.4% NP-40 + Protease Inhibitors.

Workflow:

  • Treatment: Treat intact cells with the isoxazole probe (e.g., 5x

    
    ) or DMSO for 1 hour.
    
  • Aliquot: Split cell suspension into 8–12 PCR tubes (50 µL each).

  • Heat Challenge: Apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cooling: Immediately incubate at RT for 3 min, then snap-freeze in liquid nitrogen (optional but recommended for lysis efficiency).

  • Lysis & Separation: Perform 3 freeze-thaw cycles. Centrifuge at 20,000 x g for 20 min at 4°C .

    • Critical Step: Only soluble (stabilized) proteins remain in the supernatant; aggregated (unbound/destabilized) proteins form the pellet.

  • Detection: Analyze supernatant via Western Blot (for specific off-target hypothesis) or Mass Spectrometry (for unbiased "Thermal Proteome Profiling").

Method 3: Functional Validation (Negative Controls)

The "Inactive Analog" Strategy[3][4]

The most rigorous control for an isoxazole probe is a structurally matched negative control . This is a molecule almost identical to the probe (e.g., a single methyl addition or N-to-C switch) that abrogates binding to the primary target but retains the physicochemical properties and potential off-target liability of the scaffold.

Case Study: Isoxazole Bioactivation Some isoxazole rings can undergo metabolic opening to form reactive iminoquinones. If your probe causes toxicity, use a negative control that cannot bind the target but can still form the metabolite. If toxicity persists, the effect is off-target (metabolic), not target-driven.

Recommendation:

  • Do not use just DMSO as a control.

  • Do synthesize an N-methylated analog (often sterically clashes with the binding pocket) or an isomer (e.g., oxazole vs. isoxazole swap) to verify that the phenotypic effect disappears.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine which evaluation method fits your stage of development.

Decision_Tree Start Start: Evaluate Isoxazole Probe Handle Is a functionalized (alkyne/biotin) probe available? Start->Handle Yes_Handle Yes Handle->Yes_Handle No_Handle No Handle->No_Handle ABPP Perform Chemoproteomics (ABPP) Best for: Unbiased discovery Yes_Handle->ABPP Hypothesis Do you have a specific off-target hypothesis? No_Handle->Hypothesis CETSA_Target Perform Targeted CETSA (Western Blot) Hypothesis->CETSA_Target Yes TPP Perform Thermal Proteome Profiling (MS-CETSA) Hypothesis->TPP No

Caption: Decision tree for selecting off-target evaluation strategies based on probe availability and hypothesis.

Comparative Summary

FeatureBiochemical PanelsChemoproteomics (ABPP)CETSA
Context Purified ProteinLive Cell / LysateIntact Cell
Throughput HighLowMedium
Bias High (Pre-selected targets)Low (Unbiased)Low (Unbiased if MS-based)
Isoxazole Specifics Misses metabolic activationDetects covalent adductsDetects stability shifts
Cost $

$

References

  • Chemoproteomic analysis of BET inhibitors JQ1, AZD5153, and I-BET151. bioRxiv. (2023). Identifies compound-specific ubiquitin-proteasome system interactions.[3] Link

  • The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. (2021). Discusses the design of inactive analogs to verify phenotypic relevance. Link

  • High-Throughput Cellular Thermal Shift Assay (CETSA). SLAS Discovery. (2022). Detailed protocol for performing CETSA in high-throughput formats. Link

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry. Current Protocols in Protein Science. (2011). Standard protocols for click-chemistry mediated proteomics. Link

  • Bioactivation of Isoxazole-Containing BET Inhibitors. Metabolites. (2019). Highlights the metabolic risks and reactive metabolite formation of the isoxazole scaffold. Link

Sources

Validation

A Comparative Analysis of Phenyl-Isoxazole-Carboxamide Derivatives in Preclinical Research

An In-Depth Guide for Researchers and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] When coupled with a phenyl-carboxamide moiety, this core structure gives rise to a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of various N-Phenyl-3-(substituted)-isoxazole-4-carboxamide derivatives, synthesizing findings from recent peer-reviewed studies to inform future research and development. We will delve into their anticancer activities and their emerging role as modulators of ion channels, supported by experimental data and detailed protocols.

Anticancer Potential: A Comparative Look at Cytotoxicity

Several studies have explored the anticancer properties of phenyl-isoxazole-carboxamide derivatives against a panel of human cancer cell lines. The primary mechanism of action often involves the induction of cell death, though the specific pathways can vary depending on the substitutions on the phenyl and isoxazole rings.

A key study by Hawash et al. (2022) synthesized a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives and evaluated their in-vitro cytotoxicity using the MTS assay.[2] The results highlight the significant impact of substituents on the N-phenyl ring on the anticancer potency.

Comparative Cytotoxicity Data (IC50, µM)
Compound IDSubstitution on N-phenyl ringB16F1 (Melanoma)Colo205 (Colon)HepG2 (Hepatocellular)HeLa (Cervical)
2a 4-(methylthio)7.5512.3525.6540.85
2e 4-(trifluoromethoxy)0.079 >50>50>50
Doxorubicin (Positive Control)0.056---

Data synthesized from Hawash et al., 2022.[2][3]

Compound 2e , with a 4-(trifluoromethoxy) substitution, demonstrated remarkable potency against the B16F1 melanoma cell line, with an IC50 value of 0.079 µM, comparable to the standard chemotherapeutic agent, doxorubicin.[2][3] In contrast, compound 2a , with a 4-(methylthio) group, exhibited broader but less potent activity across multiple cell lines.[2][3] This structure-activity relationship (SAR) suggests that electron-withdrawing groups at the para position of the N-phenyl ring may enhance cytotoxicity, particularly against melanoma.

Another study investigated N-phenyl-5-carboxamidyl isoxazoles for their activity against colon cancer.[4] Compound 3 , N-(4-chlorophenyl)-5-carboxamidyl isoxazole, was identified as the most active derivative against colon 38 and CT-26 mouse colon tumor cells, with an IC50 of 2.5 µg/mL for both cell lines.[4] Mechanistic studies revealed that this compound significantly down-regulated the expression of phosphorylated STAT3, suggesting an inhibition of the JAK3/STAT3 signaling pathway as a potential mechanism of action.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol is based on the methodology described by Hawash et al.[2][5]

  • Cell Culture: Human cancer cell lines (e.g., B16F1, Colo205, HepG2, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.

  • Absorbance Reading: The plates are incubated for another 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Modulation of AMPA Receptors: An Emerging Application

Beyond their anticancer effects, isoxazole-4-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and are implicated in chronic pain states.[6]

An electrophysiological study by Al-Ibraheem et al. (2025) explored the inhibitory effects of a series of isoxazole-4-carboxamide derivatives on AMPA receptor activity in HEK293t cells expressing GluA2 or GluA2/3 receptor subtypes.[7]

Comparative Inhibition of AMPA Receptor-Mediated Currents
Compound IDSubstitutionInhibition of GluA2 Current (fold)Inhibition of GluA2/3 Current (fold)
CIC-1 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)~8 ~7.5
CIC-2 3-(2,6-dichlorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)~7.8 ~7.2

Data synthesized from Al-Ibraheem et al., 2025.[6][7]

The results demonstrated that compounds CIC-1 and CIC-2 were potent inhibitors of AMPA receptor-mediated currents, causing an approximately 8-fold and 7.8-fold reduction in GluA2 currents, respectively.[6][7] These findings highlight the potential of these derivatives as non-opioid analgesics targeting AMPA receptors.[6]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is based on the methodology described by Al-Ibraheem et al.[6][7]

  • Cell Culture and Transfection: HEK293t cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 or GluA2/3) and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains standard physiological ion concentrations. The internal pipette solution contains a Cs-based solution to block potassium currents.

  • Drug Application: AMPA receptor-mediated currents are evoked by the rapid application of glutamate (e.g., 10 mM) in the absence and presence of the test compounds.

  • Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition software. The peak current amplitudes in the presence of the test compound are compared to the control currents (glutamate alone) to determine the percentage of inhibition.

Synthesis and Structural Elucidation

The general synthesis of phenyl-isoxazole-carboxamide derivatives involves a coupling reaction between a substituted isoxazole-4-carboxylic acid and an appropriate aniline derivative.[2]

General Synthesis Workflow

G Isoxazole_acid Isoxazole-4-carboxylic acid Coupling_agent Coupling Agent (e.g., EDCI, DMAP) Isoxazole_acid->Coupling_agent 1. Dissolve Aniline Aniline derivative Product N-Phenyl-isoxazole-4-carboxamide Aniline->Product 3. React Coupling_agent->Aniline 2. Add Solvent Solvent (e.g., DCM) Atmosphere Inert Atmosphere (e.g., Argon)

Caption: General synthesis of N-Phenyl-isoxazole-4-carboxamides.

The characterization of the synthesized compounds typically involves spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure and purity.[2]

Future Directions and Conclusion

The N-Phenyl-3-(substituted)isoxazole-4-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The available literature demonstrates that modifications to the substituents on both the phenyl and isoxazole rings can significantly influence biological activity, leading to potent anticancer agents or modulators of ion channels.

Future research should focus on:

  • Expanding SAR studies: Systematically exploring a wider range of substituents to optimize potency and selectivity for specific biological targets.

  • In vivo evaluation: Progressing promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of action studies: Further elucidating the molecular mechanisms underlying the observed biological effects to identify novel therapeutic targets and biomarkers.

References

  • Hawash, M., Jaradat, N., Bawwab, N., Salem, K., & Arafat, H. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Hawash, M., Jaradat, N., Al-Ibraheem, A., Al-Qerem, W., Shkokani, K., Eid, A. M., & Zalloum, H. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • Uddin, M. J., Crews, P., & T-P. D. Tran. (n.d.). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. [Link]

  • Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., Lamartina, S., Monteagudo, E., Ontoria, J. M., Orsale, M. V., Palumbi, M. C., Pesci, S., Roscilli, G., Scarpelli, R., Schultz-Fademrecht, C., Toniatti, C., & Rowley, M. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Al-Ibraheem, A., Jaradat, N., Al-Qerem, W., Shkokani, K., & Hawash, M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PMC. [Link]

  • Gaonkar, S. L., & Martis, G. J. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Hawash, M., Jaradat, N., Al-Ibraheem, A., Al-Qerem, W., Shkokani, K., Eid, A. M., & Zalloum, H. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. [Link]

  • Gaonkar, S. L., & Martis, G. J. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Patel, R. V., & Chikhalia, K. H. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Al-Ibraheem, A., Jaradat, N., Al-Qerem, W., Shkokani, K., & Hawash, M. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. (n.d.). ResearchGate. [Link]

  • Safavi, M., Faramarzi, M. A., & Samadi, N. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide proper disposal procedures

Executive Safety & Operational Summary N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is a complex heterocyclic organic compound containing an isoxazole core, a piperidine ring, and a phenyl-amide linkage. In the abs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide is a complex heterocyclic organic compound containing an isoxazole core, a piperidine ring, and a phenyl-amide linkage. In the absence of a compound-specific safety profile from major regulatory bodies (e.g., it is not explicitly P-listed or U-listed by the EPA), you must treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Operational Directive:

  • Default Classification: Hazardous Waste (Toxic / Irritant).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED. Under no circumstances should this compound or its mother liquors enter the municipal sewer system.

  • Reactivity Alert: The isoxazole ring is generally stable but can undergo ring cleavage under strong reducing conditions or high heat. The piperidine moiety renders the compound basic; segregate from strong oxidizers and acids.

Waste Characterization & RCRA Compliance

Before disposal, you must characterize the waste stream to ensure compliance with the Resource Conservation and Recovery Act (RCRA).

Parameter Classification Logic Action
Physical State Solid (Pure compound) vs. Liquid (Solvated)Segregate solids from liquids.
RCRA Status Not explicitly listed (P/U list).Classify by Characteristic : Likely Toxic (D000) due to bioactive heterocyclic nature.
Solvent Context Is it dissolved in DCM, Methanol, or DMSO?If halogenated solvents (DCM) are present, classify as Halogenated Waste .
pH Profile Basic (Piperidine moiety).Ensure waste stream pH is compatible (pH 8-10) or neutral; do not mix with acidic waste streams to prevent heat generation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Precipitate)

Applicability: Expired samples,failed synthesis solids, or rotary evaporator residue.

  • Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, 95%."

    • Hazard Check: Toxic, Irritant.

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container during transport.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste, or dissolved samples.

  • Segregation: Determine the primary solvent.

    • Scenario 1 (Halogenated): If DCM or Chloroform was used, pour into the Halogenated Organic Waste carboy.

    • Scenario 2 (Non-Halogenated): If Methanol, Ethanol, or Ethyl Acetate was used, pour into the Non-Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Nitric Acid), as the basic piperidine nitrogen can react exothermically.

  • Log: Record the volume and estimated concentration of the amide on the waste log sheet attached to the carboy.

Protocol C: Contaminated Debris (Sharps, PPE, Glassware)

Applicability: Syringes, gloves, and broken glass.

  • Triple Rinse Rule:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times .

    • Collect the rinsate as Liquid Waste (Protocol B).

    • Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed normally or disposed of in a glass bin.

  • Grossly Contaminated Solids:

    • Gloves, paper towels, or silica gel contaminated with the compound must be bagged in a yellow "Hazardous Waste" bag and incinerated. Do not throw in regular trash.

Visual Workflows (Decision Trees)

Figure 1: Waste Segregation Logic

This diagram illustrates the critical decision points for segregating this specific compound based on its chemical environment.

WasteSegregation Start Waste Generation: N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Residue) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Disposal High-Temp Incineration (Licensed Contractor) Solid->Disposal Double Bag & Label SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Waste (Contains DCM, CHCl3) SolventCheck->Halo Yes NonHalo Non-Halogenated Waste (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halo->Disposal NonHalo->Disposal

Caption: Decision tree for segregating N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide waste streams to ensure RCRA compliance.

Figure 2: The "Cradle-to-Grave" Lifecycle

This workflow ensures valid chain-of-custody tracking, critical for pharmaceutical intermediates.

Lifecycle Gen 1. Generation (Synthesis/Assay) Char 2. Characterization (Toxicity/Solvent Profile) Gen->Char Label 3. Labeling (Full Chemical Name + Hazards) Char->Label Store 4. SAA Storage (Secondary Containment) Label->Store Ship 5. Manifest & Ship (Incineration) Store->Ship

Caption: The mandatory 5-step lifecycle for hazardous waste management from lab bench to final destruction.

Emergency Procedures (Spill Response)

In the event of a spill of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide:

  • Evacuate & Isolate: Clear the immediate area. If the spill is >100g or outside a fume hood, evacuate the lab.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Surround with absorbent boom or vermiculite. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination:

    • Wash the surface with a 10% Bleach solution followed by water. Note: While the amide bond is stable, bleach helps oxidize the piperidine ring and degrade the phenylamine potential.

    • Collect all cleanup materials as Hazardous Solid Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency. (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. EPA.gov. [Link]

  • American Chemical Society. (2023).[5] Identifying and Evaluating Hazards in Research Laboratories.[6] ACS.org. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. OSHA.gov. [Link]

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Handling

A Senior Application Scientist's Guide to Handling N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

Our core mission is to empower your research by ensuring a safe and efficient laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a c...

Author: BenchChem Technical Support Team. Date: February 2026

Our core mission is to empower your research by ensuring a safe and efficient laboratory environment. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your work.

Inferred Hazard Analysis: A Proactive Approach to Safety

In the absence of specific toxicological data, a prudent risk assessment involves examining the hazards associated with the compound's structural components.

  • Piperidine Moiety: Piperidine and its derivatives are known to be irritants and can be toxic.[1][2][3] They can cause skin and eye irritation, respiratory tract irritation, and may have other systemic effects if absorbed.[1][3] Safe handling of piperidine itself requires stringent controls, including the use of a chemical fume hood and appropriate personal protective equipment.[2][4][5]

  • N-Phenyl Carboxamide Core: The Globally Harmonized System (GHS) classifications for structurally similar N-phenyl amides often include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6]

  • Isoxazole-Carboxamide Scaffold: This class of compounds is of significant interest in medicinal chemistry for its diverse biological activities, including potential as COX inhibitors and anticancer agents.[7][8][9][10] This bioactivity underscores the importance of minimizing direct exposure.

Given these considerations, N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide should be handled as a substance that is potentially harmful if ingested, irritating to the skin and eyes, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through all potential routes: dermal, ocular, and inhalation.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide engineering_controls Are engineering controls (e.g., fume hood) available and in use? start->engineering_controls solid_handling Handling solid compound? (e.g., weighing, preparing solutions) engineering_controls->solid_handling Yes respirator Consider N95 or higher respirator if aerosolization is possible outside of a fume hood. engineering_controls->respirator No liquid_handling Working with solutions? (Risk of splash) solid_handling->liquid_handling Yes solid_handling->respirator No (e.g., weighing outside hood) ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (double-gloved recommended) - Fully buttoned Lab Coat - Closed-toe shoes and long pants liquid_handling->ppe_base No (Solid only) ppe_goggles Upgrade to Chemical Splash Goggles liquid_handling->ppe_goggles Yes ppe_face_shield Add Face Shield over Goggles ppe_goggles->ppe_face_shield Large volumes or significant splash risk

Caption: PPE selection workflow for handling the compound.

Detailed PPE Recommendations

The following table summarizes the required PPE for various laboratory operations involving N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles and potentially a Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes of solutions. A face shield should be worn over goggles when handling larger volumes or when there is a significant risk of splashing.[1]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. It is advisable to wear two pairs of gloves (double-gloving). Gloves should be inspected for any signs of degradation or punctures before use and changed frequently, especially after direct contact with the compound.[2]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect skin and personal clothing from incidental contact.
Respiratory N/A (when using a fume hood)All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work must be performed outside of a fume hood where aerosolization is possible, a risk assessment should be conducted to determine if a respirator (e.g., N95) is necessary.

Operational and Disposal Plans

Engineering Controls
  • Chemical Fume Hood: All manipulations of N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, including weighing, transfers, and preparation of solutions, must be performed in a properly functioning and certified chemical fume hood.[2][4][5] This is the most critical engineering control to prevent inhalation of any dust or aerosols.

Safe Handling Procedures
  • Preparation: Before handling, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. Weigh the compound onto a tared weigh paper or directly into a container.

  • Transfers: When transferring the solid or solutions, do so carefully to avoid spills. Use appropriate tools like spatulas for solids and pipettes or graduated cylinders for liquids.

  • Housekeeping: Clean any spills immediately, as outlined in the emergency procedures below. After handling is complete, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[11][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[2]

Waste Disposal
  • Segregation: All waste containing N-Phenyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, including contaminated gloves, weigh papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Containerization: Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.

  • Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • PubChem. (n.d.). N-phenylpyrrolidine-1-carboxamide.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - Piperidine.
  • Ierek Press. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • ACS Omega. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET.
  • PubMed. (2019, January 29). Synthesis and Anti-Nociceptive Potential of Isoxazole Carboxamide Derivatives.
  • BP. (2024, February 7). 2 - SAFETY DATA SHEET.
  • ResearchGate. (2022, June 24). (PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.

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